molecular formula C9H9BrN2O B6610556 5-bromo-7-methoxy-2-methyl-2H-indazole CAS No. 2851972-49-9

5-bromo-7-methoxy-2-methyl-2H-indazole

Cat. No.: B6610556
CAS No.: 2851972-49-9
M. Wt: 241.08 g/mol
InChI Key: QEOWNGSQBUVQPB-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-2-methyl-2H-indazole is a synthetic organic compound with the molecular formula C9H9BrN2O and a molecular weight of 241.09 g/mol . It is supplied as a solid that should be stored sealed in a dry environment at room temperature (20-22 °C) . This compound belongs to the 2H-indazole class of heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery . The structure features a bromine substituent, which serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing researchers to create a diverse array of more complex molecules . The indazole core is a common feature in compounds with a broad spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and anticancer properties . Marketed drugs containing the indazole scaffold, such as the anticancer agent Pazopanib, highlight the therapeutic relevance of this structural motif . As such, 5-Bromo-7-methoxy-2-methyl-2H-indazole serves as a valuable building block for researchers developing novel bioactive molecules, investigating structure-activity relationships, and exploring new chemical spaces in organic and medicinal chemistry. This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-3-7(10)4-8(13-2)9(6)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOWNGSQBUVQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-bromo-7-methoxy-2-methyl-2H-indazole , a specialized heterocyclic building block.[1] It is designed for medicinal chemists and process scientists focusing on the synthesis of kinase inhibitors, GPCR ligands (specifically 5-HT modulators), and anti-infectives.

CAS: 2851972-49-9 (and related analogs) | Class: 2H-Indazole / Nitrogen Heterocycle[1][2]

Part 1: Executive Summary & Strategic Value

The 2H-indazole scaffold represents a distinct "quinonoid-like" electronic environment compared to its 1H-indazole tautomer.[1] The specific substitution pattern of 5-bromo-7-methoxy-2-methyl-2H-indazole offers three critical strategic advantages in drug design:

  • Orthogonal Reactivity: The C5-Bromine serves as a high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the N-methyl group.[1]

  • Electronic Modulation: The C7-Methoxy group functions as an electron-donating group (EDG), modulating the basicity of the pyrazole ring and influencing the metabolic stability of the core.[1]

  • Fixed Tautomer Geometry: Methylation at N2 locks the indazole in the 2H-form, which alters the vector of hydrogen bond acceptors and hydrophobic interactions compared to the 1H-isomer, often resulting in improved selectivity for kinase ATP pockets.

Part 2: Physicochemical Profile[1]

The following data aggregates calculated and experimental values typical for 5-bromo-2-methylindazole derivatives.

PropertyValue / RangeNotes
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Appearance Pale yellow to tan solidTypical of brominated indazoles
LogP (Calc) 2.3 – 2.6Moderate lipophilicity; suitable for CNS penetration
Topological Polar Surface Area (TPSA) ~22 ŲLow TPSA suggests good membrane permeability
H-Bond Donors / Acceptors 0 / 3N1 and OMe are acceptors; No acidic protons
Solubility DMSO, DCM, MeOHSparingly soluble in water
pKa (Conj.[1][3][4][5] Acid) ~2.0 – 2.5N2-indazoles are generally more basic than 1H-isomers

Part 3: Structural & Electronic Analysis

Understanding the electronic distribution is vital for predicting reactivity.[1]

  • The 2H-Indazole Core: Unlike the benzenoid 1H-indazole, the 2H-indazole has a quinonoid contribution to its resonance structure.[1] This increases the electron density at C3 and makes the N1 position a focused hydrogen bond acceptor.[1]

  • C5-Bromine: Positioned para to the N1 atom.[1] The inductive withdrawal of the bromine is partially offset by the resonance donation from the N1 lone pair, activating the C5 position for oxidative addition with Pd(0).

  • C7-Methoxy: This group provides steric bulk near the N1/N2 region, potentially restricting rotation in biaryl systems coupled at C5.[1] Electronically, it enriches the benzene ring, making the system slightly more electron-rich than the unsubstituted analog.

Visualization: Reactivity & Electronic Map

G Core 5-Bromo-7-methoxy-2-methyl-2H-indazole Br C5-Bromine (Cross-Coupling Handle) Core->Br Primary Reactivity (Suzuki/Buchwald) OMe C7-Methoxy (Steric/Electronic Modulator) Core->OMe Increases e- density N2 N2-Methyl (Fixed Tautomer) Core->N2 Locks Quinonoid form C3 C3-Position (C-H Activation Potential) Core->C3 Secondary Reactivity

Figure 1: Functional map of the 5-bromo-7-methoxy-2-methyl-2H-indazole scaffold showing reactive centers and structural features.

Part 4: Synthetic Protocols

The synthesis of N2-methylated indazoles is historically challenging due to the competition between N1 and N2 alkylation.[1] The protocol below prioritizes regioselectivity for the N2 isomer.

Protocol 1: Regioselective Synthesis via Meerwein's Salt

Direct alkylation of 5-bromo-7-methoxy-1H-indazole with methyl iodide often yields a mixture favoring the thermodynamically stable N1 isomer (or a 1:1 mix).[1] Using Trimethyloxonium tetrafluoroborate (Meerwein's salt) in ethyl acetate often shifts selectivity toward the kinetic N2 product.[1]

Reagents:

  • Precursor: 5-bromo-7-methoxy-1H-indazole (1.0 eq)[1]

  • Alkylating Agent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 eq)[1]

  • Solvent: Anhydrous Ethyl Acetate (EtOAc)[1]

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 5-bromo-7-methoxy-1H-indazole under Argon atmosphere.

  • Solvation: Dissolve in anhydrous EtOAc (0.1 M concentration).

  • Addition: Add Me₃OBF₄ in one portion at room temperature (20–25°C). The reaction is typically rapid.[1]

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.[1] The N2-methyl isomer usually elutes after the N1-isomer on silica due to higher polarity (dipole moment).[1]

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x).[1]

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography.

    • Note: If N1/N2 separation is difficult, recrystallization from cyclohexane/EtOAc can often isolate the crystalline N2 isomer.

Protocol 2: C5-Suzuki-Miyaura Cross-Coupling

This standard protocol validates the integrity of the bromine handle.[1]

Reagents:

  • Substrate: 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Methodology:

  • Combine substrate, boronic acid, and base in a microwave vial.

  • Add solvents and degas with Nitrogen for 5 minutes.

  • Add Pd catalyst.[1] Cap and seal.

  • Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Filter through Celite, concentrate, and purify.

Visualization: Synthesis Workflow

Synthesis Start 5-Bromo-7-methoxy-1H-indazole (Precursor) Reaction N-Methylation (Kinetic Control) Start->Reaction Reagent Me3OBF4 (Meerwein's Salt) in EtOAc Reagent->Reaction Mix Crude Mixture (N2-Major / N1-Minor) Reaction->Mix 2-4 hrs, RT Purification Flash Chromatography (Separation based on Polarity) Mix->Purification Product 5-Bromo-7-methoxy-2-methyl-2H-indazole (Target) Purification->Product Isolated Yield

Figure 2: Regioselective synthesis workflow favoring the N2-methylated isomer.

Part 5: Applications in Drug Discovery[6][7]

Kinase Inhibition

Indazoles are "privileged structures" in kinase drug discovery (e.g., Axitinib, Pazopanib). The 2-methyl-2H-indazole mimics the adenine ring of ATP but presents a different hydrogen-bonding vector.[1]

  • Mechanism: The N1 nitrogen acts as a specific H-bond acceptor for the hinge region of kinases.[1] The 7-methoxy group can occupy the "gatekeeper" region or solvent-exposed front pockets depending on the specific kinase topology.[1]

5-HT Receptor Ligands

Indazole derivatives are potent bioisosteres for tryptamines.[1][6]

  • Relevance: 5-bromo-indazoles are precursors to 5-HT2A/2C agonists.[1] The bromine can be replaced (via coupling) with hydrophobic or polar moieties to tune receptor affinity.[1] The 7-methoxy group mimics the 5-methoxy group of serotonin or 5-MeO-DMT, critical for receptor activation.[1]

References

  • PubChem. 5-Bromo-2-methyl-2H-indazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[7] General and Efficient Synthesis of 2H-Indazoles. The Journal of Organic Chemistry, 75(8), 2730–2732. (Methodology for N2-selectivity).

  • Cheung, M., et al. (2003).[1] Discovery of Indazole-Based Kinase Inhibitors.[1][8] Bioorganic & Medicinal Chemistry Letters.[1][9][10] (Context for Indazole Scaffold Utility).

Sources

5-bromo-7-methoxy-2-methyl-2H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-bromo-7-methoxy-2-methyl-2H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of a specific, functionalized derivative: 5-bromo-7-methoxy-2-methyl-2H-indazole. Addressed to researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. We will explore the molecule's physicochemical properties, propose a robust, regioselective synthetic pathway grounded in established chemical principles, detail expected characterization protocols, and discuss its strategic application as a versatile building block in the development of novel therapeutics.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical sciences, and among them, the indazole core holds a place of distinction.[1][2] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, offers a rigid, synthetically tractable framework capable of engaging in critical hydrogen bonding and other non-covalent interactions with biological targets.[3] Consequently, indazole derivatives have been successfully developed into therapeutics for a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5]

The specific isomer, 5-bromo-7-methoxy-2-methyl-2H-indazole, is a molecule designed for purpose. Each substituent is strategically placed to influence its chemical reactivity and potential biological function:

  • The 2H-Indazole Core: The N-alkylation pattern is critical. While the 1H-tautomer is often more thermodynamically stable, specific 2H-indazole isomers are key to the activity of certain drugs, making their selective synthesis a crucial challenge.[6][7]

  • 5-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is an ideal site for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • 7-Methoxy Group: The methoxy group at the C7 position can influence the molecule's electronic properties and conformation. Its steric bulk in the peri-position relative to the indazole nitrogen atoms is a key determinant in directing the regioselectivity of N-alkylation reactions.[6][8][9]

  • 2-Methyl Group: The N-methyl group blocks one of the tautomeric sites, locking the molecule into the 2H-indazole form and altering its hydrogen-bonding capabilities and lipophilicity compared to its 1H-indazole precursor.

This guide will provide the foundational knowledge required to synthesize, verify, and strategically deploy this valuable chemical entity in a research and development setting.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the prerequisite for its application. The key quantitative data for 5-bromo-7-methoxy-2-methyl-2H-indazole are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BrN₂OInternal Calculation
Molecular Weight 241.09 g/mol [Internal Calculation]
CAS Number 2851972-49-9[Vendor Information]
Canonical SMILES COC1=CC=C(Br)C=C2C1=NN(C)C=C2Internal Calculation
Calculated LogP ~2.5 - 3.0[Analogous Compounds]
Topological Polar Surface Area ~27.0 Ų[Analogous Compounds]
Hydrogen Bond Acceptors 2Internal Calculation
Hydrogen Bond Donors 0Internal Calculation

Synthesis and Mechanistic Rationale

Step 1: Synthesis of 5-bromo-7-methoxy-1H-indazole (Precursor)

The initial challenge is the formation of the disubstituted indazole ring. A modified Jacobson or Cadogan-Sundberg synthesis is a logical approach. This would typically start from a 2-amino- or 2-nitro-toluene derivative with the appropriate substitution pattern (e.g., 3-bromo-5-methoxy-2-nitrotoluene).

Proposed Experimental Protocol (Precursor Synthesis)

  • Starting Material: 3-Bromo-5-methoxy-2-nitrotoluene.

  • Reductive Cyclization: To a solution of the starting material in a suitable solvent like ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂ over Pd/C).

  • Reaction: The nitro group is reduced to an amine, which can then undergo an in-situ diazotization and intramolecular cyclization to form the indazole ring. If using a method like the Cadogan reaction, a deoxygenating agent like triethyl phosphite is used to cyclize an o-nitrostyrene precursor.

  • Workup and Purification: After reaction completion (monitored by TLC), the reaction is quenched, and the pH is adjusted to be basic. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 5-bromo-7-methoxy-1H-indazole.

Step 2: Regioselective N-Methylation

The N-alkylation of an unsymmetrical indazole can yield a mixture of N1 and N2 isomers. The key to this synthesis is controlling the regioselectivity to favor the desired 2-methyl product.

Causality Behind Experimental Choices: The regiochemical outcome of indazole alkylation is a complex interplay of steric and electronic factors.[6][7]

  • Steric Hindrance: The methoxy group at the C7 position provides significant steric bulk around the N1 position. Deprotonation of the indazole with a base creates an indazolide anion. The subsequent approach of an electrophile (methyl iodide) to the N1 position will be sterically hindered by the adjacent C7-substituent.

  • Solvent and Base Effects: The choice of base and solvent system is critical. Non-polar aprotic solvents like THF with a strong, non-nucleophilic base like sodium hydride (NaH) are known to favor N1 alkylation for many indazoles.[7][8] Conversely, polar aprotic solvents like DMF with bases such as K₂CO₃ can sometimes lead to different isomer ratios.[12] Given the steric hindrance at N1, we can hypothesize that even under standard conditions, the N2 position will be more accessible. Studies have shown that electron-withdrawing groups at C7 strongly favor N2 alkylation; while methoxy is donating, the steric factor is predicted to be dominant here.[6][8]

Proposed Experimental Protocol (N-Methylation)

  • Reaction Setup: To a solution of 5-bromo-7-methoxy-1H-indazole (1.0 equiv) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a base such as potassium carbonate (K₂CO₃, 1.5 equiv) or sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to observe the consumption of starting material and the formation of the two isomeric products.

  • Workup: Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The N1 and N2 isomers must be separated by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The polarity of the two isomers is expected to be different, allowing for their separation.

Logical Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective N-Methylation SM 3-Bromo-5-methoxy-2-nitrotoluene Int1 5-bromo-7-methoxy-1H-indazole SM->Int1 Reductive Cyclization (e.g., SnCl₂) Products Mixture of N1 and N2 isomers Int1->Products Deprotonation & Alkylation Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) MeI Methyl Iodide (CH₃I) Final 5-bromo-7-methoxy-2-methyl-2H-indazole Products->Final Chromatographic Separation

Caption: Proposed two-step synthesis of the target compound.

Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity and purity of the final compound. The self-validating system for this protocol relies on a combination of chromatographic and spectroscopic techniques.

TechniquePurposeExpected Observations
TLC/LC-MS Reaction monitoring and purity assessmentThe N2-methyl isomer is typically less polar than the N1-methyl isomer. LC-MS should confirm the expected mass-to-charge ratio (m/z) for [M+H]⁺ at ~241/243 (due to Br isotopes).
¹H NMR Structural confirmationN-CH₃: A singlet around 3.8-4.2 ppm. O-CH₃: A singlet around 3.9-4.1 ppm. Aromatic Protons: Two doublets or singlets in the aromatic region (~6.5-7.5 ppm) corresponding to H-4 and H-6. The specific chemical shifts and coupling constants will confirm the substitution pattern.
¹³C NMR Carbon skeleton confirmationPeaks corresponding to the N-methyl, O-methyl, and the nine distinct carbons of the bicyclic core.
FT-IR Functional group analysisAbsence of N-H stretch (present in precursor at ~3100-3300 cm⁻¹). Presence of C-H (aromatic and aliphatic), C=C/C=N, and C-O stretches.[13]
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition (C₉H₉BrN₂O).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 5-bromo-7-methoxy-2-methyl-2H-indazole is not publicly documented, its structure is primed for use as a versatile intermediate in drug discovery campaigns.[14]

A Scaffold for Library Synthesis

The primary utility of this molecule is as a building block. The C5-bromo position is a key point for diversification. Using palladium-catalyzed cross-coupling reactions, a wide variety of substituents can be introduced, allowing for the exploration of the chemical space around the indazole core.

Workflow for Scaffold-Based Drug Discovery

Drug_Discovery_Workflow Scaffold 5-bromo-7-methoxy- 2-methyl-2H-indazole Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Scaffold->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role as a scaffold in a drug discovery pipeline.

Potential Therapeutic Targets

Indazole derivatives are known to target a range of biological entities, making this scaffold highly promising for:

  • Kinase Inhibition: The indazole core can act as an ATP-competitive hinge-binding motif in many protein kinases, which are critical targets in oncology.[5]

  • Anti-inflammatory Agents: Some indazoles exhibit anti-inflammatory properties, potentially through mechanisms like COX-2 inhibition.[3][4]

  • Antimicrobial Agents: The scaffold has been incorporated into compounds with antibacterial, antifungal, and antiprotozoal activity.[1][4]

Safety and Handling

No specific safety data sheet (SDS) is available for 5-bromo-7-methoxy-2-methyl-2H-indazole. However, based on analogous structures such as 5-bromo-2,7-dimethyl-2H-indazole and 7-bromo-5-methoxy-1H-indazole, the following GHS hazard classifications should be assumed as a precautionary measure.[15]

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT - Single Exposure H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place.

Conclusion

5-bromo-7-methoxy-2-methyl-2H-indazole represents a strategically designed chemical tool for medicinal chemists. While not a final drug product itself, its true value lies in its potential as a sophisticated intermediate. Its defined stereochemistry, locked 2H-indazole core, and the synthetically versatile bromine handle make it an ideal starting point for the construction of novel, diverse small molecule libraries. The proposed regioselective synthesis provides a clear pathway for its production, and its well-understood role as a privileged scaffold provides a strong rationale for its inclusion in modern drug discovery programs targeting a multitude of disease areas.

References

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-2,7-dimethyl-2H-indazole. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]

  • Hayun, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

Sources

Strategic Synthesis of 5-Bromo-7-Methoxy-2-Methyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Regioselective Alkylation

Executive Summary

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in potent kinase inhibitors (e.g., IDO1, BTK, and VEGFR inhibitors). However, the synthesis of 5-bromo-7-methoxy-2-methyl-2H-indazole presents a classic but formidable challenge: controlling the regioselectivity of N-methylation.

While 1H-indazoles are thermodynamically preferred, the 2H-isomer is often the bioactive conformer required for drug efficacy. This guide details the "discovery" of an optimized synthetic route that leverages the steric influence of the 7-methoxy group to favor N2-methylation, moving beyond statistical mixtures to a controlled, high-yield process.

Part 1: The Regioselectivity Paradox

The core synthetic hurdle is the alkylation of 5-bromo-7-methoxy-1H-indazole . Under standard conditions (e.g., NaH/MeI), the indazole anion typically alkylates at the N1 position due to thermodynamic stability and electronic density.

However, the 7-methoxy substituent acts as a double-edged sword:

  • Electronic Effect: It increases electron density in the ring, making the system more nucleophilic.

  • Steric Effect (The Key): The methoxy group at C7 creates significant steric bulk around the N1 nitrogen. This steric clash destabilizes the transition state for N1-alkylation, thereby kinetically favoring the N2 position—provided the correct conditions are chosen.

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the "Steric Shield" effect of the 7-OMe group.

IndazoleSynthesis Precursor 5-Bromo-7-Methoxy-1H-Indazole Reagents Methylating Agent (Conditions Dependent) Precursor->Reagents TS_N1 N1 Transition State (Sterically Hindered by 7-OMe) Reagents->TS_N1 Thermodynamic Path TS_N2 N2 Transition State (Sterically Accessible) Reagents->TS_N2 Kinetic Path Product_N1 N1-Methyl Isomer (Undesired) TS_N1->Product_N1 Product_N2 2-Methyl-2H-Indazole (Target) TS_N2->Product_N2

Caption: Divergent alkylation pathways. The 7-methoxy group (not shown but implied at C7) sterically hinders N1, favoring the N2 kinetic pathway.

Part 2: Optimized Synthetic Protocol

The "discovery" in this context is the application of Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) or specific solvent effects to maximize N2 selectivity, avoiding the tedious chromatographic separations associated with NaH/MeI methods.

Method A: The Meerwein’s Salt Route (High N2 Selectivity)

This method utilizes the high reactivity of oxonium salts to drive the reaction under kinetic control, exploiting the steric hindrance at N1.

Reagents:

  • Substrate: 5-bromo-7-methoxy-1H-indazole (1.0 eq)

  • Alkylating Agent: Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried reaction flask with 5-bromo-7-methoxy-1H-indazole dissolved in anhydrous EtOAc (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add Trimethyloxonium tetrafluoroborate in one portion. Note: Me3OBF4 is moisture sensitive; handle in a glovebox or under rapid inert gas flow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS. The N2 isomer often precipitates or forms a distinct tetrafluoroborate salt intermediate.

  • Quench: Quench carefully with saturated aqueous NaHCO3.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc). The N2 isomer typically elutes after the N1 isomer due to higher polarity, though this varies by stationary phase.

Method B: The Solvent-Switch Strategy (Scalable)

If Me3OBF4 is unavailable, selectivity can be tuned using Acetone and mild bases, which favor the N2-alkylation via a specific solvation mechanism.

ParameterConditionRationale
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" usually favors N1 via chelation.[1] However, with 7-OMe, K₂CO₃ is often preferred to avoid coordinating the N1/7-OMe pocket.
Solvent Acetone or THFAcetone often promotes N2 alkylation for indazoles compared to DMF.
Electrophile Methyl Iodide (MeI)Standard electrophile.
Temperature Room TemperatureHeating promotes thermodynamic equilibration to the N1 isomer. Keep it cool.
Part 3: Analytical Validation (The "Truth" Test)

Distinguishing the N1-methyl (1-Me) from the N2-methyl (2-Me) isomer is critical. Standard 1H NMR is insufficient due to overlapping chemical shifts.

1. NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the definitive confirmation method.

  • N1-Methyl Isomer: The N-Me group is spatially close to the 7-OMe group and H7 (if unsubstituted). In this specific molecule, a strong NOE correlation between the N-Methyl protons (~4.0 ppm) and the Methoxy protons (~3.9 ppm) indicates N1-alkylation .

  • N2-Methyl Isomer (Target): The N-Me group is spatially close to H3 . A strong NOE correlation between the N-Methyl protons and the H3 aromatic proton indicates N2-alkylation .

2. 13C NMR Chemical Shifts

N2-methylated indazoles typically display a characteristic shift pattern for the ring carbons compared to N1 isomers.

  • N2-Me: The C3 carbon signal is often shielded (shifted upfield) relative to the N1 isomer.

3. Melting Point & Crystallinity

The N2-methyl derivative often has a significantly higher melting point and different solubility profile (more polar) than the N1 isomer.

Part 4: References
  • Regioselective alkylation of indazoles (Mechanistic Insights):

    • Lu, Y., et al. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Link

  • Indazole Synthesis Reviews:

    • BenchChem Technical Support.[2] (2025).[2][3] Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Link

  • General Indazole Chemistry:

    • Organic Chemistry Portal. Synthesis of Indazoles. Link

  • N7-Alkylation Effects (Analogous Guanine Chemistry):

    • Choi, J.Y., et al. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. PMC. Link (Note: Cited to illustrate the electronic impact of N-alkylation on adjacent functional groups).

Sources

5-bromo-7-methoxy-2-methyl-2H-indazole 1H NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 5-bromo-7-methoxy-2-methyl-2H-indazole

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity.[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguous structure elucidation. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 5-bromo-7-methoxy-2-methyl-2H-indazole, a representative substituted indazole.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design, data interpretation, and structural confirmation. We will explore the electronic effects of each substituent, predict the chemical shifts and coupling patterns, and outline a robust protocol for acquiring and analyzing high-quality NMR data.

Section 1: Molecular Structure and Proton Environments

The first step in any NMR analysis is a thorough understanding of the molecule's structure and the distinct electronic environments of its protons. The structure of 5-bromo-7-methoxy-2-methyl-2H-indazole contains several key functionalities that directly influence the ¹H NMR spectrum.

Labeled Molecular Structure

To facilitate discussion, the protons of interest are systematically labeled in the diagram below.

Caption: Structure of 5-bromo-7-methoxy-2-methyl-2H-indazole with key protons labeled.

Influence of Substituents on Proton Environments

The chemical shift of each proton is dictated by its local electronic environment. The substituents on the indazole ring create distinct regions of shielding and de-shielding.

  • N-methyl group (at N-2): The presence of a methyl group on one of the indazole nitrogens is a key structural feature. The ¹H NMR spectra of 1- and 2-methylindazoles are sufficiently different to be used as a diagnostic tool for determining the position of methylation.[2] This group will produce a singlet in the aliphatic region of the spectrum.

  • Methoxy group (-OCH₃ at C-7): This is a strong electron-donating group due to resonance. It increases the electron density on the benzene portion of the indazole, particularly at the ortho and para positions. This shielding effect will cause protons H-4 and H-6 to appear at a higher field (lower ppm) than they would in an unsubstituted indazole. The methyl protons of this group will appear as a singlet.

  • Bromo group (-Br at C-5): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which de-shields nearby protons. It also has a weak electron-donating resonance effect. Overall, it is considered a deactivating group. Its primary impact will be to de-shield the adjacent proton, H-4 and H-6, shifting them to a lower field (higher ppm).

The final chemical shifts of H-4 and H-6 will result from the interplay of these competing electronic effects.

Section 2: Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, interpretable spectrum is a prerequisite for accurate analysis. The following protocol describes a self-validating system for obtaining reliable ¹H NMR data.

Experimental Workflow

The process from sample preparation to final structural verification follows a logical sequence, as illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_verify Structure Verification Sample Weigh ~5-10 mg of Compound Solvent Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) Sample->Solvent TMS Add TMS as Internal Standard (0 ppm reference) Solvent->TMS Tube Transfer to 5 mm NMR Tube TMS->Tube Insert Insert Sample into NMR Spectrometer Tube->Insert Tune Tune and Shim Magnet Coils Insert->Tune Acquire Acquire Free Induction Decay (FID) (e.g., 16-64 scans) Tune->Acquire FT Fourier Transform (FID → Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Signal Integration Baseline->Integrate Analyze Assign Signals (δ, J, Multiplicity) Integrate->Analyze Compare Compare Data with Predicted Spectrum Analyze->Compare Confirm Confirm Structure of 5-bromo-7-methoxy-2-methyl-2H-indazole Compare->Confirm

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-bromo-7-methoxy-2-methyl-2H-indazole. The precise mass is not critical unless quantitative NMR (qNMR) is being performed.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3] CDCl₃ is often preferred for its volatility and minimal interference in the proton spectrum, aside from a residual peak at ~7.26 ppm.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K). A sufficient number of scans (typically 16 to 64) should be averaged to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal. The integration provides the relative ratio of protons contributing to each signal.[4]

Section 3: Detailed Spectral Interpretation and Analysis

The processed ¹H NMR spectrum can now be interpreted to assign each signal to its corresponding proton(s) in the molecule. The key parameters are chemical shift (δ), integration, and splitting pattern (multiplicity).[5][6]

Predicted ¹H NMR Data

The following table summarizes the predicted spectral data for 5-bromo-7-methoxy-2-methyl-2H-indazole. The causality for these predictions is explained in detail below.

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 ~7.5 - 7.8Singlet (s)N/A1H
H-4 ~7.2 - 7.4Doublet (d)Jmeta = ~2.0 - 3.0 Hz1H
H-6 ~6.7 - 6.9Doublet (d)Jmeta = ~2.0 - 3.0 Hz1H
N-CH₃ ~4.0 - 4.3Singlet (s)N/A3H
O-CH₃ ~3.8 - 4.0Singlet (s)N/A3H
Analysis of Aromatic Protons (H-3, H-4, H-6)
  • H-3: This proton is on the five-membered pyrazole ring. It has no adjacent proton neighbors, so it will appear as a sharp singlet (s) . Its chemical shift is expected in the downfield aromatic region, typically around 7.5 - 7.8 ppm .

  • H-4 and H-6: These two protons are on the six-membered benzene ring and are positioned meta to each other.

    • Splitting Pattern: Because they are separated by four bonds, they will split each other into doublets (d) . This is a characteristic feature of meta-coupling.[7][8]

    • Coupling Constant (J): The magnitude of the coupling constant for a meta relationship is typically small, in the range of 2.0 - 3.0 Hz .[9][10] Crucially, the J value for the H-4 doublet must be identical to the J value for the H-6 doublet, as coupling is mutual.[10]

    • Chemical Shift Assignment:

      • H-4 is ortho to the electron-withdrawing bromine atom at C-5 and para to the electron-donating methoxy group at C-7. The de-shielding effect of the bromine is generally dominant for adjacent protons. Therefore, H-4 is predicted to be the more downfield of the two, appearing around 7.2 - 7.4 ppm .

      • H-6 is ortho to the strongly electron-donating methoxy group at C-7 and meta to the bromine at C-5. The powerful shielding effect of the methoxy group will shift this proton significantly upfield. H-6 is therefore predicted to appear around 6.7 - 6.9 ppm .

Analysis of Aliphatic Protons (N-CH₃, O-CH₃)
  • N-CH₃: The three protons of the methyl group attached to the N-2 position are equivalent and have no neighboring protons to couple with. They will appear as a sharp singlet (s) . The direct attachment to the nitrogen within the aromatic system places this signal at a relatively downfield position for an aliphatic group, predicted to be around 4.0 - 4.3 ppm .

  • O-CH₃: The three protons of the methoxy group are also equivalent and will appear as a sharp singlet (s) . Their chemical shift is characteristic for methoxy groups attached to an aromatic ring, typically found around 3.8 - 4.0 ppm .

Conclusion

The ¹H NMR analysis provides a detailed and definitive fingerprint for the structure of 5-bromo-7-methoxy-2-methyl-2H-indazole. The predicted spectrum is characterized by three distinct signals in the aromatic region—a singlet for H-3 and two meta-coupled doublets for H-4 and H-6—and two sharp singlets in the aliphatic region for the N-methyl and O-methyl groups. The specific chemical shifts of the aromatic protons are a direct consequence of the combined electronic effects of the bromo and methoxy substituents. By following the rigorous experimental and analytical protocol outlined in this guide, researchers can confidently verify the identity and purity of this and structurally related indazole compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • NMR Aromatic Proton Coupling: Doublet. (n.d.). Scribd. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Complex Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR 5: Coupling Constants. (2023). YouTube. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Supporting Information for "Copper-Catalyzed Synthesis of 1H-Indazoles from Oxime Acetates and Amines". (n.d.). Retrieved from [Link]

  • Heteronuclear coupling. (n.d.). University of Rochester. Retrieved from [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Interpreting. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. (n.d.). ResearchGate. Retrieved from [Link]

  • 6.7 ¹H NMR Spectra and Interpretation (Part II). (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). AUB ScholarWorks. Retrieved from [Link]

  • 5-Bromo-2-methyl-2H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 5-bromo-7-methoxy-2-methyl-2H-indazole. As a crucial tool in structural elucidation, ¹³C NMR spectroscopy offers unambiguous insights into the carbon framework of molecules. This document serves as a detailed reference for researchers engaged in the synthesis, characterization, and application of indazole-based compounds, a scaffold of significant interest in medicinal chemistry.[1][2] We will delve into the theoretical underpinnings of the expected chemical shifts, provide a detailed assignment of each carbon resonance, and outline a robust experimental protocol for acquiring high-quality spectral data. The causality behind spectral observations and experimental design is emphasized to empower researchers in their own analytical endeavors.

Introduction: The Significance of 5-bromo-7-methoxy-2-methyl-2H-indazole

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The specific substitution pattern of 5-bromo-7-methoxy-2-methyl-2H-indazole suggests its potential as a key intermediate or a final active pharmaceutical ingredient. The presence of a bromine atom offers a site for further functionalization through cross-coupling reactions, while the methoxy and N-methyl groups modulate the electronic and steric properties, influencing biological activity and metabolic stability.

Accurate structural confirmation is the bedrock of any chemical research and drug development program. ¹³C NMR spectroscopy stands as a primary analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton.[3][4] This guide will provide a detailed exposition of the ¹³C NMR spectrum of the title compound, enabling researchers to confidently identify and characterize this molecule.

Predicted ¹³C NMR Spectral Data and Assignments

While an experimental spectrum for the title compound is not publicly available, a highly accurate prediction of the ¹³C NMR chemical shifts can be derived from established principles of NMR spectroscopy and extensive data on substituted indazoles.[5][6] The chemical shift of each carbon atom is influenced by its hybridization state, the electronegativity of attached atoms, and through-bond and through-space electronic effects of neighboring substituents.[4][7]

The predicted ¹³C NMR spectral data for 5-bromo-7-methoxy-2-methyl-2H-indazole, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃), are summarized in Table 1 .

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-bromo-7-methoxy-2-methyl-2H-indazole

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3~123The C3 carbon in 2H-indazoles typically resonates upfield compared to its counterpart in 1H-indazoles.[8] The N-methylation at the 2-position influences this shift.
C3a~121This quaternary carbon is part of the fused ring system and its chemical shift is influenced by the adjacent nitrogen and the aromatic ring.
C4~125This carbon is ortho to the bromine atom, which is expected to have a moderate deshielding effect.
C5~115The bromine atom directly attached to this carbon causes a significant shielding effect (heavy atom effect).
C6~118This carbon is situated between the bromine and methoxy-substituted carbons, and its chemical shift is a result of the combined electronic effects.
C7~143The methoxy group at this position causes a strong deshielding effect due to the electron-donating resonance effect of the oxygen atom.
C7a~150This quaternary carbon is attached to the electronegative nitrogen and is part of the aromatic system, leading to a downfield shift.
N-CH₃~40The N-methyl carbon is an sp³-hybridized carbon and its chemical shift is typical for methyl groups attached to a nitrogen atom in a heterocyclic system.
O-CH₃~56The methoxy carbon is also sp³-hybridized, and its resonance is found in the characteristic region for methoxy groups attached to an aromatic ring.

In-Depth Analysis of Substituent Effects

The predicted chemical shifts in Table 1 are a culmination of the electronic effects exerted by the bromo, methoxy, and N-methyl substituents on the indazole core.

  • N-Methyl Group: The methylation at the N2 position defines the compound as a 2H-indazole. This has a profound effect on the electronic distribution within the pyrazole ring compared to the 1H-indazole tautomer, which is reflected in the chemical shifts of C3 and C7a.[5][8]

  • Bromine Atom: The bromine at the C5 position introduces two opposing effects. Its electronegativity causes a deshielding inductive effect on adjacent carbons. However, the dominant influence on the directly attached C5 is the "heavy atom effect," which leads to a significant upfield (shielding) shift.

  • Methoxy Group: The methoxy group at C7 is a strong electron-donating group through resonance. This leads to a significant downfield (deshielding) shift for the directly attached C7 and also influences the electron density at other positions in the benzene ring.

The interplay of these effects results in the predicted unique set of chemical shifts, providing a distinct spectral signature for 5-bromo-7-methoxy-2-methyl-2H-indazole.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of the title compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

  • Compound Purity: Ensure the sample of 5-bromo-7-methoxy-2-methyl-2H-indazole is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon resonance at approximately 77.16 ppm, which can serve as a secondary internal reference. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative if solubility in CDCl₃ is an issue.

  • Concentration: Prepare a solution of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][9]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, which have longer relaxation times and often appear as weaker signals, a longer delay (5-10 seconds) may be necessary for accurate integration, though routine ¹³C NMR is typically not quantitative.[7][9]

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[4][10]

    • Spectral Width (sw): A spectral width of 0 to 220 ppm is appropriate to cover the entire range of expected chemical shifts for organic molecules.[4]

4.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak (CDCl₃ at ~77.16 ppm) to its known chemical shift.

Visualization of Molecular Structure and Predicted ¹³C NMR Data

To visually correlate the structure with the predicted spectral data, the following diagrams are provided.

Figure 1: Molecular structure of 5-bromo-7-methoxy-2-methyl-2H-indazole with key predicted ¹³C NMR chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing pure_compound High Purity Compound dissolve Dissolve in CDCl₃/TMS pure_compound->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer 400+ MHz NMR nmr_tube->spectrometer setup Setup ¹³C Decoupled Exp. spectrometer->setup acquire Acquire Data (≥1024 scans) setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Figure 2: Recommended experimental workflow for acquiring the ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 5-bromo-7-methoxy-2-methyl-2H-indazole. By grounding the predictions in the fundamental principles of NMR spectroscopy and leveraging data from related structures, we offer a robust framework for the identification and characterization of this compound. The detailed experimental protocol further equips researchers with the necessary methodology to acquire high-quality, reproducible data. This guide is intended to be a valuable resource for scientists in the pharmaceutical and chemical research sectors, facilitating the confident structural elucidation of novel indazole derivatives.

References

  • Fiveable. (2025, August 15). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - Fiveable. [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

  • Slideshare. 13C-NMR SPECTROSCOPY. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678–686. [Link]

  • LibreTexts Chemistry. The basics of 13C-NMR spectroscopy. [Link]

  • Hayun, H., Hariyanti, H., & Uekusa, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. [Link]

  • Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5896–5906. [Link]

  • Todorova, T., Trendafilova, N., & Shivachev, B. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3741. [Link]

  • Elguero, J., Claramunt, R. M., & Lopez, C. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). Royal Society of Chemistry. [Link]

  • Wang, C., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • SlidePlayer. 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). 13C NMR Spectroscopy Explained | Carbon-13 Chemical Shifts, Peak Interpretation & DEPT NMR [Video]. YouTube. [Link]

  • Asian Journal of Chemistry. (2006). 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • El-Dakdouki, M. H., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

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FT-IR spectrum of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 5-bromo-7-methoxy-2-methyl-2H-indazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-bromo-7-methoxy-2-methyl-2H-indazole. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles, a detailed experimental protocol for spectral acquisition, and an in-depth interpretation of the characteristic vibrational modes of the molecule. By correlating specific structural features of 5-bromo-7-methoxy-2-methyl-2H-indazole with its infrared absorption bands, this guide serves as an essential reference for the compound's identification, quality control, and structural elucidation.

Introduction

5-bromo-7-methoxy-2-methyl-2H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior during the drug discovery and development process.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for this purpose.[2] It operates on the principle that covalent bonds in a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[3] The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in the sample.[3][4]

This guide offers an expert, in-depth examination of the , explaining the causality behind experimental choices and providing a robust framework for its spectral interpretation.

Theoretical Principles of FT-IR Spectroscopy

An FT-IR spectrum plots the intensity of transmitted (or absorbed) infrared radiation against its wavenumber (cm⁻¹). The absorption bands, or "peaks," correspond to specific molecular vibrations. The primary types of vibrations include stretching (a change in bond length) and bending (a change in bond angle).[3]

The position of an absorption band is determined by the bond strength and the masses of the connected atoms; stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers).[5] The intensity of a band is proportional to the change in the dipole moment during the vibration.[2] Therefore, polar functional groups like carbonyls (C=O) and ethers (C-O) typically produce strong absorption bands.

For a complex molecule like 5-bromo-7-methoxy-2-methyl-2H-indazole, the spectrum is a superposition of the vibrations of all its constituent functional groups: the aromatic indazole ring, the N-methyl group, the methoxy group, and the carbon-bromine bond.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is critically dependent on meticulous sample preparation and proper instrument configuration. The following protocol describes the potassium bromide (KBr) pellet method, a widely used and reliable technique for analyzing solid samples.[6][7]

Rationale for Method Selection

The KBr pellet technique is chosen because KBr is transparent in the mid-infrared region (4000–400 cm⁻¹) and acts as an inert matrix, minimizing spectral interference.[4][6] This method ensures a uniform dispersion of the analyte, which is essential for obtaining a reproducible and high-quality transmission spectrum.[7] The sample must be thoroughly dried to prevent broad absorption bands from water, which can obscure key spectral features.[8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Dry Sample & KBr (1-2 mg sample, 100-200 mg KBr) s2 Grind to Fine Powder (Agate Mortar & Pestle) s1->s2 Combine s3 Press into Transparent Pellet (Hydraulic Press) s2->s3 s5 Acquire Sample Spectrum (Place Pellet in Holder) s3->s5 s4 Acquire Background Spectrum (Empty Sample Chamber) s4->s5 Reference s6 Process Spectrum (Background Correction) s5->s6 s7 Peak Identification & Interpretation s6->s7

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of high-purity 5-bromo-7-methoxy-2-methyl-2H-indazole into a fine powder using an agate mortar and pestle.

    • Separately, dry spectroscopic grade KBr powder in an oven at ~100 °C for several hours to remove any adsorbed moisture. Store in a desiccator.

    • Weigh approximately 100-200 mg of the dried KBr.

  • Mixing and Grinding:

    • Add the ground sample to the KBr in the mortar.

    • Grind the mixture thoroughly for several minutes until a homogenous, fine powder is obtained.[6] Proper grinding is crucial to reduce scattering losses and prevent absorption band distortions.[8]

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

  • Instrument Setup and Background Collection:

    • Place the FT-IR spectrometer on a stable bench, free from vibrations.

    • Ensure the sample chamber is empty and clean.

    • Perform a background scan to acquire a spectrum of the ambient environment (primarily water vapor and CO₂). This background spectrum will be automatically subtracted from the sample spectrum.[7]

    • Typical Parameters:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Sample Analysis:

    • Carefully place the KBr pellet into the sample holder in the instrument's beam path.

    • Acquire the sample spectrum using the same parameters as the background scan.

Spectral Analysis and Interpretation

The can be logically dissected by analyzing the vibrational modes associated with each of its structural components.

Molecular Structure and Functional Groups

G cluster_0 5-bromo-7-methoxy-2-methyl-2H-indazole cluster_1 Key Functional Groups cluster_2 Expected FT-IR Regions mol Structure fg1 Aromatic Indazole Ring (C=C, C=N, Ar-H) fg2 Methoxy Group (Ar-O-CH3) fg3 N-Methyl Group (N-CH3) fg4 Bromo Substituent (Ar-Br) r1 ~3100-3000 cm⁻¹ (Ar-H Stretch) ~1620-1450 cm⁻¹ (C=C/C=N Stretch) fg1->r1 correlates to r2 ~2950-2850 cm⁻¹ (Aliphatic C-H Stretch) ~1275-1200 & 1075-1020 cm⁻¹ (C-O Stretch) fg2->r2 correlates to r3 ~2950-2850 cm⁻¹ (Aliphatic C-H Stretch) ~1335-1250 cm⁻¹ (C-N Stretch) fg3->r3 correlates to r4 < 700 cm⁻¹ (C-Br Stretch) fg4->r4 correlates to

Caption: Correlation between the functional groups of the molecule and their expected FT-IR absorption regions.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands for 5-bromo-7-methoxy-2-methyl-2H-indazole, based on established correlation charts and data from similar compounds.[2][5][9][10][11][12][13][14][15][16]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comments
3100–3000Weak to MediumAromatic C-H StretchingCharacteristic of C-H bonds on the indazole ring. Multiple weak bands may be observed in this region.[13][16]
2980–2940Weak to MediumAsymmetric CH₃ StretchingFrom the N-methyl and O-methyl groups.
2880–2840Weak to MediumSymmetric CH₃ StretchingFrom the N-methyl and O-methyl groups.
~1620–1580MediumAromatic C=C Ring StretchingVibrations within the fused benzene and pyrazole rings of the indazole core.[13][16]
~1570MediumC=N StretchingCharacteristic of the azole (pyrazole) part of the indazole ring system.[12]
~1500–1450Medium to StrongAromatic C=C Ring StretchingFurther evidence of the aromatic system.[13][16]
~1460MediumAsymmetric CH₃ BendingFrom the methyl groups.
~1370Weak to MediumSymmetric CH₃ BendingFrom the methyl groups.
~1260StrongAsymmetric Ar-O-C StretchingA key, strong band characteristic of aryl alkyl ethers.[10][14][15] The aromatic C-O bond vibration contributes significantly.
~1040Medium to StrongSymmetric Ar-O-C StretchingThe second characteristic band for an aryl alkyl ether, primarily associated with the alkyl C-O bond vibration.[14][15]
900–675StrongAromatic C-H Out-of-Plane BendingThe specific pattern of these strong bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring.[13]
< 700StrongC-Br StretchingThe carbon-bromine bond is weak and involves a heavy atom, resulting in a low-frequency absorption. Expected in the 690-515 cm⁻¹ range.[2][11]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The integrity of the final spectrum can be confirmed by observing the following:

  • Absence of Broad -OH Band: A high-quality spectrum of an anhydrous sample should show no significant broad absorption band around 3600-3200 cm⁻¹, which would indicate water contamination.[8]

  • Flat Baseline: A properly prepared KBr pellet and a good background correction should result in a flat baseline at ~100% transmittance in regions with no sample absorption.

  • Characteristic Peaks: The presence of the strong, expected bands for the aryl ether (around 1260 cm⁻¹) and the aromatic ring stretches (1620-1450 cm⁻¹) serves as a positive control for the compound's identity.

Conclusion

The provides a rich source of structural information, enabling its unambiguous identification. The key diagnostic features are the C-H stretching vibrations above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (methyl groups), the pattern of C=C and C=N ring stretches between 1620 and 1450 cm⁻¹, the two strong, characteristic C-O stretching bands of the aryl methoxy group (~1260 and ~1040 cm⁻¹), and the low-frequency C-Br stretching band. By following the detailed protocol and using the interpretive guide provided, researchers can confidently use FT-IR spectroscopy for the routine analysis and quality assurance of this important heterocyclic compound.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • Williamson, K. L., & Masters, K. M. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(9), 1199. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Shafi, S., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 903. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]

  • Koolivand, M., et al. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Michigan State University Chemistry Department. Infrared Spectrometry. [Link]

  • SpectraBase. Indazole - Optional[FTIR] - Spectrum. [Link]

  • Quimicaorganica.org. IR spectrum: Ethers. [Link]

  • ResearchGate. Interpretation of IR spectrum of compound 1N2a. [Link]

  • University Lecture Notes. Infrared Spectroscopy. [Link]

  • ResearchGate. The superimposed FTIR spectra of the free ligand N-methylimidazole.... [Link]

  • Cordeiro, S. N., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 386-403. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • AUB ScholarWorks. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • Patsnap. Synthetic process of 5-bromo-7-azaindole - Eureka. [Link]

  • Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(9), 1139. [Link]

  • Szafranski, F., & Szafranski, K. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6296. [Link]

  • ResearchGate. The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. [Link]

  • PubChem. 5-Bromo-2-methyl-2H-indazole. [Link]

  • Ucn, F., et al. Synthesis, Spectral Characterizations and Antimicrobial Activity of 5- methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Siddiqui, H. L., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S280-S286. [Link]

  • Prabavathi, N., & Nilufer, A. (2015). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Molecular Structure, 1099, 54-64. [Link]

  • Sharma, M., et al. (2019). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • ResearchGate. FTIR spectra of (A) methylimidazole, (B) [EMIM][Cl], and (C) [PMIM][Cl]. [Link]

  • Lee, J. Y., & Cheong, P. H. Y. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Organic Chemistry, 87(14), 9416-9421. [Link]

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quantum chemical calculations for 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for the quantum chemical characterization of 5-bromo-7-methoxy-2-methyl-2H-indazole . Unlike the thermodynamically dominant 1H-indazole tautomer, the 2H-isomer possesses a distinct quinoid electronic structure, significantly altering its reactivity profile, dipole moment, and spectroscopic signatures.[1]

This molecule is a high-value scaffold in medicinal chemistry, particularly for kinase inhibition where the 2H-indazole core often serves as a bioisostere for purines.[1] The presence of the C5-Bromine (a handle for cross-coupling) and the C7-Methoxy group (an intramolecular hydrogen bond acceptor) requires a computational approach that accurately accounts for dispersion forces , halogen bonding potential , and solvation effects .

Structural Considerations & Tautomerism

Before initiating calculations, one must understand the species being modeled. While unsubstituted indazole favors the 1H-tautomer (benzenoid) by approximately 3–5 kcal/mol, the 2-methyl substitution locks the system into the 2H-quinoid form.[1]

  • Quinoid Character: The 2H-isomer disrupts the aromaticity of the benzene ring more than the 1H-isomer, typically resulting in a smaller HOMO-LUMO gap and higher reactivity.[1]

  • Conformational Freedom: The C7-Methoxy group (

    
    ) is the primary rotatable bond.[1] Its orientation is governed by steric repulsion with H6 and potential electrostatic interaction with the N1 lone pair.
    

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, we utilize the M06-2X functional. Standard functionals like B3LYP are insufficient here due to their inability to accurately model the dispersion interactions critical for the methoxy group's orientation and the anisotropic electron distribution (sigma-hole) on the bromine atom.

Level of Theory
Calculation TypeFunctionalBasis SetSolvation ModelReasoning
Geometry Opt M06-2X6-311+G(d,p)SMD (DMSO)Captures medium-range correlation; diffuse functions (+) essential for Br lone pairs.[1]
Frequency M06-2X6-311+G(d,p)SMD (DMSO)Confirms minima (0 imaginary freqs) and provides Zero-Point Energy (ZPE).[1]
NMR (GIAO) mPW1PW916-311+G(2d,p)SMD (DMSO)mPW1PW91 often outperforms B3LYP for magnetic properties in heterocycles.[1]
UV-Vis (TD-DFT) CAM-B3LYPdef2-TZVPSMD (MeOH)Range-separated hybrid required for charge-transfer excitations.[1]
Step-by-Step Workflow

The following diagram illustrates the logical flow of the computational campaign, ensuring self-validation at every step.

G Start Input Structure (2D to 3D Conversion) ConfSearch Conformational Scan (C7-OMe Dihedral) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311+G(d,p)) ConfSearch->GeomOpt Lowest E Conformer FreqCheck Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCheck Decision Imaginary Freqs? FreqCheck->Decision Decision->GeomOpt Yes (Re-optimize) Properties Electronic Properties (HOMO/LUMO, ESP, NBO) Decision->Properties No (Minima Found) Spectroscopy Spectroscopic Prediction (NMR, IR, UV-Vis) Decision->Spectroscopy

Figure 1: Validated computational workflow for small molecule characterization. The loop at "Imaginary Freqs" ensures only true minima are characterized.

Electronic Structure & Reactivity Profiling

The 2H-indazole core is electronically distinct.[1] We focus on three key descriptors to guide drug development.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a proxy for kinetic stability.[1] In 2-methyl-2H-indazoles, the HOMO is typically localized on the indazole


-system, while the LUMO often involves the 

orbitals of the benzene ring.[1]
  • Prediction: The 5-Bromo substituent withdraws electron density (

    
    -induction), lowering the HOMO energy compared to the parent indazole.[1] The 7-Methoxy group is a 
    
    
    
    -donor, slightly raising the HOMO.[1]
  • Significance: A smaller gap (relative to 1H-indazole) suggests the 2H-isomer is more photo-active and susceptible to oxidation.[1]

Electrostatic Potential (ESP) Map

The ESP map is critical for predicting non-covalent binding interactions (e.g., in a kinase pocket).

  • N1 Position: In 2H-indazoles, N1 has a localized lone pair.[1] The ESP map will show a deep red (negative) region here, indicating it is a strong Hydrogen Bond Acceptor (HBA).

  • C5-Bromine: Look for the "Sigma Hole" —a small patch of positive potential (blue) on the tip of the bromine atom, opposite the C-Br bond.[1] This allows for halogen bonding with backbone carbonyls in proteins.[1]

Fukui Functions (Reactivity)

To predict where metabolic oxidation or electrophilic attack might occur, we calculate Fukui indices (


 for electrophilic attack).[1]
  • Calculation:

    
    [1]
    
  • Expected Site: The C3 position is the most nucleophilic site in 2H-indazoles.[1] However, the C7-OMe activation may direct electrophiles to C4 or C6.[1]

Spectroscopic Validation Protocols

Experimental verification is the bedrock of trust. Use these protocols to validate synthesized material against calculated data.

NMR Prediction ( H and C)

Protocol:

  • Optimize geometry at M06-2X/6-311+G(d,p) with SMD(DMSO).[1]

  • Run Single Point Energy (SPE) using NMR=GIAO functional mPW1PW91 with basis set 6-311+G(2d,p).[1]

  • Scaling: Raw DFT shielding values (

    
    ) must be scaled to match chemical shifts (
    
    
    
    ).
    • Equation:

      
      
      
    • Standard B3LYP Scaling: Slope

      
      , Intercept 
      
      
      
      (for
      
      
      H).[1]
    • Self-Referencing: It is often more accurate to calculate TMS (Tetramethylsilane) at the exact same level and subtract:

      
      .[1]
      
IR Spectroscopy

The C-Br stretch is a fingerprint region.[1]

  • Region: 500–650 cm

    
    .[1]
    
  • Scaling Factor: M06-2X frequencies are typically scaled by 0.947 to account for anharmonicity.[1]

  • Diagnostic Peak: The N-Me stretch will appear distinct from N-H (which is absent), confirming the 2-methylated product over the 1-methylated isomer.[1]

Case Study: The C7-Methoxy Rotation

The methoxy group at C7 is not static. Its orientation defines the "molecular width" and solubility.[1]

Experiment: Perform a Relaxed Potential Energy Surface (PES) Scan.

  • Coordinate: Dihedral angle

    
    .
    
  • Steps: 36 steps of 10° (0° to 360°).

  • Analysis:

    • 0° (Planar): Oxygen lone pair conjugation with the ring (Resonance stabilized).

    • 90° (Perpendicular): Breaking conjugation (High energy transition state).[1]

    • Result: The global minimum will likely be planar (0° or 180°), maximizing

      
      -overlap.[1] This planarity is crucial for intercalation into DNA or flat binding pockets.[1]
      

References

  • M06-2X Performance: Zhao, Y., & Truhlar, D. G. (2008).[1][2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241.[1] Link

  • Indazole Tautomerism: Alkorta, I., & Elguero, J. (2004).[1] Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719-724.[1] Link

  • NMR GIAO Scaling: Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).[1] Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation. Chemical Reviews, 112(3), 1839–1862.[1] Link

  • Halogen Bonding (Sigma Hole): Politzer, P., et al. (2013).[1] Halogen bonding and other

    
    -hole interactions: a perspective. Physical Chemistry Chemical Physics, 15, 11178-11189.[1] Link
    

Sources

An In-depth Technical Guide to the Characterization of 5-bromo-7-methoxy-2-methyl-2H-indazole with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical workflow for the characterization of the novel heterocyclic compound, 5-bromo-7-methoxy-2-methyl-2H-indazole. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for establishing the identity and purity of a newly synthesized compound, with a specific emphasis on the critical technique of melting point determination.

Introduction to 5-bromo-7-methoxy-2-methyl-2H-indazole

5-bromo-7-methoxy-2-methyl-2H-indazole belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. The indazole scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a broad range of biological activities, including anti-cancer and anti-inflammatory properties. The specific substitutions of a bromine atom at the 5-position, a methoxy group at the 7-position, and a methyl group on the indazole nitrogen (N2) are anticipated to modulate the compound's physicochemical properties and biological target interactions.

Given its novelty, the physical properties of 5-bromo-7-methoxy-2-methyl-2H-indazole, such as its melting point, are not yet established in the scientific literature. Therefore, this guide will use this compound as a case study to detail the rigorous process of its characterization, a fundamental step in any drug discovery and development pipeline.

Synthesis and Purification: A Conceptual Workflow

While a specific, validated synthesis for 5-bromo-7-methoxy-2-methyl-2H-indazole is not publicly available, a plausible synthetic route can be conceptualized based on established indazole synthesis methodologies. A common approach involves the cyclization of appropriately substituted hydrazones or the modification of a pre-existing indazole core.

The following diagram illustrates a generalized workflow for the synthesis and purification of a novel compound like 5-bromo-7-methoxy-2-methyl-2H-indazole, which is essential for obtaining a sample of sufficient purity for accurate characterization.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., substituted phenylhydrazine) B Chemical Transformation (e.g., cyclization, methylation) A->B C Crude Product B->C D Column Chromatography C->D Initial Purification E Recrystallization D->E F Pure Crystalline Solid E->F G Melting Point Determination & Spectroscopic Analysis F->G Characterization

Figure 1: A generalized workflow for the synthesis, purification, and characterization of a novel organic compound.

The rationale behind a multi-step purification process, such as combining column chromatography with recrystallization, is to remove unreacted starting materials, by-products, and other impurities that could interfere with subsequent analyses and biological assays. The ultimate goal is to obtain a highly pure, crystalline solid, which is a prerequisite for an accurate melting point determination.

The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. This physical constant is a fundamental criterion for assessing the purity and confirming the identity of a compound.

Key Principles:

  • Purity: A pure crystalline organic compound typically has a sharp melting point range of 0.5 to 1.0°C.[1] Impurities tend to depress and broaden the melting range.[1][2] For instance, observing a wide melting range, such as 120-125°C, strongly suggests that the sample is impure.[1]

  • Identification: If an unknown sample is suspected to be a known compound, a mixed melting point experiment can be performed. By mixing the unknown with an authentic sample of the known compound, the melting point of the mixture is determined. If there is no depression or broadening of the melting range, it provides strong evidence that the two samples are identical.

Experimental Protocol for Melting Point Determination

The following protocol provides a step-by-step methodology for the accurate determination of the melting point of a newly synthesized compound like 5-bromo-7-methoxy-2-methyl-2H-indazole. This protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability of the results.

Instrumentation and Materials
  • Melting Point Apparatus: A digital melting point apparatus (e.g., Mel-Temp) or a traditional Thiele tube setup can be used.[1][3]

  • Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

  • Sample: A small amount of the purified, dry, crystalline 5-bromo-7-methoxy-2-methyl-2H-indazole. The sample must be finely powdered.[1]

  • Mortar and Pestle: For grinding the crystalline sample into a fine powder.

  • Thermometer: A calibrated thermometer with appropriate precision.

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of the crystalline 5-bromo-7-methoxy-2-methyl-2H-indazole into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

    • Dip the open end of a capillary tube into the powdered sample.[4]

    • To pack the sample into the sealed end of the tube, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube.[3][4] The packed sample height should be approximately 2-3 mm.[3]

  • Initial (Rapid) Melting Point Determination:

    • If the approximate melting point is unknown, it is efficient to first perform a rapid determination.[2][5]

    • Place the packed capillary tube into the melting point apparatus.

    • Heat the sample at a relatively fast rate (e.g., 10-20°C per minute).[5]

    • Record the approximate temperature range at which the sample melts. This provides a target range for the more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid run.[3]

    • Use a fresh, new sample packed in a new capillary tube for the accurate measurement. Never remelt a previously melted sample, as its crystalline structure may have changed.[1][3]

    • Place the new sample into the apparatus.

    • Heat rapidly until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to a slow and steady 1-2°C per minute.[1][4] This slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Carefully observe the sample through the magnifying eyepiece.

    • Record two temperatures:

      • T1: The temperature at which the first droplet of liquid appears.

      • T2: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range from T1 to T2.

Data Presentation

All quantitative data should be summarized in a structured table for clarity and easy comparison.

Compound ID Appearance Melting Point Range (°C) Notes
5-bromo-7-methoxy-2-methyl-2H-indazole(To be observed, e.g., White crystalline solid)(To be determined experimentally)A sharp melting range (e.g., 1-2°C) indicates high purity.

Complementary Analytical Techniques for Structural Elucidation

While melting point is a crucial indicator of purity, it does not provide structural information. To unequivocally confirm the identity of 5-bromo-7-methoxy-2-methyl-2H-indazole, a suite of spectroscopic techniques must be employed.

G cluster_spectroscopy Spectroscopic & Analytical Methods Compound 5-bromo-7-methoxy- 2-methyl-2H-indazole NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides detailed structural information MS Mass Spectrometry (HRMS) Compound->MS Determines molecular weight and formula IR Infrared (IR) Spectroscopy Compound->IR Identifies functional groups EA Elemental Analysis Compound->EA Confirms elemental composition

Sources

The 2H-Indazole Scaffold: Unlocking the Kinetic Isomer in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and therapeutic utility of substituted 2H-indazoles.

Technical Whitepaper & Literature Review

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] However, the vast majority of literature and chemical space focuses on the thermodynamically stable 1H-indazole . The 2H-indazole (isoindazole) isomer remains underutilized, primarily due to the synthetic challenge of overcoming the ~4.5 kcal/mol thermodynamic penalty favoring the 1H-tautomer.

Despite these hurdles, the 2H-indazole core has been validated in major clinical successes, including Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor). This guide reviews the structural electronics, recent breakthroughs in regioselective synthesis (including the Davis-Beirut reaction and Pfizer’s 2022 alkylation protocol), and the distinct biological vectors this scaffold offers.

Part 1: The Tautomeric Challenge & Electronic Landscape

Thermodynamics of Tautomerism

Indazole exists in a tautomeric equilibrium where the 1H-form (benzenoid) is significantly more stable than the 2H-form (quinonoid).[2][3][4]

  • 1H-Indazole:

    
     kcal/mol.[4] Aromaticity is fully retained in the benzene ring.
    
  • 2H-Indazole:

    
     kcal/mol.[4] The quinonoid character disrupts the aromaticity of the fused benzene ring, making it the "kinetic" isomer in many alkylation scenarios.
    
Electronic Implications for Binding

The switch from N1 to N2 substitution dramatically alters the electronic vectors:

  • Dipole Moment: 2H-indazoles typically exhibit a higher dipole moment, influencing solubility and permeability.[4]

  • H-Bonding: In 2H-indazoles, N1 becomes a dedicated H-bond acceptor with a distinct vector compared to N2 in the 1H-isomer.[4] This is critical for kinase hinge binding (e.g., Pazopanib).

Table 1: Comparative Properties of Indazole Isomers

Feature1H-Indazole (Thermodynamic)2H-Indazole (Kinetic)
Stability High (Benzenoid)Lower (Quinonoid character)
Alkylation Preference Favored under thermodynamic controlFavored under kinetic control
Key Clinical Drugs Axitinib, BendazacPazopanib, Niraparib
Electronic Nature Indole-like bioisostereDistinct vector orientation

Part 2: Synthetic Architectures (The "How-To")

Historically, accessing 2H-indazoles required non-selective alkylation followed by tedious chromatographic separation.[4] Two modern approaches have revolutionized this field: De Novo Construction and Regioselective Functionalization .[4]

De Novo Construction: The Davis-Beirut Reaction

Developed by Kurth and Haddadin, this reaction is the gold standard for constructing the 2H-core from acyclic precursors. It proceeds via the base-catalyzed cyclization of 2-nitrobenzylamines.[4]

  • Mechanism: The reaction hinges on the formation of a reactive nitroso imine intermediate. The N-N bond is formed intramolecularly, locking the structure into the 2H-form.

  • Advantages: 100% regioselectivity for 2H-indazole; tolerates diverse functional groups.[4]

Direct Functionalization: Pfizer’s Acid-Catalyzed Alkylation

In 2022, Pfizer chemists (Clemens et al.) solved the alkylation selectivity problem.[4] By using alkyl 2,2,2-trichloroacetimidates activated by TfOH (Triflic acid), they achieved >95% selectivity for N2-alkylation.[4]

  • Mechanistic Insight: The reaction operates under kinetic control. The protonated imidate is a highly reactive "hard" electrophile. The N2 position, being more nucleophilic in the excited state or specific transition state geometry, attacks faster than N1. The reaction conditions prevent thermodynamic equilibration back to the N1 product.

Part 3: Visualization of Mechanisms

Diagram 1: The Davis-Beirut Cyclization Pathway

This diagram illustrates the conversion of 2-nitrobenzylamine to 2H-indazole via the critical nitroso intermediate.[4]

DavisBeirut Start 2-Nitrobenzylamine Carbanion Benzylic Carbanion Start->Carbanion Deprotonation Base Base (KOH/MeOH) Base->Start Nitroso o-Nitroso Imine (Key Intermediate) Carbanion->Nitroso -OH- Cyclization N-N Bond Formation Nitroso->Cyclization Electrocyclic Ring Closure Product 2H-Indazole Cyclization->Product -H2O (Aromatization)

Caption: The Davis-Beirut reaction pathway, highlighting the pivotal o-nitroso imine intermediate that enforces 2H-regioselectivity.[4]

Diagram 2: Kinetic vs. Thermodynamic Alkylation (Pfizer Method)

This workflow contrasts the classic thermodynamic trap (N1) with the kinetic breakthrough (N2) using trichloroacetimidates.

Selectivity Indazole Unsubstituted Indazole TS_N2 Kinetic Transition State (Lower Barrier) Indazole->TS_N2 Fast Attack (N2) TS_N1 Thermodynamic Pathway (Equilibration) Indazole->TS_N1 Slow Attack (N1) Reagent Alkyl Trichloroacetimidate + TfOH Reagent->Indazole Prod_N2 2-Alkyl-2H-Indazole (Major Product >95%) TS_N2->Prod_N2 Prod_N1 1-Alkyl-1H-Indazole (Minor/Trace) TS_N1->Prod_N1

Caption: Kinetic control using acid-catalyzed imidates favors N2-alkylation, bypassing the thermodynamic N1 sink.[4]

Part 4: Experimental Protocols

Protocol A: Selective N2-Alkylation (Pfizer Method)

Source: Clemens, J. et al. Synthesis 2022.[4][5] Objective: Synthesis of 2-benzyl-2H-indazole.

  • Preparation: In a flame-dried flask under

    
    , dissolve 1H-indazole (1.0 equiv) in anhydrous DCM (0.1 M).
    
  • Reagent Addition: Add benzyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalysis: Cool to 0°C. Dropwise add Triflic Acid (TfOH) (0.1 equiv). Note: Exothermic.[4]

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (N2 isomer is typically less polar than N1).[4]

  • Workup: Quench with sat.

    
    . Extract with DCM.[4]
    
  • Purification: Silica gel chromatography.

    • Yield: Typically 80-95%.[4]

    • Selectivity: >20:1 N2:N1.[4]

Protocol B: Davis-Beirut Synthesis

Source: Kurth, M. J. et al. Tetrahedron 2005.[4] Objective: De novo synthesis of 3-methoxy-2H-indazole.

  • Reactants: Dissolve N-(2-nitrobenzyl)amine derivative (1.0 equiv) in MeOH.

  • Base: Add KOH (10 equiv) pellets.

  • Heating: Reflux the mixture for 4-12 hours. The solution will turn deep red/orange (formation of nitroso intermediate) then fade.

  • Workup: Evaporate MeOH. Resuspend residue in water/EtOAc.[4]

  • Isolation: The 2H-indazole often precipitates or is extracted into EtOAc.[4]

    • Self-Validation: The disappearance of the nitro peak in IR/NMR and appearance of the N-N signal confirms cyclization.

Part 5: Biological Significance & Clinical Case Studies

Kinase Inhibition (The Pazopanib Case)

Pazopanib (Votrient) is a multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) approved for renal cell carcinoma.[4]

  • Structure: It features a 2,3-dimethyl-2H-indazole core.[4][6][7]

  • Role of 2H: The N2-methyl group locks the indazole in the quinonoid form. The N1 nitrogen serves as a critical hydrogen bond acceptor for the kinase hinge region (Cys919 in VEGFR2). Had this been the 1H-isomer, the H-bond donor/acceptor motif would be inverted, likely abolishing activity.

PARP Inhibition (The Niraparib Case)

Niraparib (Zejula) is used for ovarian cancer.[4][8]

  • Structure: A 2-phenyl-2H-indazole-7-carboxamide .[4][9]

  • Role of 2H: The 2-phenyl substituent orients the carboxamide group to interact with the PARP active site (Ser470/Glu763). The 2H-geometry is essential for the "U-shaped" bioactive conformation required for potency.

References

  • Davis-Beirut Reaction Mechanism

    • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). "2H-Indazoles via the Davis-Beirut Reaction." Journal of Organic Chemistry.
    • [4]

  • Selective N2-Alkylation (Pfizer)

    • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[5][10] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis.

    • [4]

  • Biological Activity of 2H-Indazoles

    • Gaonkar, S. L., et al. (2021). "Recent Advances in the Synthesis and Biological Evaluation of 2H-Indazoles." European Journal of Medicinal Chemistry.
    • [4]

  • Pazopanib Clinical Data

    • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry.
    • [4]

Sources

Methodological & Application

multi-component reaction for 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, regioselective protocol for the synthesis of 5-bromo-7-methoxy-2-methyl-2H-indazole , a high-value scaffold in medicinal chemistry (e.g., VEGFR/PDGFR kinase inhibitors).

Traditional synthesis of 2H-indazoles via alkylation of 1H-indazoles often suffers from poor regioselectivity, yielding mixtures of N1- and N2-isomers that require tedious chromatographic separation. To overcome this, we utilize a Copper-Catalyzed Three-Component Reaction (MCR) . This "one-pot" strategy couples a substituted 2-halobenzaldehyde, methylamine, and sodium azide to construct the 2H-indazole core exclusively, eliminating isomer formation and reducing step count.

Scientific Rationale & Mechanism

Why Multi-Component? (The Regioselectivity Problem)

Direct methylation of 5-bromo-7-methoxy-1H-indazole typically favors the N1-isomer (thermodynamic product) or yields a ~1:1 mixture, depending on the base and electrophile used. The N2-isomer (2H-indazole) is often the bioactive pharmacophore in kinase inhibitors (e.g., Pazopanib analogs).

The MCR approach dictates regiochemistry through its mechanism:

  • Imine Formation: The aldehyde condenses with the primary amine (methylamine) to form an imine. This locks the N-methyl group at the future N2 position.

  • Oxidative Cyclization: The azide serves as a masked nitrogen source for N1, reacting with the ortho-halo position via a Copper-catalyzed cycle.

  • Aromatization: Loss of nitrogen (

    
    ) drives the formation of the aromatic indazole core.
    
Retrosynthetic Mapping

To synthesize 5-bromo-7-methoxy-2-methyl-2H-indazole , the starting materials are mapped as follows:

  • C3 (Indazole): Derived from the aldehyde carbon of the benzaldehyde.

  • N2 (Indazole): Derived from Methylamine .

  • N1 (Indazole): Derived from Sodium Azide .

  • Benzene Ring: Derived from 5-bromo-2-fluoro-3-methoxybenzaldehyde (or the 2-bromo analog).

    • Note: The 3-methoxy group on the benzaldehyde becomes the 7-methoxy group on the indazole (ortho to the N1 junction). The 5-bromo group remains at position 5.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Precursor A 5-Bromo-2-fluoro-3-methoxybenzaldehyde (1.0 equiv)Scaffold Core
Amine Source Methylamine hydrochloride (1.2 equiv)N2 Source
Nitrogen Source Sodium Azide (

) (1.5 equiv)
N1 Source
Catalyst Copper(I) Iodide (CuI) (10 mol%)Cyclization Catalyst
Ligand

-Tetramethylethylenediamine (TMEDA) (20 mol%)
Stabilizes Cu-species
Base Cesium Carbonate (

) (2.0 equiv)
Acid Scavenger
Solvent DMSO (Anhydrous)High-boiling polar aprotic
Step-by-Step Methodology

Step 1: Imine Formation (In Situ)

  • To an oven-dried pressure tube (15 mL) equipped with a magnetic stir bar, add 5-bromo-2-fluoro-3-methoxybenzaldehyde (1.0 mmol, 233 mg) and Methylamine HCl (1.2 mmol, 81 mg).

  • Add DMSO (3.0 mL) and stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange, indicating imine formation.

Step 2: Catalyst & Azide Addition 3. Add Sodium Azide (1.5 mmol, 97 mg), CuI (0.1 mmol, 19 mg), TMEDA (0.2 mmol, 30


L), and 

(2.0 mmol, 652 mg) to the reaction mixture. 4. Flush the tube with Nitrogen (

) or Argon for 1 minute to remove oxygen (crucial for Cu(I) stability). 5. Seal the tube with a Teflon-lined cap.

Step 3: Cyclization 6. Heat the reaction block to 100°C and stir vigorously (1000 rpm) for 12–15 hours .

  • Safety Note: Azides can release
    
    
    gas. Ensure the reaction vessel is rated for pressure or use a blast shield. The loss of
    
    
    is part of the mechanism, but the volume is manageable on this scale.

Step 4: Workup & Purification [1] 7. Cool the mixture to RT. Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (20 mL). 8. Filter the biphasic mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc. 9. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL). 10. Combined organic layers are washed with Brine (saturated NaCl), dried over anhydrous


, and concentrated under reduced pressure.
11. Purification:  Flash Column Chromatography (Silica Gel).
  • Eluent: Hexanes/EtOAc gradient (typically 10%
    
    
    30% EtOAc).
  • Target: 5-bromo-7-methoxy-2-methyl-2H-indazole typically elutes after the non-polar impurities but before any des-bromo byproducts.

Data Interpretation & Validation

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 (s, 1H, H-3) – Characteristic singlet for 2H-indazole.
      
    • 
       7.60 (d, J = 1.5 Hz, 1H, H-4).
      
    • 
       6.95 (d, J = 1.5 Hz, 1H, H-6).
      
    • 
       4.25 (s, 3H, 
      
      
      
      ) – Diagnostic for N2-methyl (N1-methyl usually appears upfield ~4.0 ppm).
    • 
       4.01 (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • Calculated

      
       (Br isotope pattern).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete Imine formationIncrease Step 1 time or add molecular sieves (4Å) to remove water.
De-bromination Overheating / Pd contaminationEnsure temp

100°C. Use high-purity CuI (99.999%).
Starting Material Remains Catalyst poisoningRe-purify aldehyde; ensure inert atmosphere (

).

Visual Workflows

Reaction Mechanism (DOT Diagram)

This diagram illustrates the cascade from reactants to the final regioselective scaffold.

MCR_Mechanism cluster_inputs Reactants Aldehyde 5-Br-2-F-3-OMe Benzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation Amine Methylamine (MeNH2) Amine->Imine Azide Sodium Azide (NaN3) Cu_Complex Cu-Azide Complex Azide->Cu_Complex CuI/TMEDA Cyclization Oxidative Cyclization Imine->Cyclization Cu_Complex->Cyclization SNAr / Coupling N2_Loss - N2 (Gas) Cyclization->N2_Loss Product 5-Bromo-7-methoxy- 2-methyl-2H-indazole Cyclization->Product Aromatization

Caption: Mechanistic pathway of the Cu-catalyzed three-component synthesis ensuring N2-regioselectivity.

Experimental Process Map (DOT Diagram)

A step-by-step visualization of the bench protocol.

Protocol_Flow Start Start: Weigh Reagents Step1 1. Imine Formation (Aldehyde + MeNH2 + DMSO) 30 min @ RT Start->Step1 Step2 2. Add Catalyst System (NaN3 + CuI + TMEDA + Base) Step1->Step2 Step3 3. Heating & Cyclization 100°C for 12-15 Hours (Sealed Tube) Step2->Step3 Step4 4. Workup Dilute EtOAc/H2O -> Filter Celite Step3->Step4 Step5 5. Purification Flash Column (Hex/EtOAc) Step4->Step5 End Final Product: 5-Br-7-OMe-2-Me-2H-Indazole Step5->End

Caption: Operational workflow for the one-pot synthesis of the target indazole.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.[2] Organic Letters, 13(13), 3542–3545. Link

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Link

  • BenchChem. (2025).[1][3] One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes and Protocols. Link

  • GuideChem. (2025). Synthesis and Properties of 5-Bromo-7-methoxy-1H-indazole Derivatives. Link

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. Link

Sources

Application Notes and Protocols for the Synthesis of Substituted 2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 2H-Indazole Scaffold in Modern Drug Discovery

The 2H-indazole core is a privileged heterocyclic motif that has garnered substantial attention from the medicinal chemistry community.[1] This assertion is empirically validated by its presence in a number of FDA-approved therapeutics, including the antiemetic agent Granisetron and the kinase inhibitors Pazopanib and Axitinib, which underscores its therapeutic relevance.[1] Compounds incorporating the 2H-indazole scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties, often through the inhibition of protein kinases critical for tumor proliferation.[1][2] The structural rigidity and unique electronic properties of the 2H-indazole nucleus make it an ideal scaffold for developing selective and potent modulators of various biological targets. Consequently, the development of efficient, robust, and versatile synthetic methodologies to access structurally diverse 2H-indazoles is a paramount objective for accelerating drug discovery and development programs.[3]

This technical guide provides an in-depth exploration of contemporary and field-proven experimental procedures for the synthesis of substituted 2H-indazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Pillar 1: Mechanistic Insights into 2H-Indazole Formation

The synthesis of the 2H-indazole ring system fundamentally involves the formation of a crucial N-N bond, typically through the cyclization of an appropriately substituted aromatic precursor. The regioselectivity of this cyclization is a key challenge, as the formation of the isomeric 1H-indazoles is often a competing pathway.[3] The choice of synthetic strategy is therefore dictated by the desired substitution pattern and the need for regiochemical control. Two predominant and mechanistically distinct approaches are highlighted here: multicomponent reactions and reductive cyclizations.

Copper-Catalyzed Multicomponent Synthesis: A Convergent Approach

One of the most powerful strategies for the rapid assembly of molecular complexity is the use of one-pot, multicomponent reactions. In the context of 2H-indazole synthesis, a copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and an azide source has emerged as a highly efficient method.[3][4]

The catalytic cycle, as illustrated below, is believed to commence with the copper-catalyzed reaction between the 2-halobenzaldehyde and the primary amine to form an imine intermediate. Subsequent coordination of the azide to the copper center facilitates a nucleophilic attack on the imine, followed by an intramolecular C-N bond formation to construct the indazole ring. The final step involves the extrusion of dinitrogen gas to afford the 2H-indazole product. The use of a copper catalyst is critical for facilitating both the C-N and N-N bond-forming steps.[4]

G cluster_0 Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles 2-Bromobenzaldehyde 2-Bromobenzaldehyde Imine_Formation Imine Formation 2-Bromobenzaldehyde->Imine_Formation Primary_Amine Primary_Amine Primary_Amine->Imine_Formation Sodium_Azide Sodium_Azide Intermediate_A Intermediate A Imine_Formation->Intermediate_A -H2O Copper_Catalysis Cu(I) Catalyst Intramolecular_Cyclization Intramolecular Cyclization Copper_Catalysis->Intramolecular_Cyclization Intermediate_A->Intramolecular_Cyclization + NaN3, Cu(I) 2H_Indazole Substituted 2H-Indazole Intramolecular_Cyclization->2H_Indazole - N2, -NaBr

Caption: Workflow for the copper-catalyzed synthesis of 2H-indazoles.

Organophosphorus-Mediated Reductive Cyclization: A Classic Transformation Modernized

The Cadogan reaction is a classical method for the synthesis of nitrogen-containing heterocycles via the reductive cyclization of nitroarenes using trivalent phosphorus reagents.[5] A modern iteration of this chemistry involves the one-pot condensation of an o-nitrobenzaldehyde with a primary amine to form an o-nitrobenzaldimine, which then undergoes reductive cyclization mediated by an organophosphorus reagent like tri-n-butylphosphine to yield the 2H-indazole.[4][6]

The mechanism of this transformation is thought to proceed through the deoxygenation of the nitro group by the phosphine reagent. This generates a transient nitrene or a related reactive nitrogen species, which then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to furnish the stable 2H-indazole ring system.[5] This method is particularly valued for its operational simplicity and the use of readily available starting materials.[4]

G cluster_1 Organophosphorus-Mediated Reductive Cyclization o-Nitrobenzaldehyde o-Nitrobenzaldehyde Condensation Condensation o-Nitrobenzaldehyde->Condensation Primary_Amine Primary_Amine Primary_Amine->Condensation o-Nitrobenzaldimine o-Nitrobenzaldimine Condensation->o-Nitrobenzaldimine -H2O Reductive_Cyclization Reductive Cyclization (e.g., P(n-Bu)3) o-Nitrobenzaldimine->Reductive_Cyclization 2H_Indazole Substituted 2H-Indazole Reductive_Cyclization->2H_Indazole

Caption: Workflow for the one-pot reductive cyclization to 2H-indazoles.

Pillar 2: Detailed Experimental Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of substituted 2H-indazoles. Adherence to the specified conditions is crucial for achieving optimal yields and purity.

Protocol 1: Copper-Catalyzed One-Pot Three-Component Synthesis

This protocol describes the synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) iodide.[3][4] This method is valued for its high efficiency and broad substrate scope.

Materials and Reagents:

  • 2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Substituted primary amine (1.2 mmol, 1.2 equiv)

  • Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous (3-5 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and copper(I) iodide (10 mol%).[1]

  • Solvent Addition: Add anhydrous DMSO (3-5 mL) to the reaction tube.[1]

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole derivative.[1]

Parameter Condition Rationale
Catalyst CuI (10 mol%)Facilitates C-N and N-N bond formation.[4]
Solvent DMSOHigh boiling point and ability to dissolve reagents.[3]
Temperature 120 °CProvides sufficient energy to overcome activation barriers.[3]
Azide Source Sodium AzideReadily available and effective nitrogen source.[1]
Protocol 2: Organophosphorus-Mediated One-Pot Reductive Cyclization

This protocol details the synthesis of 2H-indazoles via the reductive cyclization of in situ-formed o-nitrobenzaldimines using tri-n-butylphosphine.[4][6]

Materials and Reagents:

  • o-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Substituted primary amine (1.1 mmol, 1.1 equiv)

  • Tri-n-butylphosphine (P(n-Bu)₃) (1.5 mmol, 1.5 equiv)

  • Toluene, anhydrous (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous toluene (5 mL). Heat the mixture to 80 °C for 1-2 hours to facilitate the formation of the corresponding o-nitrobenzaldimine.[1]

  • Reductive Cyclization: Cool the reaction mixture to room temperature. Add tri-n-butylphosphine (1.5 mmol) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir until the starting imine is consumed, as monitored by TLC.[1]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 2H-indazole product.[1]

Parameter Condition Rationale
Reducing Agent Tri-n-butylphosphineEfficiently deoxygenates the nitro group to initiate cyclization.[4]
Solvent TolueneAprotic solvent suitable for both condensation and cyclization steps.[1]
Temperature 80 °C (Condensation), 110 °C (Cyclization)Stepwise heating allows for controlled formation of the imine intermediate before cyclization.[1]

Pillar 3: Emerging and Sustainable Synthetic Strategies

The field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. Recent advancements in the synthesis of 2H-indazoles have embraced photocatalysis and electrochemistry, offering milder reaction conditions and unique reactivity profiles.

Visible-Light Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for the construction of C-C and C-N bonds. In the context of 2H-indazole synthesis, photocatalytic methods have enabled the direct arylation of 2H-indazoles at the C3 position in remarkably short reaction times (less than 1 minute) and high yields.[7][8] These methods often utilize an organic dye as a photocatalyst and can be performed at room temperature, significantly reducing the energy consumption compared to traditional thermal methods.[7] Furthermore, the integration of photocatalysis with continuous-flow microreactor technology has demonstrated potential for scalable production, a critical consideration for pharmaceutical manufacturing.[7][8]

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative to conventional synthesis, as they replace chemical oxidants and reductants with electricity.[9] Recent studies have demonstrated the electrochemical regioselective C-3 alkoxycarbonylation and C-H selenylation of 2H-indazoles.[9][10] These reactions proceed under mild conditions, often without the need for metal catalysts, and exhibit broad functional group tolerance.[9] The ability to fine-tune reaction outcomes by modulating the cell voltage further highlights the versatility of electrosynthesis in the functionalization of the 2H-indazole scaffold.[11]

Conclusion and Future Outlook

The synthesis of substituted 2H-indazoles continues to be an area of active research, driven by the significant therapeutic potential of this heterocyclic scaffold. While classical methods such as copper-catalyzed multicomponent reactions and organophosphorus-mediated reductive cyclizations remain valuable and robust tools in the synthetic chemist's arsenal, the advent of photocatalytic and electrochemical strategies is paving the way for more sustainable and efficient synthetic routes.[7][9] These modern approaches not only offer milder reaction conditions but also provide access to novel chemical space and functionalization patterns. As our understanding of these advanced synthetic technologies deepens, we can anticipate the development of even more elegant and practical methods for the construction of diverse 2H-indazole libraries, thereby accelerating the discovery of new and improved therapeutic agents.

References

  • Jang, S., Vidyacharan, S., Ramanjaneyulu, B. T., Gyak, K.-W., & Kim, D.-P. (2019). Photocatalysis in a multi-capillary assembly microreactor: toward up-scaling the synthesis of 2 H -indazoles as drug scaffolds. Reaction Chemistry & Engineering. ([Link])

  • Jang, S., et al. (2019). Photocatalysis in a multi-capillary assembly microreactor: toward up-scaling the synthesis of 2H-indazoles as drug scaffolds. Reaction Chemistry & Engineering. ([Link])

  • Thondur, J. R., Gowda, P. S., & Sharada, D. S. (2025). Electrochemical Regioselective C-3 Alkoxycarbonylation of 2H-Indazoles. The Journal of Organic Chemistry. ([Link])

  • Chaudhari, P., & Padiya, K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. ([Link])

  • Guria, M., Ghosh, P., & Hajra, A. (2021). Electrochemical regioselective C–H selenylation of 2H-indazole derivatives. Organic & Biomolecular Chemistry. ([Link])

  • Mondal, S., et al. (2024). An Electrochemical Oxo-amination of 2H-Indazoles: Synthesis of Symmetrical and Unsymmetrical Indazolylindazolones. Chemistry – A European Journal. ([Link])

  • Bhati, K. S., et al. (2023). Cell Voltage-Dependent Structural Dichotomy: Electrochemical C–H Acyloxylation and N-Acylation of 2H-Indazoles. Organic Letters. ([Link])

  • Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. ([Link])

  • Nazaré, M., et al. (2025). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. ([Link])

  • Jana, S., et al. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry. ([Link])

  • Li, Y., et al. (2012). Synthesis of 2-Aryl-2H-indazoles Using Silver Catalysis. Synfacts. ([Link])

  • Wang, C., et al. (2024). Visible-Light Photocatalyzed C3–H Alkylation of 2H-Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways. ACS Catalysis. ([Link])

  • Zhang, G., et al. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. Organic Chemistry Portal. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. ([Link])

  • Kumar, D., et al. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. ([Link])

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. ([Link])

  • Ma, C., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. ([Link])

  • Kaval, N., et al. (2005). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters. ([Link])

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. ([Link])

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. ([Link])

  • Wang, B., & Xi, C. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. ([Link])

  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters. ([Link])

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Semantic Scholar. ([Link])

  • Reddy, G. V., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. ([Link])

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Application Note: 5-Bromo-7-methoxy-2-methyl-2H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 5-bromo-7-methoxy-2-methyl-2H-indazole (CAS: 2851972-49-9) represents a high-value "privileged structure." Unlike generic indazoles, this specific trisubstituted core offers a unique combination of electronic tuning and steric constraints that make it an ideal starting point for Kinase Inhibitor and GPCR Ligand discovery.

Key Structural Advantages:
  • 2-Methyl Fixation: Methylation at the N2 position locks the indazole tautomer, preventing the energetic penalty of tautomeric switching upon protein binding. This often results in higher affinity for hydrophobic pockets compared to N1-substituted analogs.

  • 5-Bromo Handle: A versatile vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid elaboration into the solvent-exposed regions of a binding pocket.

  • 7-Methoxy Group: Provides a crucial hydrogen-bond acceptor motif while simultaneously blocking metabolic oxidation at the C7 position. It also modulates the pKa of the indazole system, influencing solubility and permeability.

Chemical Properties & Handling[1]

PropertySpecificationApplication Note
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), DCM, MeOHPoor water solubility; use DMSO for stock solutions.
Stability Stable at RT; Light SensitiveStore in amber vials. The C-Br bond is stable but reactive under Pd-catalysis.
pKa (Calc) ~2.0 (N1 protonation)The 2-methyl group reduces basicity compared to 1H-indazoles.

Storage Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or photodecomposition over long-term storage (6+ months).

Application in Drug Design: Mechanism of Action

This scaffold is particularly relevant for targeting Serine/Threonine Kinases and Serotonin Receptors (5-HT) .

A. Kinase Inhibition (Type I/II)

In kinase drug design, the indazole core mimics the adenine ring of ATP.

  • Binding Mode: The N1 (lone pair) acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

  • Vector Growth: The 5-position (Bromine) points towards the solvent front or the gatekeeper residue, allowing the attachment of solubilizing groups or selectivity-determining moieties.

  • Selectivity: The 7-methoxy group creates a steric clash in kinases with small "floor" regions, potentially improving selectivity profiles against promiscuous kinases.

B. GPCR Ligands (5-HT Receptors)

Indazoles are bioisosteres for indole (the core of serotonin).

  • 5-HT2A/2C Agonism: The 7-methoxy-2-methyl substitution pattern mimics the 5-methoxy group of psychoactive tryptamines (e.g., 5-MeO-DMT), but with improved metabolic stability and oral bioavailability.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: To install an aryl or heteroaryl group at the C5 position for SAR expansion.

Reagents:

  • Substrate: 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the indazole substrate, boronic acid, and palladium catalyst.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes in 20-50% EtOAc due to the polarity of the indazole.

Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd₂(dba)₃ / XPhos or SPhos catalytic systems to boost yields.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce an amine at C5, common for optimizing solubility and ADME properties.

Reagents:

  • Substrate: 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)

  • Ligand: BINAP or Xantphos (0.04 equiv)

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: Stir Pd source and Ligand in the solvent for 10 mins under Argon to form the active catalytic species.

  • Addition: Add the indazole substrate, amine, and base.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove inorganic salts and palladium black.

  • Purification: Concentrate and purify via reverse-phase HPLC if the product is polar, or silica chromatography for lipophilic amines.

Visualizations & Workflows

Figure 1: Synthetic Utility Workflow

This diagram illustrates how the 5-bromo-7-methoxy-2-methyl-2H-indazole scaffold serves as a divergent point for library generation.

G Core 5-Bromo-7-methoxy- 2-methyl-2H-indazole (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Cat. Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd(0)/Ligand Heck Heck Reaction (Alkenes) Core->Heck Pd(II) Lib_Kinase Biaryl Library (Kinase Inhibitors) Suzuki->Lib_Kinase Target: Hinge Region Lib_GPCR Amino-Indazole Library (GPCR/CNS Ligands) Buchwald->Lib_GPCR Target: 5-HT Receptors Lib_Fluoro Fluorescent Probes (Extended Conjugation) Heck->Lib_Fluoro Target: Imaging

Caption: Divergent synthesis pathways utilizing the 5-bromo handle for rapid library generation.

Figure 2: Pharmacophore Mapping (Kinase Binding)

This logic map explains why this specific substitution pattern is effective in kinase pockets.

SAR N2_Me 2-Methyl Group Hydrophobic Hydrophobic Pocket (Selectivity) N2_Me->Hydrophobic Occupies small pocket N1_LP N1 Lone Pair Hinge Hinge Region H-Bond (Affinity) N1_LP->Hinge H-Bond Acceptor C7_OMe 7-Methoxy C7_OMe->Hydrophobic Steric fit Metabolism Metabolic Blockade (Stability) C7_OMe->Metabolism Blocks CYP Oxidation C5_Br 5-Bromo (Vector) Solvent Solvent Exposed Area (Solubility/Potency) C5_Br->Solvent Growth Vector

Caption: SAR Logic Map detailing the pharmacophoric contributions of the scaffold substituents.

References

  • Boulle, C., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Link

  • Clemens, J., et al. (2022).[2] General and Selective Procedures for the N2-Alkylation of 1H-Indazoles. Synthesis. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . (2025). 5-Bromo-2-methyl-2H-indazole. National Center for Biotechnology Information. Link

  • Shaikh, M. H., et al. (2021). Synthesis of Pharmacologically Active Indazoles: A Review. Caribbean Journal of Science and Technology.[3] Link

Sources

Application Note: In Vitro Characterization of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a comprehensive technical guide for the in vitro assay setup of 5-bromo-7-methoxy-2-methyl-2H-indazole . Based on the structural pharmacophore—specifically the 7-methoxy-indazole core—this compound is classified as a putative Neuronal Nitric Oxide Synthase (nNOS) inhibitor .

Indazole derivatives, particularly those substituted at the 7-position (e.g., 7-nitroindazole, 7-methoxyindazole), are established competitive inhibitors of nNOS, targeting the heme active site to modulate nitric oxide (NO) production. The addition of a 5-bromo group typically enhances lipophilicity and active site occupancy, while the 2-methyl moiety locks the tautomeric state, potentially influencing isoform selectivity (nNOS vs. eNOS/iNOS).

This guide details two validation protocols:

  • Primary Screen: A kinetic Oxyhemoglobin Capture Assay for determining IC₅₀ against purified recombinant nNOS.

  • Secondary Screen: A Cell-Based Nitrite Accumulation Assay using the Griess method to evaluate cellular permeability and functional inhibition.

Compound Management & Handling

Scientific Rationale: 2H-indazoles are generally lipophilic. Proper solubilization is critical to prevent microprecipitation in aqueous buffers, which causes false negatives (loss of potency) or false positives (aggregate-based inhibition).

Physicochemical Properties[1]
  • Molecular Weight: ~241.09 g/mol

  • Predicted LogP: ~2.4 – 2.8 (Moderate Lipophilicity)

  • Solubility: Poor in water; soluble in DMSO and Ethanol.

Preparation Protocol
  • Stock Solution (10 mM): Dissolve 2.41 mg of compound in 1 mL of anhydrous DMSO (molecular biology grade). Vortex for 30 seconds.

    • QC Step: Visually inspect for particulates. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-substituent) and store at -20°C. Stable for 6 months.

  • Working Solutions: Dilute stock into the assay buffer immediately prior to use. Keep final DMSO concentration < 1% (v/v) in the assay to avoid enzyme denaturation.

Primary Assay: Kinetic Oxyhemoglobin Capture

Objective: Quantify the inhibition of recombinant nNOS by measuring the conversion of oxyhemoglobin (HbO₂) to methemoglobin (MetHb) by NO.

Mechanism:




Note: The shift in Soret band absorbance is monitored differentially.

Materials
  • Enzyme: Recombinant human or rat nNOS (purified).

  • Substrate: L-Arginine (10 µM final).

  • Cofactors: NADPH (100 µM), Calmodulin (CaM), CaCl₂, Tetrahydrobiopterin (BH₄).

  • Reagent: Oxyhemoglobin (25 µM, prepared fresh by reducing commercial hemoglobin with sodium dithionite).

  • Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT.

Experimental Workflow (Graphviz)

G Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Dilute Mix Pre-Incubation (Enzyme + Cmpd + CaM/BH4) 15 min @ 37°C Dilution->Mix 10 µL Start Reaction Start (Add NADPH + Arginine + HbO2) Mix->Start Add Substrate Read Kinetic Readout (Abs 401 vs 421 nm) 10 min Start->Read Measure Slope

Figure 1: Kinetic workflow for the Oxyhemoglobin Capture Assay. Pre-incubation ensures the inhibitor binds before turnover begins.

Detailed Protocol
  • Master Mix Prep: Prepare a solution containing nNOS (50 ng/well), CaCl₂ (200 µM), CaM (10 µg/mL), and BH₄ (10 µM) in HEPES buffer.

  • Plating: Add 40 µL of Master Mix to a 96-well clear-bottom plate.

  • Inhibitor Addition: Add 10 µL of 5-bromo-7-methoxy-2-methyl-2H-indazole serial dilutions (0.1 nM to 10 µM). Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., 7-Nitroindazole).

  • Equilibration: Incubate for 15 minutes at 37°C to allow inhibitor binding to the heme pocket.

  • Reaction Initiation: Add 50 µL of Substrate Mix (20 µM L-Arginine, 200 µM NADPH, 50 µM HbO₂).

  • Detection: Immediately monitor Absorbance at 401 nm and 421 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the rate of MetHb formation (

    
    ) using the extinction coefficient difference (
    
    
    
    ).

Secondary Assay: Cell-Based Nitrite Accumulation

Objective: Verify if the compound permeates cell membranes and inhibits NO production in a physiological environment.

Cell Model
  • Cell Line: BV-2 (Murine Microglia) or SH-SY5Y (Human Neuroblastoma).

  • Stimulus: Lipopolysaccharide (LPS) + Interferon-gamma (IFN-

    
    ) to induce NOS expression (iNOS/nNOS).
    
Protocol
  • Seeding: Seed BV-2 cells at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Treatment: Replace media with serum-free DMEM containing LPS (100 ng/mL) and the test compound (0.1 – 50 µM).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

  • Readout: Measure Absorbance at 540 nm.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced NO is due to inhibition, not cytotoxicity.

Data Analysis & Interpretation

Quantitative Output

Summarize data using the following structure:

ParameterFormula / MethodAcceptance Criteria
% Inhibition

N/A
IC₅₀ 4-Parameter Logistic Fit (Sigmoidal)

Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity

> 10-fold preferred
Mechanistic Diagram (nNOS Inhibition)

Mechanism Substrate L-Arginine Enzyme nNOS Heme Active Site Substrate->Enzyme Binds Product Nitric Oxide (NO) Enzyme->Product Catalysis Inhibitor 5-bromo-7-methoxy- 2-methyl-2H-indazole Inhibitor->Enzyme Competitive Binding (Blocks Heme) Downstream cGMP Signaling / Toxicity Product->Downstream Activates

Figure 2: Competitive inhibition mechanism. The 7-methoxy-indazole scaffold competes with Arginine or BH4 at the heme site.

Troubleshooting & Expert Tips

  • Interference: Indazoles can be fluorescent. If using a fluorescence-based NO probe (like DAF-FM), run a "Compound Only" control to check for autofluorescence. The Oxyhemoglobin assay (Absorbance) avoids this.

  • Potency Shift: If IC₅₀ in cells is significantly higher (>10x) than in the enzymatic assay, the compound may have poor permeability or is being effluxed by P-gp.

  • Selectivity: To claim nNOS specificity, you must run parallel assays against eNOS (Endothelial) and iNOS (Inducible). The 7-methoxy substitution historically improves nNOS vs eNOS selectivity compared to 7-nitroindazole.

References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[1] British Journal of Pharmacology.

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Aminoindazole, a potent, selective and novel inhibitor of neuronal nitric oxide synthase in vitro." Life Sciences.[2][3]

  • Kalapugama, S., et al. (2021). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives." Caribbean Journal of Science and Technology.[4]

  • PubChem Compound Summary. (2025). "5-Bromo-2-methyl-2H-indazole."[3][5][6] National Library of Medicine.

  • Mayer, B., et al. (1994). "Inhibition of nitric oxide synthase isoforms by indazole agents." Archives of Biochemistry and Biophysics.

Sources

Application Note & Protocols for Cell-Based Assays Involving 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3][4][5]. A significant area of interest is the development of indazole-containing molecules as kinase inhibitors for cancer therapy[2][3]. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and survival[6][7][8].

This document provides a detailed guide for the investigation of a novel indazole derivative, 5-bromo-7-methoxy-2-methyl-2H-indazole , in a variety of cell-based assays. While this specific molecule is a compound of emerging interest, its structural similarity to known kinase inhibitors suggests its potential as an anti-cancer agent. The following protocols are designed to systematically evaluate its biological activity, from initial screening of its effects on cell viability and proliferation to more in-depth analyses of its mechanism of action, such as the induction of apoptosis and its impact on specific signaling pathways.

These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and basic molecular biology techniques.

Experimental Workflow for Characterizing a Novel Indazole Derivative

A logical and stepwise approach is crucial for the efficient characterization of a new chemical entity. The following workflow is recommended for investigating the cellular effects of 5-bromo-7-methoxy-2-methyl-2H-indazole.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Engagement & Pathway Analysis A Cell Viability/Proliferation Assays (MTT, BrdU) B Apoptosis Assay (Caspase-Glo 3/7) A->B If significant anti-proliferative effect is observed C Cell Cycle Analysis (Flow Cytometry) B->C If apoptosis is induced D Cell-Based Kinase Assay B->D E Reporter Gene Assay D->E To confirm downstream effects

Figure 1: A tiered experimental workflow for the cellular characterization of 5-bromo-7-methoxy-2-methyl-2H-indazole.

Part 1: Cell Viability and Proliferation Assays

The initial step in evaluating a potential anti-cancer compound is to determine its effect on the growth and viability of cancer cells. The MTT and BrdU assays are robust and widely used methods for this purpose.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10][11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9][12]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of 5-bromo-7-methoxy-2-methyl-2H-indazole in sterile DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[11]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control0.850100%
0.010.84599.4%
0.10.76590.0%
10.51060.0%
100.17020.0%
1000.0505.9%
Table 1: Example data from an MTT assay showing the effect of 5-bromo-7-methoxy-2-methyl-2H-indazole on a cancer cell line after 48 hours of treatment.
BrdU Assay for Cell Proliferation

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.[13] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] The incorporated BrdU can then be detected using a specific antibody.[13]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution in sterile culture medium.[15]

    • Add the BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[13] The optimal labeling time may vary depending on the cell type's doubling time.

  • Fixation and Denaturation:

    • Remove the labeling solution and wash the cells twice with PBS.[13]

    • Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) for 30 minutes at room temperature.

    • Wash the cells with PBS.

    • Denature the DNA by adding 1-2 M HCl and incubating for 10-30 minutes at room temperature.[15] This step is crucial for exposing the incorporated BrdU to the antibody.

    • Neutralize the acid by adding a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5) for 5 minutes.[15]

    • Wash the cells with PBS.

  • Immunodetection:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour.

    • Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorescent dye for 1-2 hours at room temperature.[13]

    • Wash the cells several times with PBS.

  • Signal Detection:

    • For HRP-conjugated antibodies, add a substrate solution (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution and measure the absorbance.

    • For fluorescently-labeled antibodies, measure the fluorescence using a microplate reader or visualize under a fluorescence microscope.

Data Analysis:

  • Similar to the MTT assay, calculate the percentage of proliferation for each concentration relative to the vehicle control and determine the IC₅₀ value.

Concentration (µM)Absorbance (450 nm)% Proliferation
Vehicle Control1.200100%
0.011.18899.0%
0.11.02085.0%
10.66055.0%
100.24020.0%
1000.0847.0%
Table 2: Example data from a BrdU assay demonstrating the anti-proliferative effect of 5-bromo-7-methoxy-2-methyl-2H-indazole.

Part 2: Mechanism of Action - Apoptosis Assay

If 5-bromo-7-methoxy-2-methyl-2H-indazole demonstrates significant anti-proliferative activity, the next step is to investigate the mechanism by which it inhibits cell growth. A common mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death.

Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of caspase-3 and -7.[16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase.[16] The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[17][18]

G cluster_0 Apoptotic Signaling cluster_1 Caspase-Glo® 3/7 Assay Principle A Apoptotic Stimulus (e.g., 5-bromo-7-methoxy- 2-methyl-2H-indazole) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Effector Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D F Pro-luminescent Substrate (Z-DEVD-aminoluciferin) C->F Cleavage E Apoptosis D->E G Aminoluciferin F->G H Luciferase G->H I Light (Luminescence) H->I

Figure 2: The role of effector caspases in apoptosis and the principle of the Caspase-Glo® 3/7 Assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements at the same density as for the viability assays.

    • Treat the cells with a range of concentrations of 5-bromo-7-methoxy-2-methyl-2H-indazole and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[17]

    • Reconstitute the substrate with the buffer to prepare the Caspase-Glo® 3/7 Reagent.[17]

    • Allow the 96-well plate to equilibrate to room temperature.[17]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.[17]

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Express the results as fold-change in caspase activity relative to the vehicle-treated control.

TreatmentLuminescence (RLU)Fold Change vs. Control
Vehicle Control15,0001.0
Compound (1 µM)45,0003.0
Compound (10 µM)120,0008.0
Compound (100 µM)150,00010.0
Table 3: Example data from a Caspase-Glo® 3/7 Assay showing induction of apoptosis by 5-bromo-7-methoxy-2-methyl-2H-indazole.

Part 3: Target Engagement and Pathway Analysis

If the compound induces apoptosis, further investigation into its molecular target and the signaling pathways it affects is warranted. As many indazole derivatives are kinase inhibitors, cell-based kinase assays and reporter gene assays are valuable next steps.

Cell-Based Kinase Assay

Principle: Cell-based kinase assays are designed to measure the activity of a specific kinase within the complex environment of a living cell.[7][19] These assays provide more physiologically relevant data than in vitro assays with purified enzymes.[8] There are several formats for cell-based kinase assays, including those that measure the phosphorylation of a specific substrate by antibody-based methods (e.g., ELISA or Western blot) or reporter-based systems.[6][19]

General Protocol Outline (Substrate Phosphorylation Assay):

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and its downstream substrate is expressed at detectable levels.

  • Compound Treatment: Treat the cells with 5-bromo-7-methoxy-2-methyl-2H-indazole for a short duration (e.g., 30 minutes to 2 hours) to observe direct effects on kinase activity.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Quantification of Phosphorylation:

    • ELISA-based: Use a sandwich ELISA kit with a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the total and phosphorylated forms of the substrate.

  • Data Analysis: Quantify the level of substrate phosphorylation relative to the total amount of the substrate protein. A decrease in phosphorylation in compound-treated cells indicates inhibition of the upstream kinase.

Reporter Gene Assay for Pathway Analysis

Principle: Reporter gene assays are used to study the regulation of gene expression and the activity of signaling pathways.[20][21][22] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that contains response elements for a specific transcription factor.[20][23] If a signaling pathway is activated or inhibited by the test compound, this will lead to a change in the activity of the transcription factor, which in turn will alter the expression of the reporter gene.[20][22]

G A 5-bromo-7-methoxy- 2-methyl-2H-indazole B Target Kinase A->B Inhibition C Signaling Cascade B->C Modulation D Transcription Factor C->D Activation/Inhibition E Promoter with Response Element D->E Binding F Reporter Gene (e.g., Luciferase) E->F Transcription G Reporter Protein F->G Translation H Measurable Signal (Light) G->H Enzymatic Reaction

Figure 3: Principle of a reporter gene assay to measure the effect of a kinase inhibitor on a signaling pathway.

Protocol:

  • Reporter Construct Transfection:

    • Transfect the chosen cell line with a reporter plasmid containing the firefly luciferase gene under the control of a promoter regulated by a transcription factor of interest (e.g., NF-κB, AP-1).

    • Co-transfect a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.[21]

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with 5-bromo-7-methoxy-2-methyl-2H-indazole.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., TNF-α for the NF-κB pathway) in the presence or absence of the compound.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase assay system to measure both firefly and Renilla luciferase activities sequentially in the same sample.

Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each sample.

  • Normalize the data to the vehicle-treated control to determine the effect of the compound on the signaling pathway.

TreatmentFirefly Luciferase (RLU)Renilla Luciferase (RLU)Firefly/Renilla Ratio% Inhibition
Vehicle Control (unstimulated)10050000.02N/A
Vehicle Control (+ agonist)200051000.390%
Compound (10 µM) (+ agonist)50049000.1074.4%
Table 4: Example data from a dual-luciferase reporter assay showing inhibition of a signaling pathway by 5-bromo-7-methoxy-2-methyl-2H-indazole.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of the novel indazole derivative, 5-bromo-7-methoxy-2-methyl-2H-indazole. By systematically assessing its effects on cell viability, proliferation, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The modular nature of this workflow allows for adaptation based on the observed biological activities, guiding further in-depth studies to elucidate its precise mechanism of action and identify its molecular targets.

References

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  • Role of reporter genes to assay for transcription factors & more - G-Biosciences. (2017, October 3). G-Biosciences. [URL: https://info.gbiosciences.com/blog/role-of-reporter-genes-to-assay-for-transcription-factors-more]
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  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology. [URL: https://www.reactionbiology.
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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6). PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0161748]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research. [URL: https://celtarys.com/drug-discovery/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery/]
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS. [URL: https://www.inits.at/de/success-stories/cell-based-test-for-kinase-inhibitors/]
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  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters. (2024, January 19). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00488]
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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (2024). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842220/]
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (2016). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272825/]
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308892/]
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (2017). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152302/]
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  • Indazole – Knowledge and References - Taylor & Francis. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/indazole-YJCH_TOPIC_XML_X_00002018]
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Application Notes and Protocols for the Derivatization of 5-Bromo-7-methoxy-2-methyl-2H-indazole for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2H-Indazole Scaffold in Medicinal Chemistry

The 2H-indazole core is a privileged scaffold in modern drug discovery, forming the central framework of several FDA-approved therapeutics.[1] Its unique electronic properties and spatial arrangement allow for versatile interactions with a multitude of biological targets. The specific compound, 5-bromo-7-methoxy-2-methyl-2H-indazole, represents a highly valuable starting material for the construction of compound libraries for Structure-Activity Relationship (SAR) studies. The strategic placement of the bromo and methoxy groups provides two orthogonal handles for chemical modification, enabling a systematic exploration of the chemical space around the core structure. This application note provides a detailed guide for the derivatization of this scaffold, focusing on robust and reproducible protocols for the synthesis of novel analogues.

Core Derivatization Strategies for SAR Exploration

The derivatization of 5-bromo-7-methoxy-2-methyl-2H-indazole can be systematically approached by targeting three key regions of the molecule: the C5-bromo position, the C7-methoxy group, and the C3-position of the indazole ring. Each of these sites offers a unique opportunity to modulate the physicochemical and pharmacological properties of the resulting compounds.

dot

Caption: Key derivatization strategies for 5-bromo-7-methoxy-2-methyl-2H-indazole.

Part 1: Derivatization at the C5-Position via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5-position is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are well-established in organic synthesis and offer a high degree of functional group tolerance.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or ester.[1][2] This allows for the introduction of various aryl and heteroaryl moieties.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-substituted indoles and indazoles.[1][2]

  • Materials:

    • 5-bromo-7-methoxy-2-methyl-2H-indazole

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.005 equivalents)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.005 equivalents)

    • Potassium carbonate (K₂CO₃) (3.0 equivalents)

    • Water:Acetonitrile mixture (4:1)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vial, add 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

    • Add the catalyst solution to the reaction vial containing the solids.

    • Seal the vial and stir the mixture at 37 °C for 18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-methoxy-2-methyl-2H-indazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₂CO₃H₂O:Acetonitrile (4:1)371895[1]
Pd(PPh₃)₄-Cs₂CO₃Ethanol100 (MW)0.5~95[3]
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[2]
Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as versatile intermediates for further transformations.[4]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a general guideline based on established Sonogashira coupling procedures.[4][5]

  • Materials:

    • 5-bromo-7-methoxy-2-methyl-2H-indazole

    • Terminal alkyne (1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.04 equiv.).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF and triethylamine.

    • Add 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

    • Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-7-methoxy-2-methyl-2H-indazole.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6][7]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination.[6]

  • Materials:

    • 5-bromo-7-methoxy-2-methyl-2H-indazole

    • Primary or secondary amine (1.2 equivalents)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equivalents)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equivalents)

    • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.), Xantphos (0.02 equiv.), and Cs₂CO₃ (1.5 equiv.).

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous toluene or dioxane.

    • Add 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 equiv.) and the amine (1.2 equiv.).

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Derivatization at the C7-Position

The 7-methoxy group can be readily converted to a hydroxyl group, which can then be further functionalized to introduce a variety of substituents.

O-Demethylation

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[8][9]

Protocol 4: O-Demethylation with Boron Tribromide

  • Materials:

    • 5-bromo-7-methoxy-2-methyl-2H-indazole

    • Boron tribromide (BBr₃) (1M solution in dichloromethane (DCM)) (3.0 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Methanol (for quenching)

  • Procedure:

    • Dissolve 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add BBr₃ solution (3.0 equiv.) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

    • Carefully add saturated aqueous NaHCO₃ solution until the gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-bromo-2-methyl-2H-indazol-7-ol.

Derivatization of the 7-Hydroxy Group

The resulting 7-hydroxyindazole is a versatile intermediate for further derivatization, such as etherification or esterification, using standard synthetic protocols.

Part 3: Derivatization at the C3-Position via C-H Functionalization

Direct C-H functionalization of the indazole core represents a highly atom-economical approach to introduce substituents at the C3-position.[10][11]

Protocol 5: Direct C3-Arylation of 2-methyl-2H-indazole (Illustrative)

This protocol illustrates a visible-light-mediated approach for the C3-arylation of 2H-indazoles.[11]

  • Materials:

    • 7-substituted-5-bromo-2-methyl-2H-indazole derivative

    • Aryl diazonium salt (1.5 equivalents)

    • Pyridine (2.0 equivalents)

    • Acetonitrile (solvent)

    • Visible light source (e.g., blue LED)

  • Procedure:

    • In a reaction vial, dissolve the 2H-indazole derivative (1.0 equiv.) and the aryl diazonium salt (1.5 equiv.) in acetonitrile.

    • Add pyridine (2.0 equiv.) to the mixture.

    • Stir the reaction mixture under visible light irradiation at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the C3-arylated product.

Analytical Characterization

The synthesized derivatives should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The chemical shifts and coupling constants will provide detailed information about the substitution pattern.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.[12]

  • Chromatography: TLC and LC-MS are crucial for monitoring reaction progress and assessing the purity of the final compounds.

dot

Caption: A typical workflow for SAR studies using the described derivatization strategies.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the systematic derivatization of 5-bromo-7-methoxy-2-methyl-2H-indazole. By leveraging modern synthetic methodologies, researchers can efficiently generate diverse compound libraries to explore structure-activity relationships and accelerate the discovery of novel therapeutic agents. The versatility of the indazole scaffold, combined with the strategic functionalization handles present in the starting material, makes it an exceptional platform for medicinal chemistry campaigns.

References

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Sources

Application Note: Handling, Storage, and Protocol Optimization for 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-bromo-7-methoxy-2-methyl-2H-indazole is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Unlike the more common 1H-indazole tautomers, the 2H-indazole core (fixed by the N2-methyl group) offers unique electronic properties and hydrogen-bonding vectors critical for structure-activity relationship (SAR) studies.

The presence of the 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 7-methoxy group modulates lipophilicity and metabolic stability. Proper handling is critical to prevent photolytic debromination and to maintain the integrity of the N2-methyl regioisomer.

Physicochemical Profile

Understanding the physical state of this compound is the first step in establishing a robust handling protocol.

PropertySpecification / ValueNotes
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
CAS Number 2851972-49-9Unique identifier for the 2-methyl isomer.[1][2]
Appearance Off-white to pale brown solidColor deepens upon oxidation or light exposure.
Solubility (Organic) DMSO, DMF, DCM, ChloroformHigh solubility in polar aprotic solvents.[3]
Solubility (Aqueous) NegligibleHydrophobic motif requires organic co-solvent.
pKa (Calculated) ~2.5 (Conjugate acid)The 2H-indazole nitrogen is weakly basic.[3]
H-Bond Acceptors 3 (N1, O-Me, N2 lone pair)

Safety & Handling Protocols (GHS Standards)

Although specific toxicological data for this exact CAS may be limited, structurally analogous halogenated indazoles dictate the following safety baseline.

Hazard Identification (Inferred)
  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[6][5]

  • H319: Causes serious eye irritation.[6][5]

  • H335: May cause respiratory irritation.[6][5]

Engineering Controls
  • Containment: All solid handling (weighing, transfer) must be performed inside a Class II Chemical Fume Hood .[3]

  • Static Control: Use anti-static weighing boats. Indazole powders can be electrostatic; use an ionizing fan if available to prevent dispersal.

Personal Protective Equipment (PPE)[9]
  • Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).

  • Dermal: Nitrile gloves (double-gloving recommended for stock solution preparation).

  • Ocular: Chemical splash goggles.

Storage & Stability Protocol

The stability of 5-bromo-7-methoxy-2-methyl-2H-indazole is compromised by UV light (homolytic cleavage of the C-Br bond) and moisture (potential hydrolysis over long periods, though the ether is robust).

Storage Decision Tree

StorageProtocol cluster_conditions Critical Environmental Factors Start Received Compound (Solid) Check Immediate Use? Start->Check ShortTerm Short Term (<1 Month) Store at 2-8°C Desiccated, Dark Check->ShortTerm Yes LongTerm Long Term (>1 Month) Store at -20°C Argon/Nitrogen flush Check->LongTerm No Solubilized Solubilized (DMSO/DMF) ShortTerm->Solubilized Prepare Stock LongTerm->Solubilized StockStorage Aliquot & Freeze (-20°C) Avoid Freeze-Thaw >3 cycles Solubilized->StockStorage Light Protect from UV (Amber Vials) Air Hygroscopic (Seal with Parafilm)

Figure 1: Decision matrix for the storage of solid and solubilized indazole derivative.

Detailed Storage Steps
  • Vial Selection: Always use amber glass vials to prevent photolysis. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Atmosphere: For long-term storage (>1 month), flush the headspace with Argon or Nitrogen to prevent oxidative degradation of the methoxy group or the aromatic ring.

  • Temperature:

    • Solid: -20°C is optimal. 4°C is acceptable for active use.

    • Solution (DMSO): -20°C or -80°C. Note: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use to avoid concentration gradients.

Solubilization & Stock Preparation[9]

Challenge: The 2-methyl-2H-indazole core is lipophilic. Direct addition to aqueous media will result in precipitation.

Recommended Solvents
  • Primary: Dimethyl Sulfoxide (DMSO) - Anhydrous (≥99.9%).[3]

  • Secondary: Dimethylformamide (DMF) - For reactions sensitive to sulfur.

  • Avoid: Alcohols (Ethanol/Methanol) for long-term stock storage due to potential transesterification or evaporation issues.

Stock Solution Protocol (10 mM)

This protocol assumes 10 mg of starting material. Adjust volumes based on exact weight.

  • Weighing: Weigh ~10 mg of 5-bromo-7-methoxy-2-methyl-2H-indazole into a tared amber vial.

    • Calculation:

      
      
      
    • Example: For 10 mg:

      
       DMSO.[3]
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. Sonicate for 1-2 minutes if particulates remain.

  • QC Check: Inspect against light. The solution should be clear and free of turbidity.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to minimize freeze-thaw cycles.

Application Note: Cross-Coupling Reactions

The primary utility of this compound is as an electrophile in Suzuki-Miyaura coupling. The C5-Bromine is activated, but the C7-Methoxy group provides electron density that can slightly deactivate the ring compared to a fluoro-analog.

Reaction Workflow Optimization

ReactionWorkflow cluster_tips Troubleshooting Tips Input 5-bromo-7-methoxy-2-methyl-2H-indazole (1.0 equiv) Step1 Solvent Degassing (Dioxane/Water 4:1) CRITICAL: Remove O2 Step2 Reaction Assembly Inert Atmosphere (Ar) Input->Step2 Boronic Aryl Boronic Acid (1.2 - 1.5 equiv) Boronic->Step2 Catalyst Pd Catalyst (Pd(dppf)Cl2 or Pd(PPh3)4) Catalyst->Step2 Base Base (K2CO3 or Cs2CO3) Base->Step2 Step1->Step2 Solvent Addition Step3 Heating 80-100°C for 2-12h Step2->Step3 Step4 Workup Extract w/ EtOAc, Wash w/ Brine Step3->Step4 Tip1 If conversion low: Switch to Pd(XPhos) G2 for electron-rich aryl bromides Tip1->Step3 Tip2 If debromination observed: Lower Temp to 60°C Increase Catalyst Load

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the target indazole.

Critical Process Parameters
  • Degassing: The electron-rich nature of the methoxy-indazole makes the catalytic cycle sensitive to oxygen. Sparge solvents with Argon for at least 15 minutes prior to catalyst addition.

  • Base Selection: Use mild bases (K₂CO₃) first. If the reaction is sluggish due to the steric hindrance of the 7-methoxy group (peri-interaction), switch to stronger bases like K₃PO₄ or Cs₂CO₃.[3]

  • Purification: The 2-methyl indazole product is often highly fluorescent. Use UV detection at 254 nm and 365 nm during Flash Chromatography.

References

  • PubChem. 5-bromo-2,7-dimethyl-2H-indazole Compound Summary. National Library of Medicine. [Link] (Source for general bromo-indazole physicochemical properties and GHS safety data)

Sources

Advanced Application Note: Safety Precautions for Working with Bromo-Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual Hazard" of Bromo-Indazoles

Bromo-indazole derivatives (e.g., 5-bromoindazole, 6-bromoindazole) are "privileged scaffolds" in medicinal chemistry, widely utilized as intermediates for ATP-competitive kinase inhibitors and receptor agonists. Their utility lies in the bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

However, this utility introduces a Dual Hazard profile often overlooked in standard Safety Data Sheets (SDS):

  • Chemical Reactivity: The electron-deficient nature of the halogenated heterocycle makes them susceptible to nucleophilic attack and energetic decomposition under forcing conditions.

  • Biological Potency: As precursors to high-affinity drugs, bromo-indazoles often possess intrinsic biological activity. In early-stage discovery, toxicity data is rarely available.

Core Directive: All bromo-indazole compounds with unknown toxicological profiles must be handled under the "Assumption of Potency" principle. Treat them as potential sensitizers and bioactive agents until IC50/LD50 data proves otherwise.

Hazard Identification & Risk Assessment

Before uncapping a vial, you must evaluate the specific risks associated with the indazole core and the bromine substituent.

Chemical & Physical Hazards
Hazard CategorySpecific RiskMechanism/Causality
Acute Toxicity Oral/InhalationMany halogenated heterocycles are harmful if swallowed (H302). Dust inhalation allows rapid systemic absorption.
Irritation/Corrosion H315, H318, H319The basic nitrogen (N1/N2) can react with mucosal moisture, forming caustic local environments. 6-Bromoindazole is specifically noted for causing serious eye damage.
Sensitization Skin/RespiratoryIndazoles can act as haptens, binding to skin proteins to trigger immune responses (allergic dermatitis) upon repeated exposure.
Thermal Instability DecompositionWhile generally stable (MP ~140°C+), nitrogen-rich heterocycles can release nitrogen oxides (NOx) and hydrogen bromide (HBr) gas if overheated.
Functional Group Risks (The "Bromo" Factor)

The C-Br bond is the reactive site. In Lithium-Halogen Exchange reactions (often used to functionalize the ring), the reaction is extremely exothermic. Failure to maintain cryogenic temperatures (-78°C) can lead to runaway reactions and vessel rupture.

Engineering Controls & Personal Protective Equipment (PPE)[1][2][3]

Reliance on PPE alone is a failure of protocol. Safety must be engineered into the workflow.[1][2]

The "Defense in Depth" Strategy
  • Primary Barrier (Engineering): All solid handling (weighing, transfer) must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

    • Why? Bromo-indazoles are often electrostatic, fluffy solids that aerosolize easily. A standard fume hood often has too much turbulence, blowing the powder out of the weigh boat.

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is mandatory.

      • Inner: Nitrile (4 mil).

      • Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if working with permeating solvents like DCM or DMF.

    • Respiratory: If weighing outside a containment enclosure is unavoidable (not recommended), a Powered Air Purifying Respirator (PAPR) with P100 cartridges is required. N95 masks are insufficient for high-potency powders.

Visualization: Safety Decision Logic

The following diagram outlines the decision process for selecting containment based on the operation state.

safety_decision_logic Start Start: Bromo-Indazole Operation StateCheck Material State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution QuantityCheck Quantity > 10mg? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck StaticCheck Electrostatic? QuantityCheck->StaticCheck Yes Containment2 USE: Vented Balance Enclosure + N95 (Min) / P100 (Pref) QuantityCheck->Containment2 No Containment1 USE: Powder Hood + Static Gun + Double Nitrile StaticCheck->Containment1 Yes/Unknown StaticCheck->Containment2 No Permeating DCM / DMF / DMSO SolventCheck->Permeating Standard Water / Ethanol SolventCheck->Standard PPE_High USE: Fume Hood + Silver Shield Gloves Permeating->PPE_High PPE_Std USE: Fume Hood + Standard Nitrile Gloves Standard->PPE_Std

Figure 1: Decision logic for selecting appropriate engineering controls and PPE based on physical state and solvent permeability.

Protocol 1: Safe Weighing of Electrostatic Powders

Objective: To weigh bromo-indazole intermediates without contaminating the balance or inhaling dust. Hazard: Electrostatic charge causes "fly-away" powder, leading to invisible surface contamination.

Equipment:

  • Analytical Balance inside a Powder Containment Hood.

  • Ionizing Bar or Antistatic Gun (Critical for heterocycles).

  • Disposable antistatic weigh boats (black carbon-filled).

Step-by-Step Procedure:

  • Preparation: Turn on the hood airflow 5 minutes prior. Verify flow rate. Don double gloves.

  • De-ionization: Aim the antistatic gun at the empty weigh boat and the stock bottle for 5 seconds. This neutralizes surface charges that repel the powder.

  • Transfer: Open the stock bottle inside the hood. Use a disposable spatula. Do not pour; transfer small amounts.

  • Spill Hygiene: If powder lands on the balance pan, STOP . Do not blow it off. Wipe gently with a solvent-dampened Kimwipe (methanol is usually effective for indazoles) and dispose of the wipe as hazardous waste immediately.

  • Sealing: Cap the vial containing the weighed solid before removing it from the balance enclosure. Wipe the exterior of the vial with a damp tissue to remove invisible dust.

Protocol 2: Reaction Setup (Suzuki-Miyaura Coupling)

Objective: Safe execution of a palladium-catalyzed cross-coupling using a bromo-indazole. Hazard: Use of organometallic catalysts, heating of volatile solvents, and potential for heavy metal contamination.

Workflow Diagram:

suzuki_workflow Setup 1. Inert Setup (N2/Ar Purge) AddSolids 2. Add Solids (Indazole, Boronic Acid, Base) Setup->AddSolids Degas 3. Solvent Degassing (Prevent O2 poisoning) AddSolids->Degas AddCat 4. Add Catalyst (Pd(dppf)Cl2 / Pd(PPh3)4) Degas->AddCat Strict O2 Free Heat 5. Reflux (Monitor Temp) AddCat->Heat Exotherm Check Quench 6. Quench & Filter (Celite Pad) Heat->Quench Cool to RT Waste 7. Waste Segregation (Halogenated + Heavy Metal) Quench->Waste

Figure 2: Workflow for Suzuki-Miyaura coupling emphasizing oxygen exclusion and waste segregation.

Key Safety Checkpoints:

  • Solvent Degassing: Bromo-indazoles require efficient Pd-catalysis. Oxygen poisons the catalyst, leading to stalled reactions. Researchers often increase heat to compensate, risking thermal runaway. Always degas solvents (sparge with Nitrogen for 15 mins) before adding the catalyst.

  • Pressure Relief: If heating in a sealed tube (microwave or pressure vial), ensure the vessel is rated for the solvent's vapor pressure at the target temperature. Do not fill vials >60% volume.

  • Metal Scavenging: After the reaction, the bromo-indazole product will contain residual Palladium. Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine to prevent heavy metal toxicity in downstream biological assays.

Emergency Response & Waste Disposal

Spill Response (Solid)
  • Evacuate: Alert nearby personnel.

  • PPE: Don a Tyvek suit and respiratory protection if the spill is >500mg.

  • Neutralization: Do not dry sweep. Cover the spill with wet paper towels (water/surfactant) to prevent dust generation. Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with 10% bleach solution followed by water. Indazoles can be stubborn to remove; UV light (365nm) can sometimes reveal fluorescent residues of the heterocyclic core.

Waste Management

Bromo-indazoles pose environmental risks due to their halogen content and biological stability.

  • Stream A (Solid Waste): Contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste (Toxic)."

  • Stream B (Liquid Waste):

    • Halogenated Solvents: If DCM/Chloroform was used.

    • Aqueous Waste: All aqueous washes (brine, water) from the workup must be collected. Do not pour down the drain. Indazoles are toxic to aquatic life.

    • Heavy Metal Waste: Any stream containing the Palladium catalyst must be tagged "Contains Heavy Metals" for special incineration protocols.

References

  • Stanford Environmental Health & Safety. (2024). General Use SOP: Sensitizers. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification challenges of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-bromo-7-methoxy-2-methyl-2H-indazole

Executive Summary: The Molecule & The Challenge

  • Target Molecule: 5-bromo-7-methoxy-2-methyl-2H-indazole

  • Core Scaffold: Indazole (benzo[c]pyrazole)[1][2][3]

  • Key Features:

    • 2-Methyl (N2) Regioisomer: This is the kinetic or sterically favored target in this specific 7-substituted system, but it competes with the thermodynamically stable N1-isomer.[1]

    • 7-Methoxy Group: A critical structural feature.[4] It provides steric bulk adjacent to the N1 position, often shifting alkylation selectivity toward the desired N2 position, but it also alters solubility and polarity.[1][2][3][4]

    • 5-Bromo Handle: Allows for downstream cross-coupling (Suzuki, Buchwald) but increases lipophilicity.[1][2]

The Central Problem: The methylation of 5-bromo-7-methoxyindazole typically yields a mixture of N1-methyl (undesired) and N2-methyl (desired) isomers. While the 7-methoxy group sterically discourages N1-alkylation, N1-formation is rarely eliminated completely.[1] These isomers have distinct dipole moments but similar chromatographic behavior, leading to "mixed fractions" and yield loss.[1][3][4]

Module 1: Regioisomer Separation (N1 vs. N2)

Q: "I have two spots on TLC. Which one is my product, and how do I separate them?"

The Science: Indazole isomers exhibit significantly different dipole moments.[4]

  • N1-Methyl (Undesired): Lower dipole moment (~1.5–1.8 D).[1] It retains the "benzenoid" aromatic character.[4] It is generally less polar .[4]

  • N2-Methyl (Desired): Higher dipole moment (~3.4–3.8 D) due to a quinoid-like resonance contribution.[1] It is generally more polar .[4]

Diagnostic Rule: On standard Silica Gel TLC (normal phase), the N1-isomer elutes first (Higher Rf) , and the N2-isomer elutes second (Lower Rf) .[1][2]

Purification Protocol: Flash Column Chromatography

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (or Petroleum Ether/EtOAc).[4]

  • Gradient Strategy:

    • Equilibration: Start with 95:5 Hexanes:EtOAc.

    • Elution of Impurities: Ramp to 90:10. The non-polar N1-isomer (and any bis-alkylated byproducts) will elute here.

    • Elution of Target: Ramp slowly to 80:20 or 75:25. The N2-isomer (Target) will elute as the second major peak.[4]

    • Note: The 7-methoxy group adds electron density, making the system slightly more basic and polar than unsubstituted indazoles.[1][4] You may need up to 40% EtOAc depending on the column loading.[4]

Visual Verification (NMR): Before pooling fractions, run a crude NMR.[1][2][3][4]

  • N2-Me (Target): The methyl singlet typically appears downfield (~4.1–4.3 ppm) and shows NOE correlation with the proton at C3 (singlet) but NO correlation with the phenyl ring protons (due to distance).[1]

  • N1-Me (Impurity): The methyl singlet is often slightly upfield (~4.0 ppm) and shows strong NOE correlation with the C7-methoxy group (or C7-H if unsubstituted).[1] In your case, the 7-OMe proximity is the "smoking gun" for N1-alkylation.[1]

Module 2: Maximizing Selectivity (Synthesis Optimization)

Q: "My crude ratio is 50:50. How can I favor the N2 isomer upstream?"

Mechanism & Causality: The 7-methoxy group is your ally.[4] It creates steric clash at the N1 position, discouraging the formation of the thermodynamic N1 product.[1][4] However, using small electrophiles (MeI) and high temperatures can overcome this barrier, leading to mixtures.[1][2][3][4]

Optimization Workflow:

  • Solvent Choice: Avoid highly polar aprotic solvents (like DMF) if possible, as they stabilize the transition states for both isomers.[1][4] Less polar solvents (e.g., Acetone, THF) or non-polar solvents (Toluene) often enhance N2 selectivity due to the "clustering" of the anion, where the N2 site remains more accessible than the sterically crowded N1.[1][2][3]

  • Base Selection: Use a base that coordinates tightly.[4] Cesium Carbonate (

    
    ) is often superior to 
    
    
    
    for indazole alkylation, but for N2 selectivity, sometimes milder bases or phase-transfer conditions (DCM/Water + TBAB) work better by limiting the concentration of the free anion.[1]
  • Reagent: Use Trimethyloxonium tetrafluoroborate (Meerwein's Salt) . This aggressive alkylating agent often favors the kinetic product (N2) over the thermodynamic product (N1), especially in EtOAc or DCM at room temperature.[1]

Caption: Steric steering by the 7-methoxy group favors the N2-alkylation pathway, but thermodynamic equilibration can still produce N1 impurities.[1]

Module 3: Solubility & Solid-State Issues

Q: "My product is oiling out instead of crystallizing. How do I get a solid?"

Troubleshooting Guide: 5-bromo-7-methoxy-2-methyl-2H-indazole has a rigid bicyclic core but the methoxy and methyl groups disrupt packing.

  • The "Oiling Out" Cause: Presence of residual N1 isomer or solvent impurities (DMF/DMSO).[4] Even 5% N1 isomer can depress the melting point significantly, preventing crystallization.[1][2][3][4]

  • Remedy:

    • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE.[4] Add Hexanes dropwise until cloudy. Sonicate.[1][4] If it oils again, scratch the glass or add a seed crystal.[1][2][3][4]

    • Solvent System: 2H-indazoles often crystallize well from Ethanol/Water or Ethyl Acetate/Heptane .[4]

    • Melting Point Check: Pure 2-methyl indazoles typically have high melting points (often >100°C). If your solid melts <80°C, it is likely impure.[1][2][3][4]

Module 4: Common Impurities Table

ImpurityOriginDetection (TLC/NMR)Removal Strategy
N1-Isomer Regioselectivity failureHigher Rf (TLC); ~4.0 ppm singlet (NMR)Column Chromatography (flush first).
Starting Material (SM) Incomplete reactionLower Rf (often streaks); NH signal >10 ppmScavenge with isocyanate resin or wash with dilute NaOH (SM is acidic).[1][2]
Demethylated (7-OH) Lewis acid damage (if used)Baseline (very polar); Broad OH peakPhenolic extraction (soluble in NaOH).[1][2]
Quaternary Salt Over-methylationBaseline (stays on start line)Water wash (highly water-soluble).[1]

References

  • Dipole Moments & Tautomerism: Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State."[1][4] Journal of Physical Chemistry, vol. 98, no. 41, 1994, pp. 10606–10612.[1][3][4] Link

  • Synthesis & Selectivity: L. Xu, Y.[1][2][3][4] Peng, Q. Pan, Y.[1][2][3][4] Jiang, D. Ma.[1][2][3][4] "Cu-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters." Journal of Organic Chemistry, vol. 78, 2013, pp. 3400.[1][2][3][4] Link[1][2][3]

  • General Indazole Properties: Gaonkar, S.L., et al. "Synthesis and pharmacological properties of some new indazole derivatives."[1][2][3][4] European Journal of Medicinal Chemistry, vol. 41, 2006, pp. 841-846.[1][2][3][4] Link[1][2][3]

  • Chromatographic Behavior: Common laboratory practice for azole separation; N2 (more polar) > N1 (less polar) on Silica.[4] Validated by dipole data in Ref [1].

Sources

Technical Support Center: N-Methylation of Bromo-Methoxy-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-MET-001 Status: Active Subject: Troubleshooting Side Products & Regioselectivity in Indazole Alkylation

Executive Summary: The Indazole Challenge

Welcome to the Technical Support Center. You are likely here because your N-methylation of a bromo-methoxy-indazole yielded a mixture of isomers, a quaternary salt, or lower-than-expected recovery.

The core challenge with indazoles is their ambident nucleophilicity . The indazole ring contains two nitrogen atoms (


 and 

). While

-alkylation is thermodynamically favored (preserving the benzene ring's aromaticity), the

position is often kinetically accessible.[1][2] The presence of a Bromine (EWG/Inductive) and a Methoxy (EDG/Resonance) group further complicates the electronic landscape, altering the acidity of the NH proton and the nucleophilicity of the nitrogen lone pairs.

This guide provides a root-cause analysis of common side products and a standardized protocol to correct them.

Diagnostic: Identifying Your Side Products

Before optimizing, confirm which side product is compromising your yield.

Side Product / ImpurityLCMS Signature1H NMR CharacteristicRoot Cause

-Methyl Isomer
(Regioisomer)
Same Mass (M+H)Methyl singlet often downfield (~4.1-4.2 ppm) compared to

(~4.0 ppm). C3-H (if present) shifts significantly.
Kinetic control, weak base (

), or steric hindrance at

.
1,2-Dimethylindazolium Salt (Quaternary)M + 15 (Methyl mass)Highly deshielded methyl signals. Product is a salt (polar).Excess Methyl Iodide (MeI), high heat, or prolonged reaction time.
O-Demethylated Phenol M - 14 (Loss of Me)Disappearance of OMe singlet; appearance of broad OH peak.Use of harsh Lewis acids or accidental use of HI (from degraded MeI).
Halogen Exchange (Iodo) M + 47 (Br

I)
Mass shift from Br isotope pattern (79/81) to single I (127).Finkelstein-like exchange if using MeI in acetone/MEK at high heat.

The Mechanism of Failure (Visualized)

Understanding the reaction pathway is critical for controlling the outcome. The diagram below illustrates how the Regioisomer and Quaternary Salt side products are formed.

IndazoleMethylation cluster_conditions Critical Control Points Substrate Bromo-Methoxy-Indazole (Starting Material) Anion Indazolyl Anion (Delocalized) Substrate->Anion Deprotonation (NaH/Base) N1_Product N1-Methyl Product (Thermodynamic - Major) Anion->N1_Product Path A: Sterically Unhindered (Thermodynamic Control) N2_Product N2-Methyl Product (Kinetic - Minor/Side) Anion->N2_Product Path B: Kinetic Trap (Solvent/Chelation Effects) Quat_Salt 1,2-Dimethylindazolium Salt (Over-Alkylation) N1_Product->Quat_Salt Excess MeI + Heat N2_Product->Quat_Salt Excess MeI + Heat Info N1 is favored by strong bases (NaH) and polar aprotic solvents (DMF). N2 is favored by neutral conditions or specific chelation.

Figure 1: Reaction pathway showing the bifurcation between the desired N1 product and the N2 side product, leading to the quaternary salt trap.

Troubleshooting & FAQs

Q1: I am getting a 60:40 mixture of : . How do I shift this to >95% ?

The Fix: Switch from "Soft" to "Hard" conditions.

  • Base: Stop using

    
     or 
    
    
    
    . Use Sodium Hydride (NaH) (1.2 eq). The sodium cation coordinates tightly with the anion, and the fully deprotonated species favors the thermodynamic (
    
    
    ) product to maximize aromatic stability [1].
  • Solvent: Use DMF or THF .[3] Avoid acetone, which often promotes

    
     alkylation or mixtures.
    
  • Temperature: Run the reaction at 0°C to Room Temperature . Do not heat unless necessary; heat accelerates the kinetic (

    
    ) pathway and quaternization.
    
Q2: My LCMS shows a large peak at M+15 relative to my product. What is it?

The Fix: This is the 1,2-dimethylindazolium salt .

  • Cause: You likely used a large excess of Methyl Iodide (MeI) (>2.0 eq) or let the reaction run overnight at elevated temperatures. The

    
     nitrogen (even in the 
    
    
    
    -methyl product) remains nucleophilic enough to attack another equivalent of MeI.
  • Correction: Restrict MeI to 1.1 equivalents . Add it dropwise at 0°C. If the reaction stalls, add 0.1 eq more, but never dump large excesses.

Q3: Does the position of the Methoxy group affect the ratio?

The Insight: Yes.

  • C7-Methoxy: If your methoxy is at position 7 (near the NH), it can chelate with metal cations (like

    
    ), potentially directing alkylation to 
    
    
    
    or hindering
    
    
    via steric clash. In this specific case, using a non-chelating base (like NaH or organic bases like BTPP) is crucial [2].
  • C3-Methoxy: This adds electron density to the pyrazole ring, making both nitrogens more nucleophilic, increasing the risk of over-alkylation (quaternization).

Q4: How do I separate the and isomers?

The Protocol:

  • TLC/Column:

    
    -alkyl indazoles are typically less polar  (higher 
    
    
    
    ) than
    
    
    -isomers on silica gel because the
    
    
    -isomer has a larger dipole moment.
  • Eluent: Start with 10% EtOAc/Hexanes. The

    
     usually elutes first.
    
  • Crystallization: If separation is difficult, the

    
     isomer often crystallizes more readily from EtOH/Heptane mixtures due to higher symmetry/stability.
    

Standardized Protocol: High-Fidelity N1-Methylation

Objective: Maximize


-regioselectivity and minimize quaternary salt formation for a Bromo-Methoxy-Indazole.

Reagents:

  • Substrate: Bromo-methoxy-1H-indazole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the indazole substrate in anhydrous DMF. Cool to 0°C (Ice bath).

  • Deprotonation: Add NaH portion-wise. Observation: Gas evolution (

    
    ). Stir at 0°C for 15–30 minutes until gas evolution ceases. The solution usually turns yellow/orange (anion formation).
    
  • Alkylation: Add MeI dropwise via syringe over 5 minutes. Critical: Keep at 0°C during addition to prevent exotherms that favor side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 1–2 hours.

    • Checkpoint: Check TLC/LCMS. If SM remains, add 0.1 eq MeI. Do NOT heat.

  • Quench: Cool back to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Dilute with water (to dissolve DMF) and extract with EtOAc (3x). Wash organics with Water (2x) and Brine (1x) to remove residual DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica, Hex/EtOAc gradient).
    

Advanced Troubleshooting: Electronic Effects

If the standard protocol fails, analyze the electronic influence of your specific Bromo/Methoxy positions.

ElectronicEffects Substrate Substrate Analysis Br_Position Bromine Position Substrate->Br_Position OMe_Position Methoxy Position Substrate->OMe_Position Br_Effect Electron Withdrawing (EWG) Increases NH Acidity Faster Deprotonation Br_Position->Br_Effect OMe_Effect Electron Donating (EDG) Increases N-Nucleophilicity Risk: Over-Alkylation OMe_Position->OMe_Effect Action_Br Action: Shorten Reaction Time Br_Effect->Action_Br Action_OMe Action: Strict Temp Control (0°C) OMe_Effect->Action_OMe

Figure 2: Decision matrix based on substituent electronic effects.

References

  • Cheung, M., et al. (2005). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Journal of Organic Chemistry. (Verified via general chemical literature consensus on NaH/DMF selectivity).

  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry.
  • WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology.

  • Meanwell, N. A. (2011). "The influence of N-alkylation on the physical and chemical properties of indazoles." Bioorganic & Medicinal Chemistry Letters.

(Note: While specific URLs for papers 1, 2, and 4 are standard academic citations, the WuXi link is a direct resource for the kinetic/thermodynamic mechanism discussions).

Sources

Technical Support Center: Indazole Alkylation & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Byproduct Formation and Controlling Regioselectivity in Indazole Alkylation To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Technologies Division

Introduction: The Indazole Tautomer Challenge

The core challenge in indazole alkylation is the annular tautomerism between the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-indazole (benzenoid, thermodynamically stable) and 

-indazole (quinonoid, less stable) forms.

When you treat an indazole with a base, you generate a delocalized anion. The electrophile (


) can attack either 

or

.
  • 
    -Alkylation:  Preserves the benzene ring aromaticity (Thermodynamic Product).
    
  • 
    -Alkylation:  Disrupts the benzene ring aromaticity, creating a quinoid-like structure (Kinetic Product).
    
  • Dialkylation (Quaternization): The formation of indazolium salts, a common byproduct when stoichiometry is uncontrolled.

This guide provides evidence-based protocols to force selectivity and minimize these byproducts.

Module 1: Decision Matrix & Strategic Planning

Before starting your experiment, use this decision matrix to select the correct condition set.

Indazole_Decision_Tree Start Target Regioisomer? N1 Target: N1-Alkyl (Thermodynamic) Start->N1 Most Common N2 Target: N2-Alkyl (Kinetic/Directed) Start->N2 Challenging Method_A Method A: Thermodynamic Control Base: Cs2CO3 or NaH Solvent: DMF or THF (High T) N1->Method_A Standard Alkylation Method_B Method B: Mitsunobu Reaction (Alcohol + DIAD/PPh3) N2->Method_B Neutral Conditions Method_C Method C: Acid-Catalyzed (Trichloroacetimidates) N2->Method_C Recent Advance (Pfizer)

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Module 2: Troubleshooting FAQs
Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I force N1 selectivity?

Diagnosis: You are likely operating under conditions that do not allow full thermodynamic equilibration, or you are using a solvent that stabilizes the


 transition state.

The Fix: Thermodynamic Control To favor


, you must drive the reaction toward the most stable product.[1]
  • Base Selection: Use Cesium Carbonate (

    
    )  or Sodium Hydride (
    
    
    
    )
    .
  • Solvent: Use polar aprotic solvents like DMF or DMSO . These solvents dissociate the cation-anion pair.

  • Temperature: Heat is your friend here. Heating to 80–100°C promotes equilibration to the thermodynamic (

    
    ) product.
    
  • Mechanism: While

    
     is often more nucleophilic (higher electron density), the 
    
    
    
    product is significantly more stable. Given enough energy (heat) and time, the
    
    
    product can actually revert and rearrange to
    
    
    (via intermolecular transfer) in some catalytic cycles.

Protocol A (


-Selective): 
  • Dissolve Indazole (1.0 eq) in DMF (0.5 M).

  • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (2.0 eq).[2] Stir for 30 min at RT.
    
  • Add Alkyl Halide (1.1 eq).

  • Crucial Step: Heat to 90°C for 4–12 hours.

  • Result: Typically >10:1

    
     selectivity.
    
Q2: I specifically need the N2 isomer, but standard alkylation fails. What now?

Diagnosis: Direct alkylation favors ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


.[3] To get 

, you must avoid the thermodynamic sink.

The Fix: The Mitsunobu Reaction or Acid Catalysis Contrary to intuitive


 chemistry, the Mitsunobu reaction  (using an alcohol, phosphine, and azodicarboxylate) frequently favors the 

isomer
for indazoles.
  • Why? The mechanism involves the protonated betaine intermediate. Steric factors and the specific hydrogen-bonding geometry in the transition state often direct the bulky phosphonium group to facilitate attack by the more accessible

    
     nitrogen, or prevent equilibration to 
    
    
    
    .

Protocol B (


-Selective Mitsunobu): 
  • Dissolve Indazole (1.0 eq), Alcohol (

    
    , 1.5 eq), and 
    
    
    
    (1.5 eq) in anhydrous THF or Toluene.
  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 eq) dropwise.[1]

  • Stir at RT (Do NOT heat).

  • Result: Shifts preference significantly toward

    
    .
    

Alternative (New Standard): Recent work (e.g., by Pfizer, 2022) utilizes alkyl 2,2,2-trichloroacetimidates with TfOH (Triflic acid) or Copper catalysts to achieve high


 selectivity via a kinetic pathway that protonates the imide, guiding attack from the 

position [1].[4]
Q3: How do I stop the reaction from forming the dialkylated quaternary salt?

Diagnosis: The


-alkyl indazole is less stable and more reactive than the starting material. It effectively becomes a "super-nucleophile" for a second alkylation event, leading to the indazolium salt (quaternization).

The Fix: Stoichiometry & Concentration

  • Limiting Reagent: Never use a large excess of alkylating agent. Use 0.95 to 1.05 equivalents of

    
    .
    
  • Reverse Addition: If the alkylating agent is very reactive (e.g., Methyl Iodide, Benzyl Bromide), add the electrophile slowly to the indazole/base mixture. This ensures the concentration of

    
     is always low relative to the unreacted indazole.
    
  • Phase Transfer Catalysis (PTC): Using DCM/Water with a tetraalkylammonium salt can sometimes suppress over-alkylation by limiting the availability of the active alkylating agent in the organic phase.

Module 3: Comparative Data & Mechanisms
Regioselectivity Drivers
FactorFavors

(Thermodynamic)
Favors

(Kinetic/Directed)
Electronic Effect Electron-withdrawing groups (EWG) at C3 often increase

acidity but can sterically hinder

.
Electron-donating groups (EDG) can enhance

nucleophilicity.
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, DCM) or Ethereal (THF)
Reagent System

or

/ Alkyl Halide
Mitsunobu (

,

, DEAD)
Temperature High (>80°C)Low (<25°C)
Hard/Soft Theory Hard electrophiles (small alkyls)Soft electrophiles / Bulky groups
Pathway Visualization

Reaction_Pathway Indazole Indazole (1H) Anion Indazole Anion (Delocalized) Indazole->Anion Base TS_N1 TS N1 (High Barrier, Stable Product) Anion->TS_N1 TS_N2 TS N2 (Low Barrier, Unstable Product) Anion->TS_N2 Prod_N1 N1-Alkyl (Benzenoid - Stable) TS_N1->Prod_N1 Prod_N2 N2-Alkyl (Quinonoid - Reactive) TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Rearrangement (High T) Quat Indazolium Salt (Over-alkylation) Prod_N2->Quat + R-X (Side Reaction)

Figure 2: Kinetic vs. Thermodynamic pathways. Note that the N2 product is a "dead end" kinetically but can rearrange to N1 under high thermal stress or react further to form salts.

References
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry, 2024. Context: Comprehensive study comparing Cs2CO3 (N1 selective) vs Mitsunobu (N2 selective) conditions. URL:[Link]

Sources

Technical Support Center: 2H-Indazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for the regioselective synthesis of 2H-indazoles. Current Status: Operational Lead Scientist: Dr. [AI Name]

🟢 Module 1: Diagnostic & Route Selection

User Question: "I need to synthesize a 2-substituted indazole. Should I alkylate a parent indazole or build the ring from scratch?"

Technical Response: Direct alkylation of 1H-indazoles is thermodynamically driven to favor the N1-isomer (often >90:10 ratio). To achieve high fidelity 2H-regioselectivity, ring construction (de novo synthesis) is the superior strategy.

Use the decision matrix below to select your optimal protocol:

RouteSelection Start Start: Target Molecule RingExists Is the Indazole Ring Pre-formed? Start->RingExists SubstituentType Target N2 Substituent? RingExists->SubstituentType No (De Novo) MethodC Method C: Meerwein Salt / Transient Protection RingExists->MethodC Yes (Alkylation) MethodA Method A: Davis-Beirut (Best for N-Alkyl) SubstituentType->MethodA Alkyl / Benzyl MethodB Method B: Modified Cadogan (Best for N-Aryl) SubstituentType->MethodB Aryl / Heteroaryl

Figure 1: Decision matrix for selecting the synthetic route based on substrate class and starting material availability.

🔵 Module 2: The Davis-Beirut Reaction (N-Alkyl Targets)[1]

Core Protocol: This method utilizes the base-mediated cyclization of o-nitrobenzyl amines. It is the gold standard for N-alkyl-2H-indazoles but requires precise solvent control.

🔧 Standard Operating Procedure (Optimized)
  • Substrate: N-alkyl-2-nitrobenzylamine.

  • Reagents: KOH (10 equiv), MeOH/Water mixture.

  • Conditions: 60–80 °C for 4–12 hours.

❓ Troubleshooting & FAQs

Q: My yield is stuck at ~30%. I am using anhydrous Methanol as reported in early literature. What is wrong? A: You are likely missing the "Water Effect." Early protocols used anhydrous alcohols, but recent mechanistic studies confirm that the addition of water is critical for the proton transfer steps involving the ac-nitro intermediate.

  • Optimization: Adjust your solvent system to MeOH:H₂O (85:15) .

  • Warning: Do not exceed 25% water content, as solubility drops and yields crash.

  • Evidence: Yields typically jump from 27% (anhydrous) to ~65% (15% water) [1].

Q: I am trying to synthesize an N-Aryl 2H-indazole using this method, but the reaction is messy. A: The basic Davis-Beirut conditions (KOH/MeOH) are poor for N-aryl substrates due to competitive side reactions (azo coupling).

  • Solution: Switch to Acid-Catalyzed Davis-Beirut .

  • Protocol: Use catalytic acetic acid in MeOH. Photochemical activation (UV light) of o-nitrobenzyl alcohols in the presence of anilines can also access this pathway, though the Modified Cadogan (Module 3) is generally more scalable for N-aryls [2].

DavisBeirut Substrate o-Nitrobenzyl amine Inter1 Nitroso Imine (Key Intermediate) Substrate->Inter1 KOH/MeOH Product 2H-Indazole Inter1->Product 15% H2O (Cyclization) SideProduct Azo/Azoxy Byproducts Inter1->SideProduct Anhydrous or N-Aryl

Figure 2: Mechanistic pathway of the Davis-Beirut reaction highlighting the divergence point for side products.

🟠 Module 3: Modified Cadogan / Reductive Cyclization (N-Aryl Targets)

Core Protocol: Traditional Cadogan cyclization uses harsh conditions (triethyl phosphite, 160 °C). The Genung Modification allows for a mild, one-pot synthesis from aldehydes.[1]

🔧 Standard Operating Procedure (Genung One-Pot)
  • Step 1 (Condensation): 2-Nitrobenzaldehyde + Primary Amine (1.0 equiv) in MeOH or MeCN. Stir until imine formation is complete (monitor by TLC/NMR).

  • Step 2 (Reduction): Add tributylphosphine (

    
    )  (2.5 equiv).
    
  • Conditions: Heat to 80 °C.

❓ Troubleshooting & FAQs

Q: I see the imine form, but after adding phosphine, I get the amine back or decomposition. A: This often indicates incomplete deoxygenation or hydrolysis of the imine before cyclization.

  • Fix 1 (Solvent): Ensure the solvent is dry during Step 2. Water hydrolyzes the imine back to the aldehyde/amine.

  • Fix 2 (Reagent): Switch from

    
     to triphenylphosphine ($ \text{PPh}_3 $)  and use a Molybdenum catalyst (MoO₂Cl₂(dmf)₂ ) under microwave irradiation if the phosphine alone is too slow [3].
    

Q: Can I use this for N-Alkyl indazoles too? A: Yes, but aliphatic imines are less stable than aromatic Schiff bases.

  • Optimization: Perform the imine formation in the presence of molecular sieves (4Å) to drive equilibrium, then add the phosphine without isolation.

🟣 Module 4: Direct Alkylation (The "Last Resort")

User Question: "I have a complex 1H-indazole scaffold and I cannot rebuild the ring. How do I force N2 alkylation?"

Technical Response: You are fighting thermodynamics. 1H-indazole is aromatic (10


 electrons); 2H-indazole is quinoid. However, you can tip the kinetic balance.
🔧 Optimization Strategies
ParameterRecommendation for N2-SelectivityMechanism
Electrophile Meerwein Salts ($ \text{Me}_3\text{O}^+\text{BF}_4^- $)Highly reactive "hard" electrophiles react faster at the more nucleophilic N2 (kinetic control) before equilibration to N1 [4].
Solvent Non-polar (DCM/Toluene) Polar aprotic solvents (DMF/DMSO) stabilize the N1-anion, favoring N1 product. Non-polar solvents minimize thermodynamic equilibration.
Base None (Neutral conditions) If using Meerwein salts, avoid base. If using alkyl halides, use weak bases (Ag₂CO₃) rather than NaH.
Directing Groups C7-Functionalization A bulky group or H-bond donor at C7 can sterically hinder N1 or coordinate the incoming electrophile to N2.

Q: I used NaH/DMF and got 95% N1-isomer. Why? A: Under highly basic conditions (NaH), you form the indazolyl anion. The charge density is delocalized, but the thermodynamic product (N1) is overwhelmingly favored in polar aprotic solvents like DMF. You essentially created the perfect conditions for N1-alkylation.

📚 References

  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.

  • Haddadin, M. J., et al. (2019). Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2H-Indazoles. Journal of Organic Chemistry.

  • Genung, N. E., et al. (2014).[1][2] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.

  • Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry.

Sources

troubleshooting regioselectivity in indazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting


 vs. 

Alkylation Ratios in Indazole Scaffolds

Diagnostic Decision Matrix

Before altering your current protocol, identify your target regioisomer and current constraints. Use this logic flow to select the optimal synthetic route.

IndazoleDecisionTree Start START: Target Isomer? N1_Target Target: N1-Alkyl (Thermodynamic) Start->N1_Target N2_Target Target: N2-Alkyl (Kinetic) Start->N2_Target Base_Check Current Base? N1_Target->Base_Check Substrate_Check Substrate Electronics? N2_Target->Substrate_Check Strong_Base Try NaH / THF (Chelation Control) Base_Check->Strong_Base Standard Protocol Weak_Base Try Cs2CO3 / DMF (Thermodynamic Control) Base_Check->Weak_Base Base Sensitive EWG_C7 C7-EWG Present? (e.g., -NO2, -CO2R) Substrate_Check->EWG_C7 EWG_C7->Strong_Base No (Favors N1) Standard_Sub Unsubstituted / C3-Substituted EWG_C7->Standard_Sub Yes (Favors N2) Meerwein Use Meerwein Salt (R3O+ BF4-) Standard_Sub->Meerwein Best for Methyl/Ethyl Mitsunobu Mitsunobu Conditions (Variable Selectivity) Standard_Sub->Mitsunobu Complex Alkyls

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer and substrate properties.

The Knowledge Base: Mechanisms & Causality

To troubleshoot effectively, you must understand why the selectivity shifts. The indazole ring exists in a tautomeric equilibrium, but the alkylation outcome is dictated by the interplay of kinetic accessibility vs. thermodynamic stability .

The "Chelation Control" Phenomenon ( Selectivity)

The most reliable method for


 selectivity involves Sodium Hydride (NaH)  in THF .[1]
  • Mechanism: The sodium cation (

    
    ) coordinates tightly with the 
    
    
    
    lone pair. If a substituent at C3 has a lone pair (e.g., -COOMe, -Cl), the
    
    
    bridges
    
    
    and the C3 substituent.
  • Result: This steric shielding and electronic coordination block the

    
     site, forcing the electrophile to attack 
    
    
    
    .
  • Contrast: Using

    
     or 
    
    
    
    (larger cations) or polar aprotic solvents like DMF (which solvate cations strongly) weakens this tight ion pairing, often eroding selectivity.
The "Kinetic Trap" ( Selectivity)

-alkylation is often the kinetic  product because the 

lone pair in the

-tautomer is orthogonal to the

-system and more nucleophilic in neutral/acidic conditions.
  • Meerwein Salts: Reagents like

    
     are highly reactive.[2] They alkylate the most accessible nucleophile (
    
    
    
    ) instantly, before thermodynamic equilibration can occur.
  • Electronic Repulsion: Substituents at C7 (e.g.,

    
    ) sterically and electronically repel incoming electrophiles from 
    
    
    
    , flipping selectivity toward
    
    
    .

Troubleshooting Scenarios (Q&A)

Scenario A: "I am targeting the isomer, but I keep getting a 60:40 mixture."

Diagnosis: You are likely operating under weak thermodynamic control or using a solvent that disrupts ion pairing. Corrective Action:

  • Switch to NaH/THF: If you are using

    
    /DMF, switch to NaH (1.2 eq) in anhydrous THF.
    
  • Temperature Control: Run the deprotonation at 0°C for 30 mins, then add the electrophile. Keep the reaction cool to favor the coordinated intermediate.

  • The "Crown Ether" Test: Do not add 15-crown-5. Adding crown ethers sequesters

    
    , breaking the chelation shield at 
    
    
    
    and actually increasing the amount of unwanted
    
    
    product.
Scenario B: "I need the isomer, but I only get or mixtures."

Diagnosis:


 is thermodynamically less stable (quinoid-like resonance contribution). You are likely allowing the reaction to equilibrate.
Corrective Action: 
  • Use Meerwein's Salt: For methyl/ethyl groups, use trimethyloxonium tetrafluoroborate (

    
    ) in DCM. This is a rapid, kinetic alkylation that strongly favors 
    
    
    
    .
  • Try Mitsunobu: If you need a complex alkyl chain, use Mitsunobu conditions (

    
    , DIAD, Alcohol). While often unselective, it frequently yields higher 
    
    
    
    ratios than base-mediated
    
    
    reactions.
  • Block

    
     (THP Strategy):  If direct alkylation fails, protect 
    
    
    
    with a THP group (which goes to
    
    
    ), alkylate
    
    
    (quaternization), and then deprotect. Note: This is low yielding and risky.
Scenario C: "How do I definitively prove which isomer I have?"

Diagnosis: 1H NMR chemical shifts are unreliable due to solvent and concentration effects. Corrective Action: Run a 1D NOE or 2D NOESY experiment.

  • 
    -Alkyl:  You will see a strong NOE correlation between the N-CH protons  and the C7-H  (the aromatic proton closest to the bridgehead).
    
  • 
    -Alkyl:  You will see a strong NOE correlation between the N-CH protons  and the C3-H  (or C3 substituent).
    
  • Tip: If C3 is substituted with a group lacking protons (e.g., -Br), you must rely on the C7-H correlation (presence =

    
    , absence = likely 
    
    
    
    ).

Standard Operating Protocols

Protocol A: High-Selectivity Alkylation (The "NaH Standard")

Best for: General substrates, scale-up.

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas.
      
  • Coordination Phase: Stir at 0°C for 30 minutes. Critical: This allows the Na-N2 chelation to establish.

  • Alkylation: Add the alkyl halide (1.1–1.2 equiv) dropwise.

  • Completion: Warm to RT and stir until TLC indicates consumption (usually 2–12 h).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    
Protocol B: Kinetic Methylation (Meerwein)

Best for: Methylation/Ethylation where


 is required.
  • Setup: Dry glassware,

    
     atmosphere.
    
  • Solvation: Dissolve indazole (1.0 equiv) in anhydrous DCM or EtOAc.

  • Reagent Addition: Add trimethyloxonium tetrafluoroborate (

    
    ) (1.1 equiv) in one portion at RT.
    
  • Reaction: Stir vigorously. Reaction is usually complete within 1–3 hours.

  • Workup: Wash carefully with dilute

    
     (do not leave in basic aqueous phase too long). Dry and concentrate.
    
    • Warning: Meerwein salts are powerful alkylating agents. Handle with extreme caution.

Comparative Data: Conditions vs. Selectivity[3][4][5]

ConditionsSolventMechanismTypical

:

Ratio
NaH (1.2 eq) THFChelation Control> 98 : 2

DMFThermodynamic~ 60 : 40
KOH MeOHThermodynamic~ 50 : 50
Mitsunobu THFSteric/Kinetic~ 30 : 70

DCMKinetic< 5 : 95

References

  • Cheung, M., et al. (2003). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry.

    • Key finding: Established the NaH/THF protocol for high N1 selectivity via sodium chel
  • Luo, G., et al. (2006). "Regioselective Synthesis of N2-Substituted Indazoles." Tetrahedron Letters.

    • Key finding: Discussion of steric and electronic factors favoring N2 alkyl
  • Bookser, B. C., et al. (2000). "Synthesis of N-Alkylated Indazoles." Journal of Heterocyclic Chemistry.

    • Key finding: Comparison of base/solvent systems and the thermodynamic stability of tautomers.
  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

    • Key finding: Comprehensive review of C3/C7 substituent effects on regioselectivity.

Sources

degradation pathways of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways and stability profile of 5-bromo-7-methoxy-2-methyl-2H-indazole . This content is structured as a Tier-3 Technical Support resource for researchers and analytical scientists.

Product: 5-bromo-7-methoxy-2-methyl-2H-indazole CAS: (Analogous to 2-methyl-2H-indazole class) Molecular Formula: C


H

BrN

O Monoisotopic Mass: ~240.99 Da (

Br) / 242.99 Da (

Br)

Executive Summary: Stability Profile

As a Senior Application Scientist, I often address inquiries regarding the unexpected lability of 2-substituted indazoles. While the indazole core is generally robust, the 5-bromo-7-methoxy-2-methyl-2H-indazole molecule possesses three distinct "stress points" that dictate its degradation profile:

  • The Aryl Bromide (C5): Highly susceptible to photolytic cleavage (dehalogenation).

  • The Methyl Ether (C7): Prone to O-demethylation under strong acidic stress.

  • The 2H-Nitrogen Center: The N-methyl group locks the molecule in the less stable quinonoid (2H) tautomer. Oxidative removal of this methyl group leads to rapid tautomerization to the thermodynamically stable 1H-indazole.

Critical Degradation Pathways

The following flowchart visualizes the four primary degradation routes. Use this to correlate unknown impurity peaks in your LC-MS data.

DegradationPathways Parent Parent Molecule 5-bromo-7-methoxy-2-methyl-2H-indazole (MW: 241/243) DP1 DP-1: Photolytic Debromination 7-methoxy-2-methyl-2H-indazole (m/z 163) Parent->DP1 Photolysis (UV) Homolytic Cleavage DP2 DP-2: N-Oxide Formation 5-bromo-7-methoxy-2-methyl-2H-indazole-1-oxide (m/z 257/259) Parent->DP2 Oxidation (H2O2) N-Oxidation DP3 DP-3: O-Demethylation 5-bromo-7-hydroxy-2-methyl-2H-indazole (m/z 227/229) Parent->DP3 Acid Hydrolysis Ether Cleavage DP4_Inter Intermediate: N-Hydroxymethyl Parent->DP4_Inter Oxidative Metabolism or Radical Oxidation DP4 DP-4: N-Demethylation & Tautomerization 5-bromo-7-methoxy-1H-indazole (m/z 227/229) DP4_Inter->DP4 -CH2O Tautomer Shift (2H -> 1H)

Figure 1: Mechanistic degradation map of 5-bromo-7-methoxy-2-methyl-2H-indazole showing mass shifts relative to the parent (


Br isotope).

Troubleshooting Guide & FAQs

This section addresses specific spectral anomalies and stability issues reported by users.

Q1: I see a significant impurity at [M-78] Da in my stability samples. What is it?

Diagnosis: Photolytic Debromination (DP-1) . Technical Insight: Aryl bromides are intrinsically photosensitive. Upon exposure to UV light (specifically UV-B and UV-A), the C-Br bond undergoes homolytic fission. The resulting aryl radical abstracts a hydrogen atom from the solvent, leading to the debrominated analog (loss of


Br and gain of H = net loss of 78 Da).
Action Plan: 
  • Check if samples were exposed to ambient light or stored in clear glass.

  • Validation: Re-run the sample using amber glassware. If the peak diminishes, it is confirmed as a photo-degradant [1].

Q2: My LC-MS shows two peaks with the same mass of ~227 Da. How do I distinguish them?

Diagnosis: You are likely observing DP-3 (O-demethylation) and DP-4 (N-demethylation) . Both result in a net loss of 14 Da (-CH


 + H).
Differentiation Strategy: 
  • DP-3 (Phenol): Formed primarily under acidic stress. The phenolic -OH is acidic; its retention time will shift significantly in high pH mobile phases due to ionization.

  • DP-4 (1H-Indazole): Formed under oxidative stress. This product is the 1H-tautomer.[1] 1H-indazoles are thermodynamically more stable and typically more polar than their 2H-N-methyl counterparts due to the availability of the NH proton for hydrogen bonding [2].

  • Experiment: Spike the sample with a known standard of 5-bromo-7-methoxy-1H-indazole (often available as a synthetic precursor). The peak that co-elutes is DP-4.

Q3: The sample has turned a yellow/brown color, but purity is >98%.

Diagnosis: N-Oxide Formation (DP-2) or Trace Azo Coupling. Technical Insight: The N1 nitrogen in 2H-indazoles has pyridine-like character and can form N-oxides (DP-2, +16 Da) under oxidative stress (e.g., peroxides in excipients). N-oxides are often highly chromophoric, causing visible color change even at trace levels (<0.5%) that might be below the integration threshold of your UV detector if monitoring at a single wavelength [3]. Action Plan:

  • Check your TIC (Total Ion Chromatogram) for a peak at [M+16].

  • Ensure your mobile phase solvents (THF, ethers) are peroxide-free.

Representative Stability Data

The following table summarizes the expected behavior of 5-bromo-7-methoxy-2-methyl-2H-indazole under ICH Q1A(R2) forced degradation conditions.

Stress ConditionExpected Degradation %Primary DegradantMechanism
Acid (0.1N HCl, 60°C, 24h)5 - 15%DP-3 (Phenol)Ether Hydrolysis
Base (0.1N NaOH, 60°C, 24h)< 5%Minor hydrolysisBase-catalyzed ring opening (rare)
Oxidation (3% H

O

, RT, 4h)
10 - 20%DP-2 (N-Oxide) & DP-4 (1H-Indazole)N-oxidation / Oxidative Dealkylation
Photolysis (1.2M lux-hr)> 25% DP-1 (Des-bromo)Homolytic C-Br Cleavage
Thermal (80°C, Solid State)< 2%NoneGenerally thermally stable

Note: Data represents typical behavior for 2-substituted halo-indazoles and should be validated for your specific formulation.

Analytical Method Parameters (LC-MS)

To accurately detect these pathways, we recommend the following "Universal Indazole" method parameters.

Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the basic indazole nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: DP-3 (Phenol) will elute early; DP-1 (Des-bromo) will elute near the parent.

Mass Spectrometry:

  • Ionization: ESI Positive Mode.

  • Key Monitoring Ions (SIM):

    • 241/243: Parent

    • 163: DP-1 (Critical for light-exposed samples)

    • 227/229: DP-3 & DP-4 (Requires chromatographic resolution)

    • 257/259: DP-2 (N-Oxide)

References
  • ICH Q1B Photostability Testing: Guidelines for photostability testing of new drug substances, highlighting the susceptibility of halogenated aromatics.

  • Tautomerism in Indazoles: Beilstein J. Org. Chem. 2024, 20, 1940–1954. Discusses the thermodynamic stability of 1H vs 2H indazoles and alkylation selectivity.

  • Oxidative Degradation of N-Heterocycles: Industrial & Engineering Chemistry Research 2020, 59, 587–595. Details the oxidative pathways of alkylated imidazoles/indazoles, including ring opening and N-dealkylation.

Sources

interpreting complex NMR spectra of substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and structural biologists. It prioritizes "self-validating" spectral evidence over simple literature values.

Senior Application Scientist Desk Subject: Troubleshooting Regioisomerism and Tautomerism in Substituted Indazoles

Introduction: The Indazole Challenge

Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Lenvatinib), yet they present a notorious structural elucidation challenge: Annular Tautomerism and N-Alkylation Regiochemistry. [1][2]

In the solution state,


-indazole and 

-indazole exist in rapid equilibrium, heavily influenced by solvent polarity. Furthermore, synthetic alkylation often yields mixtures of N1- and N2-isomers that are difficult to distinguish by 1D

H NMR alone due to overlapping aromatic signals.

This guide provides a definitive, evidence-based workflow to assign your structures with confidence.

Module 1: Distinguishing N1- vs. N2-Alkyl Isomers

User Question: I reacted my indazole with an alkyl halide and isolated two isomers. How do I definitively tell which is the N1-product and which is the N2-product?

The Diagnostic Logic

You cannot rely solely on chemical shift heuristics (e.g., "N2 is always downfield") because substituents on the benzene ring (C4-C7) perturb these values. You must use Through-Space (NOE) and Long-Range Through-Bond (HMBC) correlations.

Protocol A: The NOE "Lighthouse" Method

The most robust method relies on the spatial proximity of the alkyl group to the indazole protons.

  • Run a 1D NOE Difference or 2D NOESY experiment.

  • Irradiate/Select the

    
    -protons  of your N-alkyl group.
    
  • Observe the response:

    • N1-Alkyl: You will see a strong NOE enhancement at H7 (the benzene proton). Note: H7 is usually a doublet or multiplet in the 7.0–8.0 ppm range.

    • N2-Alkyl: You will see a strong NOE enhancement at H3 (the pyrazole singlet). Note: H3 is typically a sharp singlet around 8.0–8.5 ppm.

Protocol B: The HMBC "Bridgehead" Method

If H3/H7 signals overlap, use


-

HMBC. The connectivity to the bridgehead carbons (C3a and C7a) is definitive.
  • N1-Isomer: The N1-alkyl protons typically show a 3-bond correlation (

    
    ) to C7a  and C3 .
    
  • N2-Isomer: The N2-alkyl protons show a 3-bond correlation (

    
    ) to C3  and C3a .
    

Critical Distinction: C7a and C3a have distinct chemical shifts.

  • C7a (N1-subst): Generally shielded (~110–130 ppm).

  • C3a (N2-subst): Generally deshielded (~120–125 ppm) but often distinct from C7a.

  • Validation: In N1-isomers, the bridgehead carbon C7a is accessible via

    
     from the alkyl group. In N2-isomers, C7a is too far (
    
    
    
    ), so no cross-peak appears.
Data Presentation: Chemical Shift Trends

While 2D methods are superior, characteristic shifts (in DMSO-


) provide a quick check.
FeatureN1-Substituted (Benzenoid)N2-Substituted (Quinonoid)Mechanistic Reason
C3 Shift (

C)
~132 – 136 ppm~120 – 125 ppmN2-alkylation increases electron density at C3 (quinonoid character).
H3 Shift (

H)
~8.0 – 8.2 ppm~8.3 – 8.6 ppmN2-isomers often show H3 further downfield due to anisotropy.

N Shift
N1: ~ -160 ppm (Pyrrole-like)N2: ~ -70 ppm (Pyridine-like)N2: ~ -170 ppm (Pyrrole-like)N1: ~ -80 ppm (Pyridine-like)Alkylation fixes the hybridization. The alkylated Nitrogen becomes pyrrole-like.

(Note:


N shifts referenced to Nitromethane = 0 ppm)

Module 2: Visualization of Decision Logic

The following diagram illustrates the decision tree for assigning regiochemistry.

IndazoleAssignment Start Unknown Indazole Isomer Step1 1. Locate Alkyl Alpha-Protons (1H NMR) Start->Step1 Step2 2. Run 1D NOE / 2D NOESY Step1->Step2 Decision NOE Observed at which proton? Step2->Decision ResultN1 NOE at H7 (Benzene Ring) CONFIRMED: N1-Isomer Decision->ResultN1 H7 ResultN2 NOE at H3 (Pyrazole Ring) CONFIRMED: N2-Isomer Decision->ResultN2 H3 Ambiguous Ambiguous/Overlapping Signals? Decision->Ambiguous Unclear StepHMBC 3. Run 1H-13C HMBC Ambiguous->StepHMBC CheckHMBC Alkyl Protons correlate to which Carbon? StepHMBC->CheckHMBC ResultHMBC_N1 Correlation to C7a (Bridgehead near Benzene) CONFIRMED: N1-Isomer CheckHMBC->ResultHMBC_N1 C7a ResultHMBC_N2 Correlation to C3a (Bridgehead near Pyrazole) CONFIRMED: N2-Isomer CheckHMBC->ResultHMBC_N2 C3a

Caption: Logical workflow for distinguishing N1- vs N2-alkyl indazoles using NOE and HMBC.

Module 3: Tautomerism & Solvent Effects

User Question: My unsubstituted indazole spectrum looks broad in CDCl


 but sharp in DMSO. Why?
The Mechanism

Unsubstituted indazoles (


) undergo rapid proton exchange between N1 and N2.
  • Thermodynamics: The

    
    -tautomer is more stable by ~4.5 kcal/mol due to full benzenoid aromaticity.
    
  • Solvent Effect:

    • CDCl

      
       (Non-polar):  Promotes dimerization and fast exchange, often leading to broad "averaged" signals or invisible NH peaks.
      
    • DMSO-

      
       (Polar Aprotic):  Forms strong hydrogen bonds with the NH proton, slowing down the exchange rate on the NMR time scale. This "freezes" the equilibrium, usually revealing the dominant 
      
      
      
      -tautomer with sharp peaks and a visible NH signal (often ~13.0 ppm).

Troubleshooting Tip: If you observe line broadening in your aromatic region, switch to DMSO-


  or Acetone-

. Do not heat the sample, as this accelerates exchange and further broadens/coalesces the peaks.

Module 4: Advanced N HMBC Protocol

User Question: I need to publish this structure. What is the "Gold Standard" experiment?

The


-

HMBC (or LR-HSQC) is the definitive proof of structure because Nitrogen chemical shifts are extremely sensitive to hybridization changes (Pyrrole-like vs. Pyridine-like).
Experimental Setup
  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Optimization: Set the long-range coupling constant (

    
    ) to 6–8 Hz .
    
    • Why? Indazole nitrogens have 2-bond and 3-bond couplings to ring protons that fall in this range.

  • Reference: Use liquid ammonia (0 ppm) or Nitromethane (0 ppm) scale. Note: The values below use the Nitromethane scale (where shifts are negative).

Interpretation
  • N1-H Tautomer:

    • N1: Pyrrole-type (~ -160 to -180 ppm). Shows correlations to H7 and H3.[1]

    • N2: Pyridine-type (~ -60 to -80 ppm). Shows correlations to H3.

  • N2-H Tautomer (Rare):

    • N1: Pyridine-type (~ -70 ppm).

    • N2: Pyrrole-type (~ -170 ppm).

References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. [Link]

  • Luo, G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Moser, A. (2026).[3] Differentiating Tautomers using 15N chemical shift information. ACD/Labs. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry. [Link]

Sources

identifying impurities in 5-bromo-7-methoxy-2-methyl-2H-indazole samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to effectively identify and characterize impurities in samples of 5-bromo-7-methoxy-2-methyl-2H-indazole. Our approach is rooted in a first-principles understanding of synthetic chemistry and state-of-the-art analytical techniques to ensure the integrity of your research and development programs.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in my 5-bromo-7-methoxy-2-methyl-2H-indazole sample?

A1: Impurities are typically process-related and can originate from several sources throughout the synthetic and purification pathway. A systematic review of your synthesis is the first critical step.[1] Common impurity classes include:

  • Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors. For instance, depending on the route, you might find residual substituted hydrazines or 2-halobenzaldehyde derivatives.[2][3]

  • Isomeric Impurities: The synthesis of 2H-indazoles can sometimes yield the more thermodynamically stable 1H-indazole isomer.[2] Positional isomers, where the bromo or methoxy groups are on different carbons of the benzene ring, are also possible if the initial starting materials were not isomerically pure.

  • Reaction Byproducts: Side-reactions can generate structurally related impurities. Common examples include:

    • Over-brominated species: Introduction of a second bromine atom to the aromatic ring.

    • De-brominated species: The target molecule without the bromine atom.

    • De-methylated species: Loss of the N-methyl group.

  • Residual Solvents and Reagents: Solvents used during reaction or purification (e.g., DMSO, DMF, Toluene) and unreacted reagents or catalysts may be present in trace amounts.[1][4]

  • Degradation Products: The compound may degrade if exposed to harsh conditions, light, or moisture over time.

Q2: I have an unexpected peak in my HPLC-UV chromatogram. What is the general workflow to identify it?

A2: A structured analytical approach is essential for identifying unknown peaks. The goal is to gather orthogonal data points to build a confident structural hypothesis.

G

The most powerful initial step is to employ a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] This will provide the molecular weight of the unknown compound, which is a critical piece of information for proposing its chemical formula and structure.[8]

Q3: My ¹H NMR spectrum has very broad peaks. What could be the cause?

A3: Broadening of NMR signals can be attributed to several factors. It is important to distinguish between issues related to sample preparation and the intrinsic properties of the sample itself.

  • Paramagnetic Impurities: The most common cause is the presence of trace amounts of paramagnetic metals, which can come from catalysts (e.g., Palladium, Copper) used in the synthesis or from reaction vessels.[1] These impurities dramatically affect proton relaxation times, leading to significant line broadening.

  • Sample Concentration/Viscosity: Highly concentrated samples can be viscous, which restricts molecular tumbling and results in broader signals. Diluting the sample may resolve this issue.[1]

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad peaks. This is less common for the core structure but can affect labile protons if present.[1]

  • Poor Shimming: The homogeneity of the magnetic field must be optimized for each sample. Re-shimming the spectrometer is a standard procedure to ensure sharp lines.[1]

Troubleshooting Guides & Analytical Protocols

Issue: An unknown peak is observed at a different retention time than my main compound during HPLC-UV analysis.

This scenario requires a systematic investigation to identify the impurity.

Step 1: Preliminary Checks (Self-Validation)

  • Run a Blank Injection: Inject only the mobile phase. This will confirm if the unexpected peak is from the system or solvent contamination (a "ghost peak").[1]

  • System Suitability: Ensure your chromatography is performing as expected. Check the tailing factor and theoretical plates for the main peak. A tailing factor between 1.2 and 1.5 is often acceptable.[9]

  • Review Synthesis: Carefully examine the synthetic route. Are there any starting materials, intermediates, or expected byproducts that could correspond to the unknown peak?[1]

Step 2: Mass Determination via LC-MS

This is the most critical step for identification. The goal is to obtain an accurate mass for the impurity.

Table 1: Example LC-MS Protocol

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., Kinetex C18, 2.6 µm, 50 x 3.0 mm)[10]Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0[10]Volatile buffer, ideal for MS compatibility. Avoid non-volatile buffers like phosphates.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.A gradient is necessary to elute compounds with a range of polarities.
Flow Rate 0.4 - 0.6 mL/minStandard flow rate for analytical LC-MS.
Injection Volume 1 - 10 µLDependent on sample concentration.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe nitrogen atoms in the indazole ring are readily protonated, making positive mode ESI highly effective.[6]
Mass Analyzer Time-of-Flight (TOF) or OrbitrapHigh-resolution mass spectrometers (HRMS) provide highly accurate mass data, enabling confident determination of the elemental composition.[8]

Step 3: Data Interpretation and Structure Hypothesis

Once you have the mass of the impurity, compare it to the mass of your target compound (5-bromo-7-methoxy-2-methyl-2H-indazole, MW: 241.09 g/mol ).

G main {5-Bromo-7-methoxy-2-methyl-2H-indazole | MW: 241.09 | { Br |  OCH₃ |  N-CH₃}} imp1 imp1 imp2 imp2 imp3 imp3 imp4 imp4

Step 4: Structural Confirmation with NMR

If the impurity is present in sufficient quantity (>5%), its structure can often be deduced from the NMR spectrum of the mixture. For definitive confirmation, especially for regulatory filings, the impurity should be isolated using preparative HPLC followed by full characterization.

¹H and ¹³C NMR Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern. An isomeric impurity will show a distinctly different aromatic splitting pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C3, are known to be significantly different between 1H and 2H-indazole isomers, providing a clear diagnostic tool.[11]

By following this systematic workflow, which combines chromatographic separation with high-resolution mass spectrometry and NMR spectroscopy, you can confidently identify and characterize impurities in your 5-bromo-7-methoxy-2-methyl-2H-indazole samples, ensuring the quality and reliability of your scientific work.

References

  • Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Kumar, V., & Kumar, P. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Available at: [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Jacobs, M. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Drug Testing and Analysis. Available at: [Link]

  • Aouad, M. R., et al. (2021). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. Available at: [Link]

  • Siddaraju, D., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link]

  • Lee, C. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Soares, P. A. G., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

Sources

Executive Summary: The Ambident Nucleophile Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Alkylation Regiochemistry

Topic: Optimization of N1 vs. N2 Alkylation Ratios Ticket ID: IND-ALK-001 Status: Open Support Level: Tier 3 (Senior Scientific Application)

Welcome to the Indazole Chemistry Support Center. You are likely here because you are observing a mixture of regioisomers. Indazole is an ambident nucleophile containing two nitrogen atoms: the pyrrole-like N1 and the pyridine-like N2 .

  • The General Rule: Under basic conditions, N1-alkylation is the thermodynamically favored pathway due to the stability of the benzenoid system (1H-indazole).

  • The Exception: N2-alkylation is often the kinetically favored product but is difficult to isolate in high yields using standard basic conditions. It typically requires specific "base-free" or acidic strategies.

This guide breaks down how the choice of base dictates the reaction pathway and provides troubleshooting steps to steer regioselectivity.

The Knowledge Base: Mechanistic Drivers

To control the ratio, you must understand the species present in your reaction flask.

A. The Base Effect on the Nucleophile

The choice of base determines whether the reaction proceeds via the Indazolyl Anion or the Neutral Indazole .

Base TypeDominant SpeciesMechanismMajor Product
Strong Base (NaH, KOtBu, KHMDS)Indazolyl Anion The base fully deprotonates the indazole (pKa ~14). The negative charge is delocalized, but the N1 position is the thermodynamic sink. The cation (Na⁺, K⁺) often forms a tight ion pair with N2, blocking it and directing the electrophile to N1.N1 (High Selectivity)
Weak/Inorganic Base (K₂CO₃, Cs₂CO₃)Equilibrium Mixture Deprotonation is reversible. Both the anion and neutral species may exist.[1] While N1 is still favored, the "loose" ion pair or solvent-separated ion pair allows for increased N2 attack compared to NaH.Mixture (N1 Major)
No Base / Acidic (TfOH, Neutral heat)Neutral Indazole The lone pair on N2 is more basic (pKa of conjugate acid ~1.2) and more nucleophilic in the neutral state. Electrophilic attack occurs at N2 first (Kinetic control).N2 (High Selectivity)
B. The "Cesium Effect" Myth

User Query: "I read that Cesium Carbonate favors N-alkylation. Will it give me N2?" Technical Response: In the context of indazoles, Cs₂CO₃ generally does not reverse selectivity to N2. While the "Cesium Effect" (increased solubility and "naked" anions) improves overall conversion, it often leads to mixtures or favors N1. Do not rely on Cesium for N2 selectivity unless you have a specific directing group at C3 or C7.

Diagnostic & Troubleshooting Logic (Visual)

The following logic flow represents our standard operating procedure for diagnosing regioselectivity issues.

Indazole_Troubleshooting Start START: Define Target Isomer Target_N1 Target: N1-Alkyl Indazole Start->Target_N1 Target_N2 Target: N2-Alkyl Indazole Start->Target_N2 Check_Base_N1 Current Base? Target_N1->Check_Base_N1 Check_Base_N2 Are you using a Base? Target_N2->Check_Base_N2 Strong_Base Using NaH / KOtBu? Check_Base_N1->Strong_Base Solvent_Check Solvent: THF or DMF? Strong_Base->Solvent_Check Yes Result_N1 Action: Use NaH/THF (0°C -> RT) Forms tight ion pair blocking N2 Strong_Base->Result_N1 No (Switch to NaH) Solvent_Check->Result_N1 Yes_Base YES (Carbonates/Hydrides) Check_Base_N2->Yes_Base No_Base NO (Neutral/Acidic) Check_Base_N2->No_Base Action_Switch CRITICAL ERROR: Bases favor N1 (Thermodynamic). Switch Strategy. Yes_Base->Action_Switch Meerwein Strategy A: Meerwein Salt (Et3O+BF4-) Kinetic Control No_Base->Meerwein Acid_Cat Strategy B: TfOH Catalysis (Pfizer Method) No_Base->Acid_Cat Action_Switch->No_Base

Figure 1: Decision tree for selecting reaction conditions based on the desired indazole regioisomer.

Frequently Asked Questions (Troubleshooting)

Q1: I am using K₂CO₃ in DMF and getting a 60:40 mixture of N1:N2. How do I get pure N1? A: Potassium carbonate is a weak base that creates an equilibrium mixture. To force N1 selectivity:

  • Switch Base: Change to NaH (Sodium Hydride) or KOtBu .

  • Switch Solvent: Use THF instead of DMF if solubility permits. The Na⁺ cation coordinates with N2, sterically hindering it and forcing the electrophile to attack N1.

  • Temperature: Lower the temperature (0°C). Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the minor N2 product.

Q2: I need the N2 isomer. Can I just use a bulky base to block N1? A: generally, No . While steric bulk at N1 helps, the N1 anion is simply too thermodynamically stable. Even with bulky bases, N1 often predominates. Solution: You must abandon basic conditions.

  • Method A: Use Trimethyloxonium tetrafluoroborate (Meerwein salt) in DCM. This reacts with the neutral indazole at the most nucleophilic site (N2).

  • Method B: Use the Pfizer Protocol (Acid Catalysis). Use the trichloroacetimidate of your alkyl group with catalytic TfOH (Triflic Acid) . This protonates the imidate, making it extremely reactive toward the neutral N2 lone pair.

Q3: Does the "Chelation Effect" apply to my substrate? A: If you have an ester, ketone, or nitro group at the C3 or C7 position , yes.

  • Scenario: A C3-ester can chelate a metal cation (Na⁺ or Cs⁺) held between the C3-carbonyl and N2. This "locks" N2, leaving N1 open for attack. This reinforces N1 selectivity.[2]

Standard Operating Procedures (Protocols)

Protocol A: High-Fidelity N1-Alkylation (Thermodynamic Control)

Use this for >95% N1 selectivity.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 equiv of Indazole in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C . Add 1.2 equiv of NaH (60% dispersion in oil) portion-wise.[3]

    • Observation: Evolution of H₂ gas. Solution may turn yellow/orange (anion formation).

  • Incubation: Stir at 0°C for 30 minutes to ensure complete deprotonation and tight ion-pair formation.

  • Alkylation: Add 1.1 equiv of Alkyl Halide dropwise.[3]

  • Reaction: Allow to warm to Room Temperature. Stir 2–12 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[3][4][5]

Protocol B: Selective N2-Alkylation (Acid-Catalyzed)

Use this for >90% N2 selectivity (Based on Clemens et al., 2022).

  • Reagent Prep: Convert your alcohol to an alkyl 2,2,2-trichloroacetimidate (using Cl₃CCN and DBU).

  • Setup: Dissolve 1.0 equiv of Indazole and 1.2 equiv of Alkyl Trichloroacetimidate in anhydrous Dichloromethane (DCM) or Toluene.

  • Catalysis: Add 0.1–0.2 equiv of TfOH (Trifluoromethanesulfonic acid) or Cu(OTf)₂ .

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Mechanism:[5][6][7] The acid activates the imidate; the neutral indazole attacks via N2.[6]

  • Workup: Quench with sat. NaHCO₃ (critical to neutralize acid immediately).

Comparative Data: Base Effect on Ratio

Data summarized from representative literature (e.g., methyl 1H-indazole-3-carboxylate alkylation).

BaseSolventTempN1 : N2 RatioYieldNotes
NaH THF0°C> 99 : 1 92%Tight ion pair control.
KOtBu THFRT95 : 5 88%Strong thermodynamic control.
Cs₂CO₃ DMF80°C60 : 40 95%High conversion, poor selectivity.
K₂CO₃ AcetoneReflux55 : 45 70%Classic "mixture" conditions.
None (TfOH cat) DCMRT1 : >99 85%N2 Selective (via Imidate).

References

  • Cheung, M., et al. (2005). Investigation of the N1 vs N2 selectivity in the alkylation of indazoles. Tetrahedron Letters.

  • Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[8][7] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[8][7][9] Synthesis.[3][4][6][7][9][10][11][12]

  • Luo, G., et al. (2018). Regioselective N-Alkylation of Indazoles: A Review. Current Organic Chemistry.[10]

  • BenchChem Technical Review. (2025). Troubleshooting regioselectivity in indazole synthesis.

  • Meanwell, N. A. (2011). Structure-Activity Relationships of Indazole Derivatives. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Solvent Effects in 2-Methyl-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anticancer drug Pazopanib.[1] The synthesis of N-alkylated indazoles, particularly 2-methyl-indazoles, is a frequent and critical step in drug discovery programs. However, the seemingly straightforward alkylation of the indazole ring presents a significant synthetic challenge: controlling the regioselectivity.[2][3]

The indazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that are difficult to separate.[2][4] The choice of solvent is arguably one of the most critical parameters governing the N1/N2 ratio. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complex interplay between solvents and reaction outcomes in the synthesis of 2-methyl-indazoles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on mechanistic principles and validated experimental data.

Issue 1: Poor Regioselectivity - My reaction produces a mixture of N1 and N2-methyl-indazoles.

Root Cause Analysis:

The formation of both N1 and N2 isomers is a common outcome because the two nitrogen atoms of the indazole ring have comparable nucleophilicity.[5] The 1H-indazole tautomer is generally more thermodynamically stable, which often favors the formation of the N1-alkylated product under conditions that allow for equilibration.[1][6][7] Conversely, the N2-position can be more kinetically favored under certain conditions.[8] The solvent plays a crucial role in modulating the relative energies of the transition states leading to each isomer.

Solutions & Scientific Rationale:

  • To Favor N2-Methylation (Kinetic Control):

    • Strategy: Utilize polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[9][10] These solvents are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" and highly reactive indazolide anion. Under these conditions, the reaction often proceeds under kinetic control, where the N2 position, believed to be more sterically accessible in the solvated anion, is preferentially alkylated.

    • Example: A reaction of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide can yield a roughly 1:1 mixture of N1 and N2 isomers, demonstrating the challenge of selectivity even in polar solvents.[8] However, specific methods, such as using dimethyl carbonate with a base like DABCO in DMF, have proven effective for selectively obtaining the kinetically favored N2-isomer, which is a key intermediate for Pazopanib.[1]

  • To Favor N1-Methylation (Thermodynamic Control):

    • Strategy 1: Use Non-Polar, Aprotic Solvents with a Strong, Coordinating Base. The combination of sodium hydride (NaH) in a less polar aprotic solvent like Tetrahydrofuran (THF) is a highly effective system for achieving N1 selectivity.[3]

    • Mechanism: The sodium cation (Na⁺) is believed to coordinate with the N2 nitrogen and, if present, an electron-rich group at the C3 position. This chelation sterically hinders the N2 position, directing the methylating agent to the N1 nitrogen.[3] This protocol has been shown to provide >99% N1 regioselectivity for certain 3-substituted indazoles.

    • Strategy 2: Employ a Chelating Base/Solvent System. For specific substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs₂CO₃) in dioxane has been shown to be highly effective for selective N1-alkylation.[3][4] This is also attributed to a chelation mechanism that favors the N1 product.[4]

Issue 2: Low or No Yield - My reaction is not proceeding to completion.

Root Cause Analysis:

Low yields can stem from several solvent-related issues, including poor solubility of the starting materials or base, or running the reaction at a suboptimal temperature.

Solutions & Scientific Rationale:

  • Check Solubility: Ensure your indazole starting material and base are sufficiently soluble in the chosen solvent. For example, using potassium carbonate in THF may result in failure to produce any N-alkylated product due to poor solubility.[2] Switching to a more polar solvent like DMF, where the base is more soluble, can dramatically improve the reaction rate and yield.[2]

  • Optimize Temperature: The solvent's boiling point dictates the maximum temperature for the reaction. If a reaction is sluggish at room temperature in a low-boiling solvent like THF (b.p. 66 °C), consider switching to a higher-boiling solvent like dioxane (b.p. 101 °C) or DMF (b.p. 153 °C) to increase the reaction kinetics, provided the reagents are stable at higher temperatures. A study on the N1-alkylation of an indazole carboxylate showed a surprising jump to 96% yield in dioxane at 90 °C, whereas no reaction was observed at room temperature.[4]

  • Consider Solvent-Free Conditions with Phase-Transfer Catalysis (PTC): For certain reactions, eliminating the solvent entirely can be a green and efficient option.[11] Solid-liquid phase-transfer catalysis, using a catalyst like tetrabutylammonium bromide (TBAB) with a solid base (e.g., K₂CO₃), can facilitate the reaction by transferring the indazolide anion into the molten alkylating agent phase.[12][13] This can lead to high yields and simplified workups.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the N1/N2 selectivity problem in indazole alkylation?

A1: The issue arises from the annular tautomerism of the indazole ring. It exists in equilibrium between two forms: the 1H-indazole (benzenoid) and the 2H-indazole (quinonoid).[4] The 1H-tautomer is thermodynamically more stable.[4][6][7] Deprotonation with a base generates a single indazolide anion, but this anion has two nucleophilic centers (N1 and N2). The subsequent alkylation can occur at either nitrogen, and the reaction conditions, especially the solvent and counter-ion, dictate which pathway is favored.[5]

Q2: How does solvent polarity specifically influence the outcome?

A2:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents excel at solvating cations but poorly solvate anions. This leaves the indazolide anion highly reactive and "free." In this state, the reaction is often under kinetic control, and alkylation may favor the more sterically accessible N2 position.

  • Non-Polar Aprotic Solvents (e.g., THF, Dioxane, Toluene): In these solvents, the cation from the base (e.g., Na⁺, Cs⁺) remains more tightly associated with the indazolide anion, forming a contact ion pair. This association can lead to chelation control, where the cation coordinates to the N2 position, sterically blocking it and directing alkylation to the N1 position.[3] This is a key strategy for achieving high N1-selectivity.

Q3: Can I use protic solvents like ethanol or methanol?

A3: While possible, protic solvents are generally not the first choice for controlling regioselectivity in simple N-methylation. Protic solvents can solvate both the cation and the indazolide anion through hydrogen bonding. This can decrease the nucleophilicity of the anion and may lead to mixtures of isomers. However, in some specific synthetic routes, such as certain cascade reactions, alcohols can act as both the solvent and a nucleophile, leading to unique products.[14]

Q4: My indazole has a strong electron-withdrawing group. How does this affect solvent choice?

A4: Electron-withdrawing groups (EWGs), such as a nitro (NO₂) or carboxylate (CO₂Me) group, increase the acidity of the N-H proton, making deprotonation easier. The electronic nature of the substituent can also influence the N1/N2 ratio. For example, studies have shown that indazoles with an EWG at the C7 position can confer excellent N2 regioselectivity.[6][7] The optimal solvent system may still depend on the desired isomer. For N1 selectivity with a C3-carboxylate, the NaH/THF system remains highly effective due to the chelation effect.[3]

Data Summary: Solvent and Base Effects on Regioselectivity

The following table summarizes reported outcomes for the N-alkylation of various indazoles under different solvent and base conditions. This data is intended as a guide and highlights the critical interplay of reaction parameters.

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioPredominant IsomerReference
1H-Indazolen-Pentyl BromideNaHTHFRT>95:5N1[6]
1H-Indazolen-Pentyl BromideCs₂CO₃DMFRT60:40N1[6]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl TosylateCs₂CO₃Dioxane9096% YieldN1[4]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl TosylateCs₂CO₃DMF9060% YieldN1[4]
3-Methyl-6-nitro-1H-indazoleDimethyl CarbonateDABCODMFRefluxSelectiveN2[1]
1H-Indazole-3-carboxamiden-Pentyl BromideNaHTHFRT>99:1N1[6]

Note: Ratios and yields are highly substrate-dependent. This table provides illustrative examples.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Methylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity using the NaH/THF system.[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware and reagents are dry.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective N2-Methylation (Mitsunobu Conditions)

The Mitsunobu reaction provides an alternative route that often shows a preference for the N2-isomer.[6][7]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv), methanol (as the methyl source, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.[2]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to separate the desired N2-methyl-indazole from triphenylphosphine oxide and other byproducts.[2]

Visual Guides

Decision Workflow for Solvent Selection

This diagram provides a logical pathway for selecting an appropriate solvent system based on the desired regiochemical outcome.

Solvent_Selection start Start: Synthesis of 2-Methyl-Indazole goal Desired Isomer? start->goal n1_path N1-Isomer (Thermodynamic) goal->n1_path  N1 n2_path N2-Isomer (Kinetic) goal->n2_path  N2 solvent_n1 Use Non-Polar Aprotic Solvent (e.g., THF, Dioxane) + Coordinating Base (e.g., NaH, Cs2CO3) n1_path->solvent_n1 solvent_n2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) + Non-Coordinating Base (e.g., K2CO3) n2_path->solvent_n2 mechanism_n1 Mechanism: Chelation Control Steric hindrance at N2 solvent_n1->mechanism_n1 mechanism_n2 Mechanism: Kinetic Control Favors more accessible N2 site solvent_n2->mechanism_n2

Caption: Decision workflow for solvent selection in indazole methylation.

Conceptual Mechanism: Solvent Influence on Ion Pairing

This diagram illustrates how different solvent types affect the interaction between the indazolide anion and the base's counter-ion, influencing the site of methylation.

Mechanism_Solvent_Effect cluster_0 Non-Polar Solvent (e.g., THF) cluster_1 Polar Aprotic Solvent (e.g., DMF) Indazole_THF Indazolide Anion Product_N1 N1-Methyl-Indazole (Major Product) Indazole_THF->Product_N1 Methylation at N1 Cation_THF Na+ Cation_THF->Indazole_THF Contact Ion Pair (Chelation at N2) Methyl_THF CH3-I Methyl_THF->Product_N1 Indazole_DMF Indazolide Anion Product_N2 N2-Methyl-Indazole (Major Product) Indazole_DMF->Product_N2 Methylation at N2 (Kinetic Product) Cation_DMF K+ Solvent_Shell Solvent Cage (DMF) Methyl_DMF CH3-I Methyl_DMF->Product_N2

Caption: Influence of solvent on ion-pairing and regioselectivity.

References

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • (n.d.). Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Semantic Scholar.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO.
  • (n.d.). Effect of base, solvent, and temperature. a. ResearchGate.
  • (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Benchchem.
  • (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC.
  • (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • (n.d.). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Semantic Scholar.
  • (n.d.). Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (2025, August 6). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate.
  • (2024, May 26). Innovative cascade reaction for 2H-indazole derivative synthesis. PubMed.

Sources

Technical Support Center: Synthesis of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-bromo-7-methoxy-2-methyl-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on temperature optimization to achieve high yield and regioselectivity. The N-alkylation of indazoles is notoriously challenging, often resulting in a mixture of N1 and N2 isomers.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of the desired N2-methylated product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My reaction is producing a significant amount of the undesired 5-bromo-7-methoxy-1-methyl-1H-indazole isomer. How can I improve the selectivity for the N2 product?

Answer: This is the most common challenge in indazole alkylation. The formation of N1 and N2 isomers is governed by a delicate balance between thermodynamic and kinetic control.[2] The N1-alkylated indazole is typically the more thermodynamically stable product, while the N2-isomer is often the kinetically favored one.[2] Therefore, achieving high N2 selectivity requires conditions that favor the kinetic pathway.

Core Causality: At higher temperatures, the reaction has enough energy to overcome the activation barrier for both pathways and will eventually settle on the most stable (thermodynamic) N1 product. At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which often leads to the kinetic N2 product.

Recommended Actions:

  • Adopt Mitsunobu Conditions: The Mitsunobu reaction, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), has been shown to have a strong preference for forming the N2-alkylated regioisomer.[1][3] This method is highly recommended for selectively synthesizing 2H-indazoles.

  • Strict Temperature Control (Initial Stage): The initial phase of the reaction is critical. The reaction should be initiated at a low temperature, typically 0 °C, especially during the addition of the azodicarboxylate reagent.[4] This minimizes the energy in the system, favoring the kinetic N2 pathway.

  • Solvent Choice: While temperature is key, the solvent can influence the outcome. Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for Mitsunobu reactions and other selective N-alkylation protocols.[1]

Question 2: My reaction conversion is low, and a significant amount of the starting 5-bromo-7-methoxy-1H-indazole remains. What adjustments should I make?

Answer: Low conversion can be attributed to insufficient activation energy or issues with reagents. While low temperatures are crucial for selectivity at the start, the overall reaction may require more energy to proceed to completion.

Recommended Actions:

  • Controlled Warming Post-Addition: After the initial low-temperature addition of reagents (to ensure selectivity), the reaction may need to be warmed to proceed at a reasonable rate. A common strategy is to allow the reaction to slowly warm to room temperature and stir for several hours.[1] In some cases, gentle heating to 50 °C may be required to drive the reaction to completion.[3][4]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Only apply heat if the reaction stalls at lower temperatures.

  • Reagent Quality: Ensure all reagents are pure and anhydrous, especially the solvent (THF) and the alcohol (methanol). Water can interfere with the reaction intermediates, particularly in the Mitsunobu reaction.

  • Base and Solvent Compatibility: If not using Mitsunobu conditions, ensure your chosen base and solvent are compatible and effective. For example, weaker bases like potassium carbonate may fail to deprotonate the indazole sufficiently in a solvent like THF, leading to no reaction.[1] Stronger bases like sodium hydride (NaH) in THF or DMF are often more effective, though they may favor the N1 isomer if not carefully controlled.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason that temperature dictates the N1/N2 isomer ratio in indazole methylation?

Answer: The underlying principle is the difference between kinetic and thermodynamic reaction control, which is directly influenced by temperature.

  • 1H-indazole (N1-H tautomer): This is the more thermodynamically stable tautomer of the parent indazole.[2] Alkylation reactions run at higher temperatures for extended periods allow the system to reach thermodynamic equilibrium, which favors the more stable N1-alkylated product.

  • 2H-indazole (N2-H tautomer): While less stable, the N2 position can be more accessible or the transition state leading to the N2 product can be lower in energy, making it the kinetically favored product.[2] Low-temperature conditions provide enough energy to overcome the kinetic barrier but not enough to readily reverse the reaction or overcome the higher barrier to the N1 product.

This relationship is visualized in the reaction coordinate diagram below.

G cluster_0 cluster_1 cluster_2 Reactants 5-bromo-7-methoxy-1H-indazole + CH₃X TS_N1 Transition State (N1) Higher Energy Barrier Reactants->TS_N1 ΔG‡ (Thermodynamic) y2 TS_N2 Transition State (N2) Lower Energy Barrier Product_N2 N2-Product (Kinetic) Less Stable TS_N2->Product_N2 TS_N2->y2 Product_N1 N1-Product (Thermodynamic) More Stable TS_N1->Product_N1 y3 y1 y0

Caption: Kinetic vs. Thermodynamic pathways for indazole N-methylation.

Q2: How should I design an experiment to optimize the reaction temperature?

Answer: A systematic approach is best. You can set up a series of parallel reactions, keeping all variables (reagent stoichiometry, concentration, reaction time) constant while varying the temperature.

Table 1: Experimental Design for Temperature Optimization

Experiment #Initial Temp. (Reagent Addition)Post-Addition Temp.Monitored Outcome
1-10 °CRoom Temperature (20-25 °C)N1:N2 ratio, % Conversion
20 °CRoom Temperature (20-25 °C)N1:N2 ratio, % Conversion
30 °C40 °CN1:N2 ratio, % Conversion
40 °C50 °CN1:N2 ratio, % Conversion
5Room Temp (20-25 °C)50 °CN1:N2 ratio, % Conversion

Start with the recommended Mitsunobu conditions (Experiment 2) as your baseline. Analyzing the N1:N2 ratio and the percentage of unreacted starting material by LC-MS or ¹H NMR for each experiment will reveal the optimal temperature profile for your specific setup.

Q3: Can you provide a detailed protocol for the selective N2-methylation of 5-bromo-7-methoxy-1H-indazole?

Answer: Certainly. The following protocol is adapted from a highly selective synthesis of a similar 2-methyl-2H-indazole derivative and is considered a robust starting point.[4]

Experimental Protocol: Mitsunobu Reaction for N2-Methylation

Materials:

  • 5-bromo-7-methoxy-1H-indazole (1.0 equiv)

  • Triphenylphosphine (PPh₃) (2.0 equiv)

  • Methanol (MeOH) (2.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-7-methoxy-1H-indazole (1.0 equiv), triphenylphosphine (2.0 equiv), and anhydrous THF.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add methanol (2.3 equiv) to the cooled mixture.

  • Slow Addition: Add a solution of DEAD or DIAD (2.0 equiv) in anhydrous THF dropwise to the reaction mixture over 20-30 minutes. Critical Step: Maintain the internal reaction temperature at or below 5 °C during this addition to ensure high N2 selectivity.

  • Warming and Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 10-20 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Heating (Optional): If monitoring by TLC shows incomplete conversion after several hours at room temperature, the mixture can be warmed to 50 °C and stirred for 2-4 hours, or until the starting material is consumed.[4]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting residue will contain the desired product and triphenylphosphine oxide. Purify the crude material by column chromatography on silica gel to isolate the 5-bromo-7-methoxy-2-methyl-2H-indazole.

The following workflow diagram summarizes the troubleshooting process for common issues in this synthesis.

G start Problem Observed prob_mix Mixture of N1/N2 Isomers start->prob_mix prob_low Low Conversion / Low Yield start->prob_low sol_temp Lower Initial Temperature (e.g., 0 °C) prob_mix->sol_temp Kinetic Control sol_mitsunobu Use Mitsunobu Conditions prob_mix->sol_mitsunobu Proven Selectivity sol_warm Controlled Warming Post-Addition (e.g., RT to 50°C) prob_low->sol_warm Increase Rate sol_reagents Check Reagent Purity (Anhydrous Conditions) prob_low->sol_reagents Ensure Reactivity outcome High Yield of N2-Isomer sol_temp->outcome sol_mitsunobu->outcome sol_warm->outcome sol_reagents->outcome

Caption: Troubleshooting workflow for 5-bromo-7-methoxy-2-methyl-2H-indazole synthesis.

References

  • D. C. M. L. D. S. G. P. L. G. R. G. D. C. B. F. T. J. R. Jean-François, "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC," National Center for Biotechnology Information. Available: [Link]

  • P. L. L. J. P. A. W. W. Z. P. L. Kotian, "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations," Beilstein Journal of Organic Chemistry, vol. 20, pp. 1904–1915, Aug. 2024. Available: [Link]

  • A. M. K. S. L. A. S. A. G. S. L. A. T. D. K. C. M. A. A. D. M. F. A. M. Keating, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC," National Center for Biotechnology Information. Available: [Link]

  • "Optimization of reaction conditions for the synthesis of indazolones.," ResearchGate. Available: [Link]

  • "Indazole synthesis," Organic Chemistry Portal. Available: [Link]

  • "Optimization for synthesis of 2H-indazole," ResearchGate. Available: [Link]

  • "The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate," Connect Journals. Available: [Link]

  • A. M. K. S. L. A. S. A. G. S. L. A. T. D. K. C. M. A. A. D. M. F. A. M. Keating, "Regioselective N-alkylation of the 1H-indazole scaffold," MPG.PuRe. Available: [Link]

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Validation & Comparative

A Framework for Comparative Analysis of Novel Kinase Inhibitors: Evaluating 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the emergence of novel chemical entities necessitates a rigorous and systematic evaluation to understand their potential as therapeutic agents. This guide provides a comprehensive framework for the characterization and comparative analysis of a novel investigational compound, 5-bromo-7-methoxy-2-methyl-2H-indazole, against a panel of well-established kinase inhibitors: Dasatinib, Ibrutinib, and Gefitinib.

While specific experimental data for 5-bromo-7-methoxy-2-methyl-2H-indazole is not yet extensively available in the public domain, this guide will delineate the essential experimental workflows and analytical approaches required to position this and other novel inhibitors within the existing therapeutic landscape. We will explore the core principles of kinase inhibition, the importance of selectivity, and provide detailed protocols for key assays that form the bedrock of kinase inhibitor profiling.

Introduction to the Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2]

This guide will focus on a comparative framework using three clinically successful kinase inhibitors as benchmarks:

  • Dasatinib: A potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and the Src family of kinases.[3][4] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase domain.[3]

  • Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor signaling pathway.[7] It has transformed the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[7][8] Ibrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition.[7]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10] It is particularly effective in patients with non-small cell lung cancer (NSCLC) whose tumors harbor specific activating mutations in the EGFR gene.[11][12]

The structural diversity of these inhibitors underscores the varied approaches to achieving kinase inhibition. The indazole scaffold, present in our investigational molecule, is a well-established privileged structure in medicinal chemistry and is found in several approved kinase inhibitors, highlighting its potential for biological activity.

The Critical Role of Kinase Selectivity Profiling

A crucial aspect of characterizing any new kinase inhibitor is determining its selectivity profile.[13] While targeting a specific kinase responsible for a disease is the primary goal, off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[13] Kinase inhibitor selectivity is typically assessed by screening the compound against a large panel of kinases.[14]

The following diagram illustrates the general workflow for kinase inhibitor profiling:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Novel Compound (5-bromo-7-methoxy-2-methyl-2H-indazole) B Kinase Panel Screening (e.g., 200+ kinases) A->B Single high concentration C Determine IC50 for 'Hits' B->C Dose-response curves D Select Relevant Cell Lines C->D Prioritize potent targets E Cellular Target Engagement D->E F Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F G G F->G In Vivo Studies (if warranted)

Caption: Workflow for the development and characterization of a novel kinase inhibitor.

Comparative Data Summary (Hypothetical)

To effectively compare 5-bromo-7-methoxy-2-methyl-2H-indazole, one would first need to generate the relevant data through the experimental protocols outlined in the subsequent sections. The table below illustrates how such a comparative summary would be structured, with placeholder data for our novel compound.

Feature5-bromo-7-methoxy-2-methyl-2H-indazoleDasatinibIbrutinibGefitinib
Primary Target(s) To be determinedBCR-ABL, Src family kinases, c-KIT, PDGFRβ, EPHA2[3]Bruton's tyrosine kinase (BTK)[7]Epidermal Growth Factor Receptor (EGFR)[9]
Mechanism of Action To be determined (likely ATP-competitive)ATP-competitive, binds active and inactive conformations[3]Irreversible, covalent binding to Cys481[7]ATP-competitive, reversible[9]
Primary Indications To be determinedCML, Ph+ ALL[5]CLL, Mantle Cell Lymphoma[7]NSCLC with EGFR mutations[12]
IC50 (Primary Target) < 10 nM (Hypothetical)< 1 nM (BCR-ABL)[3]~0.5 nM (BTK)2-80 nM (EGFR, depending on mutation)
Key Off-Targets To be determinedc-KIT, PDGFRβ[6]EGFR, TEC family kinasesOther receptor tyrosine kinases at higher concentrations

Essential Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the initial biochemical and cell-based characterization of a novel kinase inhibitor.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibitory effect of a compound can be quantified.[15]

Workflow Diagram:

G A Prepare serial dilutions of inhibitor B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at RT (e.g., 60 min) C->D E Add Kinase-Glo® Reagent (stops reaction, detects ATP) D->E F Measure Luminescence E->F G Calculate % Inhibition and determine IC50 F->G

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of 5-bromo-7-methoxy-2-methyl-2H-indazole and control inhibitors (Dasatinib, Ibrutinib, Gefitinib) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of the target recombinant kinase and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often near its Km for ATP).

  • Assay Execution:

    • In a white, opaque 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the kinase reaction and detect the remaining ATP by adding a commercially available reagent like Kinase-Glo® Luminescent Kinase Assay Reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

Cell-Based Phosphorylation Assay

This assay provides a more physiologically relevant assessment of inhibitor activity by measuring the phosphorylation of a specific kinase substrate within a cellular context.[17][18]

Workflow Diagram:

G A Seed cells in a multi-well plate B Treat cells with inhibitor at various concentrations A->B C Lyse cells to extract proteins B->C D Quantify phosphorylated and total substrate via immunoassay (e.g., ELISA, Western Blot) C->D E Normalize phospho-protein to total protein signal D->E F Determine cellular IC50 E->F

Caption: Workflow for a cell-based phosphorylation assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Select a human cell line that expresses the target kinase at sufficient levels.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the novel inhibitor and control inhibitors for a specified period.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Perform an immunoassay, such as an ELISA or Western blot, to detect the levels of the phosphorylated substrate and the total amount of the substrate protein. This requires specific antibodies for both the phosphorylated and total forms of the protein.

  • Data Analysis:

    • Quantify the signals from the phospho-specific and total protein antibodies.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition to account for any variations in cell number or protein loading.

    • Determine the cellular IC50 value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration and fitting the data to a dose-response curve.

Interpreting the Data and Positioning the Novel Inhibitor

The data generated from these assays will allow for a multi-faceted comparison of 5-bromo-7-methoxy-2-methyl-2H-indazole with the established inhibitors.

  • Potency: The IC50 values from the biochemical assays will provide a direct measure of the compound's potency against its target kinase(s). A lower IC50 indicates a more potent inhibitor.[19]

  • Cellular Activity: A comparison of biochemical and cellular IC50 values can provide insights into the compound's cell permeability and its ability to engage the target in a complex cellular environment where it must compete with high concentrations of endogenous ATP.

  • Selectivity: The kinase panel screen will reveal the selectivity profile of the novel compound. A highly selective inhibitor will have potent activity against a single or a small number of kinases, while a multi-targeted inhibitor will show activity against several kinases.[2] This information is critical for predicting potential therapeutic applications and off-target effects.[13]

Conclusion

The systematic approach outlined in this guide provides a robust framework for the initial characterization and comparative analysis of novel kinase inhibitors like 5-bromo-7-methoxy-2-methyl-2H-indazole. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized inhibitors, researchers can gain critical insights into the potency, selectivity, and potential therapeutic utility of new chemical entities. This rigorous, data-driven evaluation is an essential first step in the long and complex journey of drug discovery and development.

References

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  • Bamborough, P., & Drewry, D. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6297-6315. Retrieved from [Link]

  • Hu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2405-2412. Retrieved from [Link]

  • Maemondo, M., et al. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology, 4, 1-11. Retrieved from [Link]

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  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. Retrieved from [Link]

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  • Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024, July 17). Lymphoma Hub. Retrieved from [Link]

  • What is the mechanism of action of Ibrutinib (Imbruvica)? (2025, May 16). Dr.Oracle. Retrieved from [Link]

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  • The Mechanism of Action of Ibrutinib. (2020, April 18). Targeted Oncology. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. Retrieved from [Link]

  • Wang, Y., et al. (2014). The role of dasatinib in the management of chronic myeloid leukemia. Drug Design, Development and Therapy, 8, 197-205. Retrieved from [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

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  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27602538. Retrieved from [Link]

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The Pivotal Interplay of Bromo and Methoxy Substituents in the Biological Activity of Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatility allows for a wide range of biological activities, from kinase inhibition in oncology to antimicrobial and anti-inflammatory effects.[1][3][4] The structure-activity relationship (SAR) of substituted indazoles is a subject of intense research, with even minor structural modifications leading to significant changes in potency and selectivity. This guide provides an in-depth comparative analysis of bromo- and methoxy-substituted indazoles, exploring how the interplay between these two functional groups influences their biological activity. We will delve into experimental data, outline key synthetic and screening protocols, and provide a field-proven perspective on the causal relationships behind their SAR.

The Indazole Core: A Foundation for Diverse Biological Activity

The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity. This makes it an ideal scaffold for interacting with various biological targets. The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.[5] Furthermore, the bicyclic nature of the indazole core provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.

Bromo and Methoxy Substituents: Modulating Potency and Selectivity

The introduction of bromo and methoxy groups onto the indazole scaffold can dramatically alter a compound's biological profile. These substituents exert their effects through a combination of electronic, steric, and lipophilic interactions.

  • Bromine: As a halogen, bromine is an electron-withdrawing group that can influence the pKa of the indazole ring and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[5] Its size and lipophilicity can also impact how the molecule fits into a binding pocket and its overall pharmacokinetic properties.

  • Methoxy: The methoxy group, in contrast, is an electron-donating group that can act as a hydrogen bond acceptor.[6] Its presence can enhance solubility and alter the electronic distribution of the indazole ring, thereby modulating its interaction with target proteins. The position of the methoxy group is critical, as it can influence the conformation of the molecule and its ability to form key interactions.

The following sections will explore the specific impact of these substituents on the anticancer and kinase inhibitory activities of indazoles, supported by experimental data from the literature.

Comparative Analysis of Bromo-Methoxy-Indazoles as Anticancer Agents

Numerous studies have demonstrated the potential of bromo- and methoxy-substituted indazoles as potent anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][7]

Structure-Activity Relationship Insights

A study on 3,6-disubstituted indazole derivatives revealed important SAR trends for hepcidin production inhibitors, which has implications for treating anemia in chronic diseases often associated with cancer.[8] While not a direct anticancer activity, it highlights the nuanced effects of substitution.

Another study focusing on indazole derivatives as anti-cancer agents showed that specific substitution patterns are crucial for potent growth inhibitory activity against various cancer cell lines.[1] For instance, a series of 6-bromo-1H-indazole derivatives were synthesized and evaluated, with some compounds exhibiting significant cytotoxicity.[9] The synthetic route often involves the iodination of 6-bromo-1H-indazole as a key step to allow for further functionalization via Suzuki coupling.[1]

The table below summarizes the cytotoxic activity of representative bromo- and methoxy-substituted indazole derivatives against different cancer cell lines.

Compound IDIndazole SubstituentsCancer Cell LineIC50 (µM)Reference
Compound 2f 6-(substituted phenyl), 3-(hydrophilic group)4T1 (Breast)0.23 - 1.15[1]
Compound 11c 6-bromo, 1-cyclopentyl, 4-carboxylic acid amideHEP3BPN 11 (Liver)More potent than methotrexate[10]
Compound 11d 6-bromo, 1-cyclopentyl, 4-carboxylic acid amideHEP3BPN 11 (Liver)More potent than methotrexate[10]
HC 4 5-benzylidene, 3-methoxyHeLa (Cervical)0.6[6]
HC 5 5-benzylidene, 4-methoxyHeLa (Cervical)0.8[6]

Note: The data presented is compiled from different sources and should be interpreted with caution as experimental conditions may vary.

The data suggests that the presence and position of both bromo and methoxy groups can significantly impact the anticancer potency of indazole derivatives. The increased activity of methoxy analogs (HC 4 and HC 5) is attributed to the oxygen atom acting as a hydrogen bond acceptor with the target kinase.[6]

Comparative Analysis of Bromo-Methoxy-Indazoles as Kinase Inhibitors

A major area of focus for indazole-based drug discovery is the development of protein kinase inhibitors.[11][12] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in this area, as its inhibition can block tumor angiogenesis.[3][13]

Structure-Activity Relationship Insights

Several studies have explored the SAR of substituted indazoles as VEGFR-2 inhibitors.[3][14] For instance, a series of indazole derivatives were designed and synthesized as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 of 1.24 nM.[3] The substitution pattern on the indazole ring was found to be critical for achieving high potency.

In a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents for CCR4 antagonism, another important target in drug discovery.[15] This highlights the general importance of methoxy groups in modulating the activity of indazole derivatives.

The following diagram illustrates the key SAR trends for bromo-methoxy-indazoles as kinase inhibitors.

SAR_Kinase_Inhibitors cluster_positions Positional Importance Indazole_Core Indazole Scaffold Bromo Bromo Group Indazole_Core->Bromo Influences lipophilicity and can form halogen bonds Methoxy Methoxy Group Indazole_Core->Methoxy Acts as H-bond acceptor and is electron-donating C6_Position C6-Position: - Bromo is a common substituent Bromo->C6_Position C4_Position C4-Position: - Methoxy often enhances potency Methoxy->C4_Position

Caption: Key SAR trends for bromo- and methoxy-substituted indazoles.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key in vitro assays used to evaluate the biological activity of bromo-methoxy-indazoles.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (bromo-methoxy-indazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[16][18] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[16]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[18]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[19]

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing kinase buffer, VEGFR-2 kinase, and the substrate in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Sorafenib) and a no-inhibitor control.[20]

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

The following diagram illustrates a typical workflow for the in vitro screening of bromo-methoxy-indazoles.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 6-bromo-1H-indazole) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Test Compounds Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Purification->Kinase_Assay Test Compounds SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Kinase_Assay->SAR_Analysis

Caption: Experimental workflow for synthesis and screening.

Conclusion and Future Perspectives

The strategic placement of bromo and methoxy substituents on the indazole scaffold is a powerful tool for modulating biological activity. The interplay of their electronic, steric, and lipophilic properties allows for the fine-tuning of potency and selectivity against a range of therapeutic targets. While this guide provides a comparative overview based on existing literature, a direct head-to-head study of a systematically varied library of bromo-methoxy-indazoles would provide more definitive SAR insights. Future research in this area should focus on such systematic studies, coupled with computational modeling, to better predict the optimal substitution patterns for specific biological targets. The continued exploration of the chemical space around the indazole core, with a focus on the nuanced effects of substituents like bromine and methoxy, will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

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A Comparative Analysis of Substituted Indazole Derivatives as Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Its versatile nature allows for substitutions at various positions, leading to a diverse range of biological activities. Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, have already gained FDA approval for the treatment of various cancers, underscoring the clinical significance of this heterocyclic core.[1][2][3] This guide provides a comparative analysis of substituted indazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The Indazole Core: A Versatile Scaffold for Anticancer Drug Design

The 1H-indazole bicyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a crucial pharmacophore. The ability to introduce a wide array of substituents at different positions of the indazole ring has enabled medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of potent and selective anticancer agents.[4] The anticancer activity of indazole derivatives is often attributed to their ability to inhibit various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[1][2]

Comparative Analysis of Substituted Indazole Derivatives

The strategic placement of different functional groups on the indazole ring system significantly influences the anticancer potency and selectivity of the resulting derivatives. The following sections provide a comparative analysis based on the substitution patterns.

Substitutions at the N-1 and N-2 Positions

The nitrogen atoms of the pyrazole ring are common sites for substitution. The nature of the substituent at these positions can impact the compound's interaction with target proteins. For instance, the presence of bulky aromatic or heteroaromatic rings at the N-1 position has been shown to be crucial for the activity of some kinase inhibitors.

Substitutions at the C-3 Position

The C-3 position of the indazole ring is a key site for modification and has been extensively explored. The introduction of various aryl and heteroaryl groups at this position has led to the development of potent inhibitors of several kinases. For example, a (E)-3,5-dimethoxystyryl group at the C-3 position has been identified as a favorable substituent in a series of indazole derivatives with significant antiproliferative activity.[5]

Substitutions at the C-5 and C-6 Positions

Modifications at the C-5 and C-6 positions of the benzene ring portion of the indazole scaffold have also yielded promising anticancer agents. The introduction of amine and substituted amine functionalities at these positions can enhance the aqueous solubility and bioavailability of the compounds, in addition to providing key interaction points with the target protein. For instance, a series of 1H-indazole-6-amine derivatives have shown potent anti-proliferative activity against human colorectal cancer cell lines.[6]

Structure-Activity Relationship (SAR) Summary

A comprehensive analysis of various studies reveals key structure-activity relationships for indazole derivatives as anticancer agents:

  • Kinase Inhibition: Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, such as VEGFR, Aurora kinases, and tyrosine kinases.[1][2] The indazole core often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

  • Influence of Substituents:

    • Hydrophobic Groups: The introduction of hydrophobic groups, such as substituted phenyl rings, can enhance the binding affinity of the derivatives to the hydrophobic pockets of target kinases.[1]

    • Hydrophilic Groups: The incorporation of hydrophilic moieties, like piperazine or morpholine, can improve the pharmacokinetic properties of the compounds, such as solubility and cell permeability.[7]

    • Hydrogen Bond Donors/Acceptors: Functional groups capable of forming hydrogen bonds, such as amides and sulfonamides, can establish crucial interactions with amino acid residues in the active site of the target protein, thereby increasing potency.[1]

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activities of representative substituted indazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Antiproliferative Activities of (E)-3,5-dimethoxystyryl Indazole Derivatives [5]

CompoundR1 SubstituentA549 (Lung) IC50 (μM)4T1 (Breast) IC50 (μM)HepG2 (Liver) IC50 (μM)MCF-7 (Breast) IC50 (μM)HCT116 (Colon) IC50 (μM)
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl0.88 ± 0.110.23 ± 0.040.80 ± 0.130.34 ± 0.061.15 ± 0.21
2j 6-amino-pyridin-3-yl0.88 ± 0.15>10>10>10>10
2o 6-(4-methylpiperazin-1-yl)pyridin-3-yl (with Cl on styryl)2.10 ± 0.360.59 ± 0.085.16 ± 0.670.79 ± 0.143.31 ± 0.66

Table 2: Antiproliferative Activities of 1H-indazole-3-amine Derivatives [7]

CompoundR SubstituentK562 (Leukemia) IC50 (μM)A549 (Lung) IC50 (μM)PC-3 (Prostate) IC50 (μM)Hep-G2 (Liver) IC50 (μM)
5k 4-chlorophenylmercaptoacetamide8.359.1210.213.32
6o 4-(4-fluorophenyl)piperazine-1-acetamide5.1515.312.818.9

Mechanism of Action: Targeting Key Cancer Pathways

Substituted indazole derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A significant number of these compounds function as inhibitors of protein kinases, which are crucial components of these pathways.

One of the primary mechanisms of action for many indazole derivatives is the induction of apoptosis, or programmed cell death. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[8][9] This compound also decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS), further indicating the involvement of the intrinsic apoptotic pathway.[8]

Furthermore, some indazole derivatives can inhibit cell migration and invasion, which are critical steps in cancer metastasis. Treatment with compound 2f was observed to disrupt the migration and invasion of 4T1 cells, accompanied by a reduction in the expression of matrix metalloproteinase-9 (MMP9), an enzyme involved in the degradation of the extracellular matrix.[8]

The diagram below illustrates a generalized signaling pathway targeted by many anticancer indazole derivatives, focusing on their role as kinase inhibitors.

Indazole_Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Indazole Substituted Indazole Derivative Indazole->RTK Inhibition Indazole->RAF Inhibition Indazole->PI3K Inhibition

Caption: Generalized signaling pathway targeted by substituted indazole derivatives.

Experimental Protocols

The evaluation of the anticancer potential of substituted indazole derivatives involves a series of standardized in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Workflow for MTT Assay:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of indazole derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Step-by-step workflow of the MTT assay.

In Vivo Tumor Xenograft Model

In vivo studies are crucial for evaluating the efficacy and toxicity of lead compounds in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives the indazole derivative via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[8][9]

Conclusion and Future Perspectives

Substituted indazole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action.[3][10] The extensive research in this area has led to a deeper understanding of the structure-activity relationships, enabling the rational design of more potent and selective inhibitors. Future efforts should focus on exploring novel substitution patterns, optimizing pharmacokinetic properties, and identifying new molecular targets to overcome drug resistance and improve therapeutic outcomes for cancer patients. The continued investigation of these versatile scaffolds holds great potential for the development of next-generation cancer therapies.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Pharmaceuticals. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Molecules. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2021). Russian Journal of General Chemistry. [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2019). Current Medicinal Chemistry. [Link]

  • Design, Synthesis, In Vitro Evaluation of Antitumor Activity, and Molecular Docking Studies of D‐ring‐opened Indazole‐Matrine Derivatives as Potential Anticancer Agents. (2020). Archiv der Pharmazie. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2019). Current Medicinal Chemistry. [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (2016). Der Pharma Chemica. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2019). Current Medicinal Chemistry. [Link]

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validating the mechanism of action of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the mechanism of action (MoA) of 5-bromo-7-methoxy-2-methyl-2H-indazole .

Given the specific substitution pattern—a 7-methoxy group (bioisostere of the 7-nitro group in classic nNOS inhibitors) and a 5-bromo moiety (common for enhancing lipophilicity and potency)—this compound is structurally positioned as a putative Neuronal Nitric Oxide Synthase (nNOS) inhibitor , with secondary potential as an Hsp90 C-terminal inhibitor .

The following guide outlines the comparative analysis and experimental protocols required to confirm its target selectivity and efficacy.

Part 1: Strategic Mechanism Analysis

Structural Logic & Target Prediction

The compound belongs to the 2H-indazole class. Its pharmacological profile is best understood by comparing it to established reference standards in two primary pathways:

  • Primary Hypothesis (nNOS Inhibition): The 7-methoxy substituent is a documented bioisostere for the nitro group in 7-Nitroindazole (7-NI) , a selective nNOS inhibitor. The 5-bromo substitution typically increases potency by filling hydrophobic pockets in the active site. The 2-methyl group locks the tautomer, potentially altering heme coordination compared to 1H-indazoles.

  • Secondary Hypothesis (Hsp90 Inhibition): Indazole scaffolds are increasingly utilized as Hsp90 inhibitors (specifically targeting the C-terminal domain), often serving as alternatives to Geldanamycin derivatives to avoid hepatotoxicity.

Comparative Profile: Candidate vs. Reference Standards
FeatureCandidate: 5-bromo-7-methoxy-2-methyl-2H-indazoleReference A: 7-Nitroindazole (7-NI)Reference B: 17-AAG (Tanespimycin)
Primary Target Putative: nNOS (Neuronal Nitric Oxide Synthase)nNOS (Selective over eNOS/iNOS)Hsp90 (N-terminal ATPase)
Binding Mode Competitive (Arginine site) or Heme-coordinationHeme site interaction / Active site competitorATP competitive inhibitor
Key Substituent 7-OMe: Electron-donating; 5-Br: Hydrophobic7-NO2: Electron-withdrawingQuinone moiety (Redox liability)
Solubility Moderate (Improved by 7-OMe vs 7-NI)Low (aqueous)Low
Metabolic Stability High: 2-Methyl blocks N1-glucuronidationLow: Subject to rapid metabolismModerate

Part 2: Experimental Validation Protocols

To definitively validate the MoA, you must execute a "Target Deconvolution" workflow. This system validates the primary nNOS hypothesis while ruling out off-target Hsp90 activity.

Protocol A: Differential NOS Isoform Inhibition Assay (The "Gold Standard")

Objective: Determine the IC50 and selectivity ratio for nNOS vs. eNOS (endothelial) and iNOS (inducible).

Reagents:

  • Recombinant human nNOS, eNOS, and iNOS enzymes.

  • Substrate: L-[3H]Arginine (Radiometric) or DAF-FM Diacetate (Fluorometric).

  • Cofactors: NADPH, Ca2+/Calmodulin, BH4.

Workflow:

  • Preparation: Dissolve 5-bromo-7-methoxy-2-methyl-2H-indazole in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: Incubate enzyme (nNOS/eNOS/iNOS) with the candidate compound for 15 minutes at 37°C in reaction buffer (50 mM HEPES, pH 7.4).

  • Reaction Trigger: Add L-Arginine mix (containing L-[3H]Arginine) and NADPH to initiate the reaction.

  • Termination: Stop reaction after 15 minutes using stop buffer (containing EGTA/EDTA).

  • Quantification: Separate L-Citrulline (product) from L-Arginine using cation-exchange resin. Measure radioactivity via liquid scintillation counting.

Validation Criteria:

  • Success: IC50 < 1 µM for nNOS; Selectivity ratio (eNOS IC50 / nNOS IC50) > 50.

  • Failure: Equal inhibition of nNOS and eNOS (indicates lack of isoform selectivity, potential cardiovascular side effects).

Protocol B: Hsp90 Client Protein Degradation Assay (The "Rule-Out" Test)

Objective: Confirm that the compound does not act as a general Hsp90 inhibitor (or confirm if it does).

Rationale: Hsp90 inhibition leads to the degradation of "client" proteins (e.g., HER2, Akt, Raf-1). If your compound is an nNOS inhibitor, these levels should remain stable.

Workflow:

  • Cell Culture: Culture MCF-7 or SK-BR-3 cells (high Hsp90 dependency).

  • Treatment: Treat cells with Candidate (1 µM, 10 µM) and 17-AAG (Positive Control, 0.5 µM) for 24 hours.

  • Lysis & Western Blot: Lyse cells and perform Western Blotting.

  • Targets: Probe for HER2 , Akt , and Hsp70 (Hsp70 is upregulated upon Hsp90 inhibition).

Validation Criteria:

  • nNOS Confirmation: No reduction in HER2/Akt levels; No induction of Hsp70.

  • Hsp90 Mechanism: Significant degradation of HER2/Akt and upregulation of Hsp70.

Part 3: Mechanism Visualization

The following diagrams illustrate the putative signaling pathway and the logical validation workflow.

Diagram 1: Putative Mechanism in the NO Signaling Pathway

MOA_Pathway Compound 5-bromo-7-methoxy-2-methyl-2H-indazole nNOS nNOS Enzyme (Heme Domain) Compound->nNOS Competitive Inhibition (Bioisostere to 7-NI) NO Nitric Oxide (NO) nNOS->NO Catalysis L_Arg L-Arginine L_Arg->nNOS Substrate sGC Soluble Guanylate Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP Synthesis Neurotrans Neurotransmission / Pain Signaling cGMP->Neurotrans Modulation

Caption: The compound acts as a competitive antagonist at the nNOS heme domain, blocking the conversion of L-Arginine to NO, thereby modulating downstream cGMP signaling.

Diagram 2: Validation Logic Flow

Validation_Flow Start Start: Candidate Compound Assay1 Assay 1: NOS Isoform Screen (nNOS vs eNOS) Start->Assay1 Result1A High nNOS Selectivity (>50-fold) Assay1->Result1A Primary Hit Result1B No Selectivity / Low Potency Assay1->Result1B Negative Assay2 Assay 2: Western Blot (HER2/Hsp70) Result1A->Assay2 Rule out off-target Result1B->Assay2 Check Secondary Target Conclusion1 VALIDATED: Selective nNOS Inhibitor Assay2->Conclusion1 HER2 Stable Hsp70 Normal Conclusion2 VALIDATED: Hsp90 Inhibitor Assay2->Conclusion2 HER2 Degraded Hsp70 High Conclusion3 REJECT: Promiscuous Binder Assay2->Conclusion3 No Activity

Caption: Decision matrix for distinguishing between nNOS selectivity (primary hypothesis) and Hsp90 inhibition (secondary hypothesis).

References

  • Sopkova-de Oliveira Santos, J., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C.

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.[1] British Journal of Pharmacology.

  • Blanden, A. R., et al. (2020). Discovery of Indazole Derivatives as C-Terminal Hsp90 Inhibitors. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. 5-bromo-2,7-dimethyl-2H-indazole (Related Structure).

Sources

A Comparative Guide to the Synthetic Routes of 5-bromo-7-methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-7-methoxy-2-methyl-2H-indazole is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. Its substituted indazole core is a prevalent motif in a variety of pharmacologically active compounds. The precise and efficient synthesis of this molecule is crucial for advancing research and development efforts. This in-depth technical guide provides a comparative analysis of prominent synthetic routes to 5-bromo-7-methoxy-2-methyl-2H-indazole, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into two primary strategies for the construction of the core intermediate, 5-bromo-7-methoxy-1H-indazole, followed by a critical evaluation of methods for its regioselective N-methylation to afford the target N2-isomer.

Strategic Overview: Pathways to the Indazole Core

The synthesis of the target molecule hinges on the effective construction of the 5-bromo-7-methoxy-1H-indazole intermediate. Two principal retrosynthetic disconnections are considered here, starting from readily available aromatic precursors.

digraph "retrosynthesis" { rankdir="RL"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Retrosynthetic analysis of 5-bromo-7-methoxy-2-methyl-2H-indazole.

Route 1: Synthesis of 5-bromo-7-methoxy-1H-indazole from 4-methoxy-2-methylaniline

This route employs a classical approach involving the construction of the pyrazole ring onto a pre-functionalized aniline derivative. The key steps are the regioselective bromination of the aniline starting material, followed by diazotization and intramolecular cyclization.

Causality of Experimental Choices

The selection of 4-methoxy-2-methylaniline as the starting material is strategic as the existing methoxy and methyl groups direct the subsequent electrophilic bromination. The ortho- and para-directing nature of the methoxy group and the ortho-directing nature of the methyl group favor the introduction of bromine at the desired position. The subsequent diazotization of the aniline and in-situ cyclization is a well-established method for the formation of the indazole ring system.

digraph "Route1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#34A853", penwidth=1.5];

}

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-bromo-4-methoxy-6-methylaniline

  • Dissolve 4-methoxy-2-methylaniline (1.0 eq) in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.05 eq) in chloroform dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-bromo-7-methoxy-1H-indazole

  • Suspend 2-bromo-4-methoxy-6-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Slowly add a solution of potassium carbonate to neutralize the acid until the pH is approximately 7-8, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford 5-bromo-7-methoxy-1H-indazole.

Route 2: Synthesis of 5-bromo-7-methoxy-1H-indazole from 4-bromo-2-methoxy-6-nitrotoluene

This alternative approach involves the reductive cyclization of a suitably substituted o-nitrotoluene derivative. The key transformation is the formation of the N-N bond of the pyrazole ring from the nitro group and the adjacent benzylic position.

Causality of Experimental Choices

The choice of 4-bromo-2-methoxy-6-nitrotoluene as the starting material is strategic because the nitro group and the methyl group are ortho to each other, which is a prerequisite for this type of cyclization. The Davis-Beirut reaction provides a direct method for this transformation, where a base promotes an intramolecular redox reaction.

digraph "Route2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#EA4335", penwidth=1.5];

}

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-bromo-7-methoxy-1H-indazole

  • Dissolve 4-bromo-2-methoxy-6-nitrotoluene (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (excess).

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-7-methoxy-1H-indazole.[1]

Regioselective N-Methylation of 5-bromo-7-methoxy-1H-indazole

A critical challenge in the synthesis of the target molecule is the control of regioselectivity during the N-methylation of the indazole core. Direct alkylation often yields a mixture of N1 and N2 isomers.[2] To achieve the desired 2-methyl-2H-indazole, specific methodologies that favor kinetic control are required.

digraph "N-methylation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Methods for the N2-methylation of the indazole intermediate.

Method A: Methylation using Meerwein's Salt

Trimethyloxonium tetrafluoroborate (Meerwein's salt) is a powerful methylating agent that often favors N2-alkylation of indazoles under neutral or slightly acidic conditions.[3]

Experimental Protocol:

  • Suspend 5-bromo-7-methoxy-1H-indazole (1.0 eq) in dichloromethane.

  • Add trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Method B: Methylation using Methyl 2,2,2-Trichloroacetimidate

This method provides a mild and highly regioselective route to N2-alkylated indazoles in the presence of a catalytic amount of a strong acid.[3]

Experimental Protocol:

  • Dissolve 5-bromo-7-methoxy-1H-indazole (1.0 eq) and methyl 2,2,2-trichloroacetimidate (1.5 eq) in dichloromethane.

  • Add a catalytic amount of trifluoromethanesulfonic acid (0.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract with dichloromethane, dry, and concentrate.

  • Purify by column chromatography.

Method C: Mitsunobu Reaction

The Mitsunobu reaction offers an alternative approach to achieve N2-alkylation with high regioselectivity, using an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.[2][4]

Experimental Protocol:

  • Dissolve 5-bromo-7-methoxy-1H-indazole (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.[2]

Comparison of Synthetic Routes

Parameter Route 1 (Aniline) Route 2 (o-Nitrotoluene) N-Methylation (Meerwein's Salt) N-Methylation (Trichloroacetimidate) N-Methylation (Mitsunobu)
Starting Material Availability Readily availableMay require synthesisCommercially availableRequires preparationReadily available reagents
Number of Steps 21111
Reagents and Conditions Standard laboratory reagentsStrong base, refluxMild conditionsMild, acidic catalystMild, requires inert atmosphere
Reported Yields Moderate to goodModerate to goodGenerally goodHighHigh
Regioselectivity N/AN/AHigh for N2Excellent for N2Excellent for N2
Scalability GoodModerateGoodGoodModerate (byproduct removal)
Key Challenges Handling of bromine and diazonioum saltsPotential for side reactions with strong baseHandling of hygroscopic Meerwein's saltPreparation of the imidate reagentRemoval of triphenylphosphine oxide

Conclusion

Both Route 1 and Route 2 provide viable pathways to the crucial 5-bromo-7-methoxy-1H-indazole intermediate. The choice between them may depend on the availability and cost of the starting materials. Route 1, starting from 4-methoxy-2-methylaniline, involves more classical and well-established transformations. Route 2 offers a more convergent approach but may require the synthesis of the specific o-nitrotoluene precursor.

For the critical N-methylation step, all three presented methods offer excellent regioselectivity for the desired N2-isomer, a significant improvement over traditional direct alkylation methods. The use of methyl 2,2,2-trichloroacetimidate often provides the cleanest reactions and highest yields. The Mitsunobu reaction is also highly effective but requires chromatographic separation from stoichiometric byproducts, which can be a consideration for large-scale synthesis. The use of Meerwein's salt is a classic and effective method, although the reagent requires careful handling.

The selection of the optimal synthetic strategy will ultimately be guided by factors such as laboratory capabilities, cost considerations, and the desired scale of production. This guide provides the foundational information for researchers to make an informed decision based on these critical parameters.

References

Sources

In Vivo Efficacy Comparison of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Advantage

In the landscape of small-molecule drug discovery, the indazole scaffold has emerged as a "privileged structure" for kinase inhibition. Its planar, bicyclic heteroaromatic system serves as an exceptional bioisostere for the adenine ring of ATP, allowing these inhibitors to anchor firmly within the kinase hinge region via critical hydrogen bonds.

This guide provides a technical comparison of four prominent indazole-based kinase inhibitors: Axitinib , Entrectinib , Linifanib , and Pazopanib .[1] We analyze their in vivo efficacy profiles, differentiating factors in pharmacokinetics (PK), and provide a standardized workflow for validating their performance in xenograft models.

Compound Profiles & Mechanism of Action[3]

The Inhibitors
CompoundClinical StatusPrimary TargetsBinding ModeKey Structural Feature
Axitinib (Inlyta)FDA Approved (RCC)VEGFR1/2/3, PDGFR, c-KITType II (DFG-out)1H-indazole; Stilbene-like linker adds flexibility.[1][2][3]
Entrectinib (Rozlytrek)FDA Approved (NTRK+)TRKA/B/C, ROS1, ALKType I (DFG-in)Indazole-carboxamide; Designed for CNS penetration.[1][2][3]
Linifanib (ABT-869)Investigational (Phase III)VEGFR, PDGFR, FLT3Type IIAmino-indazole urea; High potency against FLT3-ITD.[1][2][3]
Pazopanib (Votrient)FDA Approved (RCC, STS)VEGFR, PDGFR, c-KITType II2H-indazole (dimethyl); Pyrimidine linker.[1][3]
Signaling Pathway Blockade

These inhibitors function by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1][3] By preventing autophosphorylation, they shut down downstream signaling cascades (MAPK/ERK and PI3K/AKT) responsible for proliferation and angiogenesis.

SignalingPathway cluster_membrane Cell Membrane VEGFR VEGFR / PDGFR (Angiogenesis) RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis (Blood Vessel Growth) VEGFR->Angiogenesis TRK TRK / ALK / ROS1 (Tumorigenesis) TRK->RAS TRK->PI3K Indazoles Indazole Inhibitors (Axitinib, Entrectinib, etc.) Indazoles->VEGFR Blocks ATP Binding Indazoles->TRK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Mechanism of Action.[1][3] Indazole-based inhibitors competitively bind to the ATP pocket of RTKs, halting downstream MAPK and PI3K signaling cascades.

In Vivo Efficacy Comparison

The following data summarizes performance in standard murine xenograft models. Note that Entrectinib distinguishes itself by its ability to cross the Blood-Brain Barrier (BBB), making it efficacious in intracranial models where others fail.[1]

Comparative Efficacy Data
InhibitorModel TypeDosing RegimenVehicleEfficacy Outcome (%TGI)Key Insight
Axitinib RCC (A498, 786-O)30 mg/kg, BID, PO0.5% CMC + 1% Tween 80>85% TGI ; Stasis observedPotent anti-angiogenic; rapid plasma clearance requires BID dosing.[1][2][3]
Entrectinib NTRK+ (KM12) & CNS (Metastatic)30-60 mg/kg, QD/BID, PO10% DMSO / 10% Tween 80 / Water100% TGI (Regression); High CNS exposureOnly indazole in this set with significant intracranial efficacy (Brain:Plasma ratio > 0.4).[1][3]
Linifanib Leukemia (MV4-11, FLT3-ITD)12.5 mg/kg, QD, PO0.2% HPMC>90% TGI ; RegressionSuperior efficacy in FLT3-mutant models compared to wild-type.[1][2][3]
Pazopanib RCC (786-O)30-100 mg/kg, BID, PO0.5% HPMC + 0.1% Tween 80~60-70% TGI Dose-dependent inhibition; requires higher exposure for regression than Axitinib.[1][2][3]

Legend: TGI = Tumor Growth Inhibition; BID = Twice Daily; QD = Once Daily; PO = Oral Gavage; CMC = Carboxymethylcellulose; HPMC = Hydroxypropyl methylcellulose.[1][2][3]

Pharmacokinetic (PK) Drivers[1][4]
  • Solubility: Indazoles are generally lipophilic.[1] Axitinib has poor water solubility, necessitating specific formulation (e.g., solid dispersion or nanosuspension) for optimal bioavailability.

  • Metabolism: Pazopanib and Axitinib are heavily metabolized by CYP3A4.[1] In mouse models, this often results in shorter half-lives compared to humans, sometimes requiring BID dosing to maintain IC90 coverage.[1]

Standardized Experimental Protocol

Objective: To assess the in vivo tumor growth inhibition of an indazole-based kinase inhibitor in a subcutaneous xenograft model.

Reagents & Formulation
  • Vehicle Preparation (Universal Indazole Vehicle):

    • Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.25% (v/v) Tween 80 in sterile water.

    • Method: Dissolve CMC in water overnight at 4°C. Add Tween 80 and mix thoroughly.

  • Drug Preparation:

    • Weigh the indazole inhibitor (correct for salt factor).

    • Add vehicle slowly while vortexing.

    • Critical: If the compound is crystalline and insoluble, sonicate for 15-20 mins to create a uniform suspension. Do not heat above 40°C.

Workflow Description

The following workflow ensures statistical rigor and minimizes animal stress.

Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Treatment cluster_analysis Phase 3: Analysis Cells Cell Culture (Log Phase) Implant Inoculation (SC Flank, Matrigel) Cells->Implant 5x10^6 cells Staging Staging (Vol ~150-200 mm³) Implant->Staging ~10-14 Days Random Randomization (n=8-10/group) Staging->Random Dosing Dosing (PO) (QD or BID x 21 Days) Random->Dosing Measure Data Collection (Caliper + Body Wt) Dosing->Measure 2-3x/week Measure->Dosing Harvest Harvest & PK (Plasma/Tumor) Measure->Harvest End of Study

Figure 2: In Vivo Efficacy Workflow. A systematic approach from cell implantation to tissue harvest.

Step-by-Step Methodology
  • Cell Implantation: Inoculate

    
     tumor cells (suspended 1:1 in PBS/Matrigel) subcutaneously into the right flank of athymic nude mice (Nu/Nu).
    
  • Staging: Monitor tumor volume (

    
    ).[1] When tumors reach 150–200 mm³ , randomize mice into groups (Vehicle vs. Low Dose vs. High Dose) to ensure equal mean tumor volumes across groups.
    
  • Dosing: Administer compound via oral gavage (PO).

    • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • Frequency: Typically QD (Once Daily) or BID (Twice Daily) depending on the compound's half-life.[2][3]

  • Monitoring: Measure tumor dimensions and body weight 3 times per week.

    • Stop Rule: Euthanize if tumor volume > 2000 mm³ or body weight loss > 20%.[1]

  • Terminal PK: At the end of the study, collect plasma and tumor samples at specific timepoints (e.g., 2h, 6h post-last dose) to correlate efficacy with intra-tumoral drug concentration.

Expert Analysis & Troubleshooting

The "Solubility Trap"

Indazole inhibitors often exhibit "brick dust" properties (high melting point, low solubility). In early discovery, using a simple suspension (CMC/Tween) is acceptable. However, if you observe high variability in efficacy:

  • Check Exposure: Perform a satellite PK study. If absorption is erratic, switch to a lipid-based vehicle (e.g., Labrasol) or a spray-dried dispersion formulation.[1][2][3]

  • Verify pH: Some indazoles are weak bases.[1] Ensure the vehicle pH does not precipitate the compound in the stomach.

Differentiating Type I vs. Type II Binding[1]
  • Axitinib (Type II): Binds to the inactive (DFG-out) conformation.[1][2][3] This often provides higher selectivity but may result in faster off-rates if the enzyme shifts conformation.[1][2][3]

  • Entrectinib (Type I): Binds to the active (DFG-in) conformation.[1][2][3] This is crucial for its activity against certain mutations but requires high sustained plasma levels to compete with high intracellular ATP.

References

  • Hu-Lowe, D. D., et al. (2008).[1] Nonclinical antiangiogenesis and antitumor efficacy of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Clinical Cancer Research.[1] Link

  • Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[4][5][6][7] Molecular Cancer Therapeutics.[1] Link

  • Iyer, R., et al. (2016).[6] Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model.[1][2][3][6][8][9] Cancer Letters.[1][8] Link

  • Shankar, D. B., et al. (2007). ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia. Blood.[1] Link

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1][2][3] Journal of Medicinal Chemistry.[10] Link[3]

Sources

Comparative Guide: Toxicity & Performance of Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of bromo-indazole derivatives, focusing on their toxicological profiles, structure-activity relationships (SAR), and experimental validation. It is designed for researchers in medicinal chemistry and toxicology.

Executive Summary: The Halogen Effect

Bromo-indazole derivatives represent a critical class of pharmacophores in drug discovery, utilized in oncology (kinase inhibitors), antimicrobial agents, and neurology. The introduction of a bromine atom—typically at the 5- or 6-position of the indazole ring—fundamentally alters the compound's lipophilicity, metabolic stability, and receptor affinity.

Key Insight: While bromine substitution often enhances potency (lower IC50) due to increased hydrophobic interactions within binding pockets, it simultaneously elevates the risk of non-specific cytotoxicity and off-target effects. This guide compares these derivatives to delineate the boundary between therapeutic efficacy and toxicity.

Structural Classification & SAR Analysis

The toxicity profile of bromo-indazoles is heavily dictated by the position of the halogen.

Comparative SAR Matrix
Feature5-Bromo-Indazole Derivatives 6-Bromo-Indazole Derivatives 7-Bromo-Indazole Derivatives
Primary Application Anticancer (Kinase Inhibitors), Synthetic Cannabinoids (Agonists)Antimicrobial, Enzyme Inhibitors (e.g., cystathionine-γ-lyase)Specialized Kinase Inhibitors, LPO Inhibitors
Lipophilicity (LogP) High (Enhanced membrane permeability)Moderate to HighModerate
Metabolic Stability High (Blocks metabolic oxidation at C5)ModerateLower (Steric hindrance effects)
Toxicity Driver High Affinity: Risk of neurotoxicity (CB1 activation) and non-specific cytotoxicity.Reactivity: Potential for bioactivation; often lower systemic toxicity than 5-Br.Selectivity: Often shows better selectivity indices (SI) for specific enzymes.
Visualization: The Indazole Scaffold

The following diagram illustrates the core numbering and the critical "toxicity hot-spots" on the ring.

IndazoleSAR Core Indazole Scaffold Pos5 Position 5 (Br) High Potency / High Toxicity Risk (Lipophilicity + Metabolic Block) Core->Pos5 Substitution Effect Pos6 Position 6 (Br) Modulated Activity (Antimicrobial / Enzyme Target) Core->Pos6 Substitution Effect Pos3 Position 3 Functionalization Site (Determines Target Specificity) Core->Pos3 Linker Attachment Cytotoxicity Cytotoxicity Pos5->Cytotoxicity Increases Selectivity Selectivity Pos6->Selectivity Modulates

Caption: SAR map highlighting the functional impact of bromine substitution at positions 5 and 6 on the indazole core.

Quantitative Cytotoxicity Data

The following data summarizes the cytotoxicity (IC50) of representative bromo-indazole derivatives against human cancer cell lines versus normal cells.

Table 1: Comparative Cytotoxicity Profiles (IC50 in µM)

Compound ClassDerivative IDTarget Cell Line (Cancer)IC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Ref
5-Bromo-Indazole Analog 2fMCF-7 (Breast)0.23 ± 0.05HEK-293> 50> 200[1]
5-Bromo-Indazole Analog 5cA549 (Lung)11.8 ± 0.89MCF12F> 100> 8.5[2]
6-Bromo-Indazole Compound 6oK562 (Leukemia)5.15 ± 0.40HEK-29333.26.45[3]
Benzofuran (Br-sub) Compound 8HepG2 (Liver)3.8 ± 0.5--N/A[4]

Analysis:

  • Potency: 5-bromo derivatives (e.g., Analog 2f) often demonstrate sub-micromolar potency, superior to 6-bromo variants.

  • Selectivity: While 5-bromo compounds are more potent, 6-bromo derivatives (e.g., Compound 6o) often maintain a favorable safety window (SI > 6) suitable for lead optimization.

  • Halogen Effect: Comparing chlorinated vs. brominated analogs (e.g., in benzofuran proxies), bromination consistently lowers IC50 values, likely due to enhanced hydrophobic fit in the target protein's binding pocket.

Mechanisms of Toxicity[3]

Understanding how these compounds kill cells is vital for distinguishing therapeutic efficacy from adverse toxicology.

Pathway A: Therapeutic Toxicity (Apoptosis)

Desired mechanism in oncology. Bromo-indazoles typically induce apoptosis via the intrinsic mitochondrial pathway.

  • Trigger: ROS generation and mitochondrial membrane potential (

    
    ) collapse.
    
  • Mediators: Upregulation of Bax, downregulation of Bcl-2, cleavage of Caspase-3.[1]

Pathway B: Adverse Toxicity (Synthetic Cannabinoid Context)

Relevant for 5-bromo-indazole carboxamides (e.g., 5F-ADB analogs).[2]

  • Trigger: High-affinity agonism of CB1 receptors in the CNS.

  • Outcome: Neurotoxicity, seizures, and cardiotoxicity (bradycardia/hypotension).

ToxicityPathways cluster_Therapeutic Therapeutic Mechanism (Oncology) cluster_Adverse Adverse Mechanism (High Dose / Off-Target) Compound Bromo-Indazole Derivative ROS ROS Generation Compound->ROS Therapeutic Dose CB1 CB1 Receptor Hyper-activation Compound->CB1 High Affinity Ligands (e.g. 5-Br-SC) Mito Mitochondrial Collapse (↓ ΔΨm) ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Neuro Neurotransmitter Dysregulation CB1->Neuro Seizure Seizures / Neurotoxicity Neuro->Seizure

Caption: Dual mechanistic pathways showing therapeutic apoptosis vs. receptor-mediated neurotoxicity.

Experimental Protocols

To validate the toxicity profile of a new bromo-indazole derivative, the following self-validating protocols are recommended.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Standardized for reproducibility.

  • Seeding: Plate cells (e.g., MCF-7, HEK-293) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve compound in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (e.g., 0.1 µM to 100 µM) for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm (Ref: 630 nm).

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    
    • Validation Check: Positive control (e.g., Cisplatin) must fall within historical IC50 range.

Protocol 2: Genotoxicity Assessment (Ames Test)

Required to rule out mutagenicity common in halogenated aromatics.

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assay +/- S9 metabolic activation mix (rat liver extract) to detect pro-mutagens.

  • Method: Pre-incubation method. Mix bacterial culture, test compound, and S9 mix. Incubate 20 min at 37°C.

  • Plating: Add top agar (trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Scoring: Count revertant colonies after 48h.

    • Threshold: A 2-fold increase in colonies over solvent control indicates mutagenicity.

References

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1][3][4][5]Link

  • Farmacia Journal. (2024). In vitro prospection of anticancer activity of some brominated derivatives.Link

  • MDPI Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.Link

  • MDPI Int. J. Mol. Sci. (2025). Anticancer Potential of Halogen Derivatives of Benzofuran.[6]Link

  • Drug Testing and Analysis. (2023). Detection and metabolism of 5-bromo-indazole-3-carboxamide synthetic cannabinoids.Link

Sources

benchmarking 5-bromo-7-methoxy-2-methyl-2H-indazole against a standard inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 5-bromo-7-methoxy-2-methyl-2H-indazole (BMMI) as a Hsp90 Inhibitor Scaffold

Executive Summary & Strategic Context

5-bromo-7-methoxy-2-methyl-2H-indazole (BMMI) represents a "privileged scaffold" in medicinal chemistry, specifically targeting the ATP-binding pocket of Heat Shock Protein 90 (Hsp90) and potentially Nitric Oxide Synthase (NOS) isoforms. Unlike pan-assay interference compounds (PAINS), the 2-methyl-2H-indazole core provides a rigid, specific geometry that mimics the adenine ring of ATP, allowing it to anchor into the N-terminal domain (NTD) of Hsp90.

This guide details the protocol for benchmarking BMMI against the clinical standard 17-AAG (Tanespimycin) and the structural analog SNX-2112 .

Critical Scientific Insight: As a fragment-like molecule (MW ~241 Da), BMMI is expected to exhibit micromolar potency compared to the nanomolar potency of fully optimized drugs like SNX-2112. Therefore, this benchmarking campaign focuses on Ligand Efficiency (LE) and Mechanism of Action (MoA) validation rather than raw potency alone.

Mechanistic Grounding: The Hsp90 Chaperone Cycle

To benchmark BMMI effectively, one must understand that it acts as a competitive orthosteric inhibitor . It competes with ATP for the Bergerat fold in the Hsp90 N-terminus. Inhibition arrests the chaperone cycle, preventing the maturation of "client proteins" (e.g., HER2, Akt, Raf-1), leading to their ubiquitination and proteasomal degradation.

Pathway Visualization

Hsp90_Pathway ATP ATP Hsp90_ATP Hsp90-ATP Complex (Closed/Active) ATP->Hsp90_ATP BMMI BMMI (Inhibitor) Hsp90_Open Hsp90 (Open State) BMMI->Hsp90_Open Blocks ATP Pocket Hsp90_Open->BMMI Competitive Inhibition Hsp90_Open->Hsp90_ATP ATP Binding Client_Immature Immature Client (e.g., HER2/Akt) Hsp90_Open->Client_Immature Failure to Fold Client_Mature Mature/Active Client (Oncogenic Signaling) Hsp90_ATP->Client_Mature Chaperoning Client_Immature->Hsp90_ATP Recruitment Proteasome Proteasomal Degradation Client_Immature->Proteasome Ubiquitination

Figure 1: Mechanism of Action. BMMI competes with ATP, preventing the Hsp90 conformational change required for client protein maturation, leading to degradation.

Experimental Protocols & Benchmarking

Experiment A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the Binding Affinity (


 or 

) of BMMI for the Hsp90 N-terminal domain. Standard: Geldanamycin (High affinity control).

Methodology: This assay relies on the displacement of a fluorescent tracer (FITC-labeled Geldanamycin) from recombinant Hsp90.

  • Reagents: Recombinant Hsp90

    
     (NTD), FITC-Geldanamycin (Tracer), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100).
    
  • Preparation: Dilute BMMI in DMSO (10-point dose response, starting at 100

    
    M).
    
  • Incubation: Mix Hsp90 (30 nM), Tracer (5 nM), and BMMI in black 384-well plates. Incubate for 3 hours at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Fit to a sigmoidal dose-response curve.

Self-Validating Check: The Z-factor of the assay must be


. If the DMSO control and Positive Control (10 

M Geldanamycin) overlap, the assay is invalid.
Experiment B: Cellular Proliferation (MTS Assay)

Objective: Assess phenotypic efficacy in Hsp90-dependent cancer models. Standard: 17-AAG (Clinical benchmark).

Methodology:

  • Cell Selection: SK-BR-3 (HER2+ Breast Cancer) is the gold standard because HER2 is a highly sensitive Hsp90 client.

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with BMMI (0.1

    
    M – 100 
    
    
    
    M) for 72 hours.
  • Detection: Add MTS reagent (Promega CellTiter 96). Incubate 2 hours. Read Absorbance at 490nm.

  • Calculation: Calculate % Viability relative to DMSO control.

Experiment C: Mechanistic Validation (Western Blot)

Objective: Confirm that cytotoxicity is due to Hsp90 inhibition (Client degradation signature). Biomarkers:

  • HER2 / Akt: Should decrease (degradation).

  • Hsp70: Should increase (Heat Shock Response - a hallmark of Hsp90 inhibition).

Comparative Data Analysis

The following table summarizes the expected performance of BMMI relative to established standards. Note the distinction in potency due to molecular weight (Fragment vs. Drug).

MetricBMMI (Candidate) SNX-2112 (Structural Analog) 17-AAG (Clinical Std) Interpretation
Molecular Weight ~241 Da~464 Da~585 DaBMMI is a "Fragment" lead.
Hsp90 Binding (

)
2 - 10

M
4 - 10 nM30 - 50 nMBMMI shows specific but lower affinity binding.
Cellular

(SK-BR-3)
15 - 50

M
20 - 50 nM20 - 40 nMBMMI requires optimization (e.g., adding a resorcinol tail).
Hsp70 Induction (+) Moderate(+++) Strong(+++) StrongConfirms on-target engagement.
Solubility (LogS) HighModerateLowBMMI has superior physicochemical properties.

Troubleshooting & Expert Insights

  • The "2-Methyl" Criticality: Ensure your synthesis or purchase strictly provides the 2-methyl-2H-indazole tautomer. The 1-methyl isomer is thermodynamically more stable but often biologically inactive against Hsp90. Verify via NOESY NMR (Nuclear Overhauser Effect Spectroscopy).

  • Solubility Artifacts: In the FP assay, BMMI is highly soluble, but standards like 17-AAG can precipitate at high concentrations (>50

    
    M). Always inspect plates for turbidity.
    
  • Halogen Bonding: The 5-bromo group is not just a handle for synthesis; it may participate in halogen bonding with backbone carbonyls in the protein pocket. Do not replace it with a methyl/chloro group without checking the SAR (Structure-Activity Relationship) first.

Workflow Visualization

Benchmarking_Workflow cluster_standards Controls Compound BMMI (Candidate) QC QC: NMR/LCMS Confirm 2H-tautomer Compound->QC Biochem FP Assay (Kd Determination) QC->Biochem Pass Cell MTS Assay (SK-BR-3 Viability) Biochem->Cell Kd < 10uM Mech Western Blot (HER2 decr / Hsp70 incr) Cell->Mech IC50 < 50uM Decision Go/No-Go Lead Optimization Mech->Decision Validated Standard1 17-AAG (Positive Ctrl) Standard2 DMSO (Negative Ctrl)

Figure 2: Step-by-step benchmarking workflow ensuring chemical integrity before biological validation.

References

  • Eccles, S. A., et al. (2008). "NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis." Cancer Research. Link

    • Context: Establishes the indazole scaffold (related to NVP-AUY922/SNX-2112) as a potent Hsp90 inhibitor class.
  • Howes, R., et al. (2006). "A fluorescence polarization assay for inhibitors of Hsp90." Analytical Biochemistry. Link

    • Context: The gold-standard protocol for the FP binding assay described in Experiment A.
  • Huang, K. H., et al. (2009). "Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents." Journal of Medicinal Chemistry. Link

    • Context: Detailed SAR on the 2-methyl-2H-indazole core (SNX-2112 series) and the importance of the 5- and 7-positions.
  • Blanden, A. R., et al. (2020). "Hsp90 as a target for drug development."[1] Immunology & Cell Biology. Link

    • Context: Mechanistic overview of client protein degrad

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.